Benzyl-PEG9-acid
Description
Structure
2D Structure
Properties
Molecular Formula |
C26H44O11 |
|---|---|
Molecular Weight |
532.6 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C26H44O11/c27-26(28)6-7-29-8-9-30-10-11-31-12-13-32-14-15-33-16-17-34-18-19-35-20-21-36-22-23-37-24-25-4-2-1-3-5-25/h1-5H,6-24H2,(H,27,28) |
InChI Key |
BSEDFTGQUPLMQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Physical and Chemical Properties of Benzyl-PEG9-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-PEG9-acid is a bifunctional molecule featuring a benzyl-protected ether at one end and a carboxylic acid at the other, connected by a discrete polyethylene glycol (PEG) chain of nine ethylene oxide units. This compound is of significant interest in the fields of medicinal chemistry and drug development, where it is primarily utilized as a flexible linker in the construction of Proteolysis Targeting Chimeras (PROTACs).[1][2] The PEG component imparts increased hydrophilicity and biocompatibility to the resulting constructs, while the terminal functional groups allow for covalent attachment to a target protein ligand and an E3 ubiquitin ligase ligand.[3] The benzyl group serves as a stable protecting group for the ether terminus.[3] This guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with general protocols for its characterization.
Chemical and Physical Properties
Detailed experimental data for this compound, such as melting and boiling points, are not widely published, which is common for specialized synthetic linkers. However, a significant amount of data has been computationally predicted and is available through resources like PubChem.
General Properties
| Property | Value | Source |
| Appearance | White or off-white powder or wax-like semi-solid (Typical for PEG compounds) | [4] |
| Solubility | Soluble in water and many organic solvents such as chloroform, methylene chloride, DMF, and DMSO. Less soluble in alcohols and toluene. Insoluble in ether. |
Quantitative Physicochemical Data
The following data are computed properties sourced from the PubChem database.
| Property | Value |
| Molecular Formula | C₂₆H₄₄O₁₁ |
| Molecular Weight | 532.6 g/mol |
| Exact Mass | 532.28836222 Da |
| Monoisotopic Mass | 532.28836222 Da |
| Topological Polar Surface Area | 120 Ų |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 11 |
| Rotatable Bond Count | 29 |
| XLogP3-AA (logP) | -0.1 |
Spectroscopic and Structural Information
Chemical Structure
Caption: Chemical structure of this compound.
Predicted Spectroscopic Data
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ) ppm | Protons | Multiplicity |
| ~ 7.35 | C₆H₅- | Multiplet |
| ~ 4.5 | C₆H₅-CH₂ -O- | Singlet |
| ~ 3.65 | -O-CH₂ -CH₂ -O- (PEG backbone) | Multiplet |
| ~ 3.7 | -O-CH₂ -CH₂-COOH | Triplet |
| ~ 2.6 | -O-CH₂-CH₂ -COOH | Triplet |
| 10-12 (broad) | -COOH | Singlet |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ) ppm | Carbon |
| ~ 172 | C OOH |
| ~ 138 | Quaternary aromatic carbon |
| ~ 128 | Aromatic C H |
| ~ 73 | C₆H₅-C H₂-O- |
| ~ 70 | -O-C H₂-C H₂-O- (PEG backbone) |
| ~ 69 | -O-C H₂-CH₂-COOH |
| ~ 35 | -O-CH₂-C H₂-COOH |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Bond | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |
| 3100-3000 | C-H stretch | Aromatic |
| 2950-2850 | C-H stretch | Aliphatic |
| ~ 1710 | C=O stretch | Carboxylic Acid |
| 1600, 1450 | C=C stretch | Aromatic Ring |
| ~ 1100 | C-O stretch | Ether |
Application in PROTAC Synthesis
This compound is a valuable tool in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins. The carboxylic acid moiety of this compound can be activated (e.g., as an NHS ester) to react with an amine group on a ligand for an E3 ubiquitin ligase. The benzyl-protected ether end can be deprotected to reveal a hydroxyl group, which can then be further functionalized to attach a ligand for the target protein.
Caption: Role of this compound as a linker in a PROTAC.
Experimental Protocols for Characterization
The following are general methodologies for the characterization of PEGylated compounds like this compound. Specific parameters may need to be optimized.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and assess the purity of this compound.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆) to a final concentration of 10-20 mg/mL in an NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to identify and integrate the signals corresponding to the benzyl, PEG, and propanoic acid moieties.
-
Acquire a ¹³C NMR spectrum to confirm the presence of all expected carbon environments.
-
-
Data Analysis:
-
Compare the observed chemical shifts and coupling constants with predicted values.
-
Integrate the proton signals to confirm the ratio of the different structural components (e.g., 5 aromatic protons to ~36 PEG protons).
-
Purity can be estimated by comparing the integral of the compound's signals to those of any observed impurities.
-
Mass Spectrometry (MS)
Objective: To confirm the molecular weight and assess the purity of this compound. Both MALDI-TOF and ESI-LC/MS are suitable techniques.
Methodology for Electrospray Ionization-Liquid Chromatography-Mass Spectrometry (ESI-LC/MS):
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A liquid chromatography system coupled to an electrospray ionization mass spectrometer.
-
LC Conditions:
-
Column: A C8 or C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both typically containing a small amount of formic acid or ammonium acetate to facilitate ionization.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).
-
-
MS Conditions:
-
Ionization Mode: Positive ion mode is typically used.
-
Mass Range: Scan a relevant m/z range (e.g., 100-1000 m/z) to detect the protonated molecule [M+H]⁺ and other adducts (e.g., [M+Na]⁺).
-
-
Data Analysis:
-
Extract the total ion chromatogram (TIC) to assess purity. The presence of a single major peak is indicative of high purity.
-
Analyze the mass spectrum of the main peak to confirm the molecular weight. The observed mass should correspond to the calculated exact mass of this compound.
-
Conclusion
This compound is a well-defined, monodisperse PEG linker that plays a crucial role in modern drug discovery, particularly in the development of PROTACs. While extensive experimental data on its bulk physical properties are scarce, its chemical characteristics are well-understood through its structure and the established chemistry of its constituent parts. The computational data, combined with general knowledge of PEG compounds and standard analytical techniques like NMR and mass spectrometry, provide a solid foundation for its effective use and characterization in a research and development setting.
References
Unveiling Benzyl-PEG9-acid: A Core Component in Targeted Protein Degradation
For Immediate Release
This technical guide provides an in-depth overview of Benzyl-PEG9-acid, a bifunctional molecule increasingly utilized by researchers, scientists, and drug development professionals. Primarily employed as a linker in Proteolysis Targeting Chimeras (PROTACs), this compound plays a critical role in the advancement of targeted protein degradation, a novel therapeutic modality. This document outlines its chemical structure, molecular weight, and its functional application in the synthesis of PROTACs, complete with a representative experimental protocol.
Core Properties of this compound
This compound is a heterobifunctional linker composed of a benzyl group at one terminus and a carboxylic acid at the other, connected by a polyethylene glycol (PEG) chain of nine ethylene glycol units. This specific arrangement of functional groups allows for the sequential conjugation of two different molecules. The benzyl group provides a stable, non-reactive terminus, while the carboxylic acid group is readily available for amide bond formation with an amine-containing molecule.
| Property | Value | Source |
| Molecular Formula | C₂₆H₄₄O₁₁ | PubChem[1] |
| Molecular Weight | 532.6 g/mol | PubChem[1] |
| IUPAC Name | 3-(2-(2-(2-(2-(2-(2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)propanoic acid | PubChem[1] |
| Appearance | Varies (consult supplier) | |
| Purity | Typically ≥95% | BorenPharm[2] |
| Solubility | Soluble in DMSO and other organic solvents | |
| Storage | Store at -20°C for long-term stability |
The Role of this compound in PROTAC Synthesis
PROTACs are innovative chimeric molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins. A PROTAC molecule typically consists of three key components: a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.
This compound serves as a versatile linker in the modular synthesis of PROTACs. The length and flexibility of the PEG chain are critical for orienting the target protein and the E3 ligase in a productive ternary complex, which is essential for the subsequent ubiquitination and degradation of the target protein.
Below is a diagram illustrating the logical relationship of the components of this compound.
Experimental Protocol: A Representative Synthesis of a PROTAC Using a Benzyl-PEG Linker
The following is a representative two-step protocol for the synthesis of a PROTAC utilizing a Benzyl-PEG linker with a terminal carboxylic acid. This protocol outlines the general steps for conjugating the linker first to an E3 ligase ligand and subsequently to a target protein ligand. Note: This is a generalized protocol and may require optimization for specific ligands and reaction conditions.
Step 1: Coupling of this compound with an Amine-Containing E3 Ligase Ligand
This step involves the formation of an amide bond between the carboxylic acid of this compound and an amine group on the E3 ligase ligand.
-
Materials and Reagents:
-
This compound
-
Amine-containing E3 ligase ligand (e.g., a derivative of thalidomide, pomalidomide, or VHL-1)
-
Peptide coupling reagent (e.g., HATU, HBTU)
-
Non-nucleophilic base (e.g., DIPEA)
-
Anhydrous DMF
-
-
Protocol:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the peptide coupling reagent (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the amine-containing E3 ligase ligand (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the E3 ligase ligand-linker conjugate.
-
Step 2: Coupling of the E3 Ligase Ligand-Linker Conjugate with the Target Protein Ligand
The final step involves the formation of a second amide bond, this time between the now-functionalized linker (which presents a new reactive group after deprotection of the benzyl group, typically revealing a hydroxyl which is then activated) and the target protein ligand. For the purpose of this generalized protocol, we will assume a debenzylation step followed by activation and coupling to a carboxylic acid on the target protein ligand.
-
Materials and Reagents:
-
E3 ligase ligand-linker conjugate from Step 1
-
Palladium on carbon (Pd/C) for debenzylation
-
Hydrogen source (e.g., H₂ gas)
-
Activating agent for the resulting alcohol (e.g., MsCl, TsCl)
-
Target protein ligand with a suitable functional group (e.g., an amine)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Base (e.g., DIPEA, Et₃N)
-
-
Protocol:
-
Debenzylation: Dissolve the E3 ligase ligand-linker conjugate in a suitable solvent (e.g., ethanol, methanol). Add Pd/C and subject the mixture to a hydrogen atmosphere to remove the benzyl protecting group, yielding a terminal alcohol. Filter and concentrate to obtain the deprotected intermediate.
-
Activation: Dissolve the deprotected intermediate in an anhydrous solvent and activate the terminal alcohol, for example, by converting it to a mesylate or tosylate using MsCl or TsCl in the presence of a base.
-
Final Coupling: In a separate reaction vessel, dissolve the target protein ligand (with an amine group) in an anhydrous solvent. Add the activated E3 ligase ligand-linker conjugate and a base. Stir the reaction until completion, monitoring by LC-MS.
-
Work-up and purify the final PROTAC molecule using standard chromatographic techniques.
-
The workflow for PROTAC synthesis using this compound is depicted in the following diagram.
References
Solubility Profile of Benzyl-PEG9-acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of Benzyl-PEG9-acid in common laboratory solvents: dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and water. Understanding the solubility of this bifunctional linker is critical for its effective application in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug delivery constructs. This document outlines available quantitative solubility data, presents a representative experimental protocol for solubility determination, and illustrates the role of this compound in a typical synthetic workflow.
Core Properties of this compound
This compound is a hydrophilic, monodisperse polyethylene glycol (PEG) linker possessing a terminal carboxylic acid and a benzyl-protected ether. The PEG chain enhances the aqueous solubility and pharmacokinetic properties of the resulting PROTAC molecule, while the terminal functional groups allow for covalent conjugation to ligands for a target protein and an E3 ubiquitin ligase.
Quantitative Solubility Data
The solubility of a compound is a key physicochemical parameter that influences its handling, formulation, and biological activity. The available data for this compound is summarized below. It is important to note that much of the specific quantitative data is derived from supplier technical data sheets, which typically report solubility as a concentration threshold achieved under specific, often kinetic, solubility assay conditions.
| Solvent | Reported Solubility | Data Source Type |
| Dimethyl Sulfoxide (DMSO) | ≥ 10 mM | Supplier Technical Data Sheet |
| Dimethylformamide (DMF) | Soluble (Qualitative) | General Chemical Properties of PEG Derivatives |
| Water / Aqueous Buffer | Soluble (Qualitative) | General Chemical Properties of PEG Derivatives |
Table 1: Summary of this compound Solubility.
Experimental Protocol: Kinetic Solubility Assay
The precise experimental conditions used to determine the solubility values provided by commercial suppliers are often proprietary. However, a standard method for assessing the solubility of compounds in early drug discovery is the kinetic solubility assay. This method is rapid and well-suited for high-throughput screening. Below is a representative protocol that can be adapted to determine the solubility of this compound.
Objective: To determine the kinetic solubility of this compound in an aqueous buffer, which is a critical parameter for predicting its behavior in biological assays.
Materials:
-
This compound
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates (UV-transparent for analysis)
-
Multiscreen® Solubility filter plates (e.g., Millipore)
-
Pipettes and multichannel pipettes
-
Thermomixer or plate shaker
-
UV/Vis microplate reader or HPLC-UV system
Procedure:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mM).
-
Serial Dilutions: If creating a standard curve, perform serial dilutions of the stock solution in DMSO.
-
Addition to Aqueous Buffer: Dispense the aqueous buffer (e.g., PBS pH 7.4) into the wells of a 96-well plate. Add a small volume of the DMSO stock solution to the buffer (typically maintaining a final DMSO concentration of 1-2% to minimize solvent effects). For example, add 2 µL of the 50 mM DMSO stock to 98 µL of PBS to achieve a theoretical concentration of 1 mM.
-
Incubation and Equilibration: Seal the plate and place it on a thermomixer or plate shaker. Incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1.5 to 2 hours) to allow the solution to reach equilibrium.[5] During this time, a compound with low solubility may precipitate out of the solution.
-
Separation of Undissolved Compound: After incubation, separate any precipitate from the solution. This is commonly achieved by filtering the contents of each well through a solubility filter plate into a clean collection plate.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate. This can be done using a UV/Vis microplate reader if the compound has a suitable chromophore, or more commonly and accurately, by LC-MS/MS analysis.
-
Data Analysis: The solubility is determined by comparing the measured concentration of the compound in the filtrate to a calibration curve of the same compound prepared in a solvent system where it is fully soluble (e.g., by diluting the DMSO stock in a mixture of acetonitrile and water).
Role in PROTAC Synthesis: A Workflow Diagram
This compound serves as a linker in the modular synthesis of PROTACs. A PROTAC molecule consists of three main components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects them. The synthesis involves sequential coupling reactions to assemble these components. The following diagram illustrates a representative workflow for the synthesis of a PROTAC using a PEG-acid linker.
References
Synthesis and Purification of Benzyl-PEG9-acid: A Technical Guide
This in-depth technical guide provides a detailed overview of the chemical synthesis and purification process for Benzyl-PEG9-acid. The content is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This compound is a valuable bifunctional linker used in the development of Proteolysis Targeting Chimeras (PROTACs) and other drug delivery systems. The benzyl group provides a stable hydrophobic moiety, while the terminal carboxylic acid allows for conjugation to other molecules.
Synthesis Pathway
The synthesis of this compound is typically achieved through a two-step reaction sequence starting from nonaethylene glycol. The first step involves the protection of one of the terminal hydroxyl groups of the polyethylene glycol chain with a benzyl group via a Williamson ether synthesis. The resulting Benzyl-PEG9-alcohol is then oxidized to the corresponding carboxylic acid.
Caption: Synthesis pathway of this compound.
Experimental Protocols
Step 1: Synthesis of Benzyl-PEG9-alcohol
This procedure is based on a standard Williamson ether synthesis for the monobenzylation of polyethylene glycols.
Materials:
-
Nonaethylene glycol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of nonaethylene glycol in anhydrous THF is added dropwise to a suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is stirred at room temperature for 1-2 hours.
-
Benzyl bromide is then added dropwise to the mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of methanol, followed by water.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude Benzyl-PEG9-alcohol.
Step 2: Synthesis of this compound
The terminal alcohol of Benzyl-PEG9-alcohol is oxidized to a carboxylic acid. Jones oxidation is a common method for this transformation.
Materials:
-
Crude Benzyl-PEG9-alcohol from Step 1
-
Jones reagent (a solution of chromium trioxide in sulfuric acid)
-
Acetone
-
Isopropanol
-
Dichloromethane (DCM)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
The crude Benzyl-PEG9-alcohol is dissolved in acetone and cooled to 0 °C.
-
Jones reagent is added dropwise to the solution, maintaining the temperature between 0-5 °C. The color of the reaction mixture will change from orange to green/blue.
-
The reaction is stirred at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours, or until TLC analysis indicates completion of the reaction.
-
The reaction is quenched by the addition of isopropanol.
-
The mixture is filtered to remove chromium salts.
-
The filtrate is concentrated, and the residue is partitioned between dichloromethane and water.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
Purification Process
A multi-step purification workflow is necessary to isolate this compound with high purity. The process typically involves an initial extraction followed by chromatographic techniques. A general workflow for purification is outlined below[1].
Caption: General purification workflow for this compound.
Liquid-Liquid Extraction
-
Dissolve the crude product in an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the organic layer with a 5% aqueous sodium bicarbonate solution to remove any acidic impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure[1].
Flash Chromatography (Silica Gel)
-
Prepare a silica gel column.
-
Load the crude product onto the column.
-
Elute with a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol)[1]. The more polar this compound will elute later than less polar impurities.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
For achieving high purity, RP-HPLC is often the final purification step.
-
Column: A C18 stationary phase is commonly used.
-
Mobile Phase: A gradient of acetonitrile in water (often with a small amount of trifluoroacetic acid, e.g., 0.1%) is typically employed.
-
Detection: UV detection at a wavelength where the benzyl group absorbs (e.g., 254 nm).
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained during the synthesis and purification of this compound.
Table 1: Synthesis Reaction Parameters and Yields
| Step | Reaction | Starting Material (mass, moles) | Reagents (equivalents) | Solvent (volume) | Temperature (°C) | Time (h) | Crude Yield (g) | Crude Yield (%) |
| 1 | Benzylation | Nonaethylene glycol | NaH (1.2 eq), Benzyl Bromide (1.1 eq) | THF | 0 to RT | 12 | ||
| 2 | Oxidation | Benzyl-PEG9-alcohol | Jones Reagent | Acetone | 0 to RT | 4 |
Table 2: Purification Data
| Purification Step | Input Mass (g) | Output Mass (g) | Recovery (%) | Purity (by HPLC, %) |
| Liquid-Liquid Extraction | ||||
| Flash Chromatography | ||||
| RP-HPLC | >95% |
Table 3: Characterization of Final Product
| Characterization Method | Result |
| ¹H NMR | (Expected peaks for benzyl and PEG protons) |
| ¹³C NMR | (Expected peaks for benzyl and PEG carbons) |
| Mass Spectrometry (ESI-MS) | Calculated m/z: [M+H]⁺, [M+Na]⁺ |
| HPLC Purity | >95% |
| Appearance | (e.g., Colorless oil, white solid) |
References
Unveiling the Mechanism of Action: A Technical Guide to Benzyl-PEG9-acid as a Heterobifunctional Linker
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced bioconjugation and targeted therapeutics, heterobifunctional linkers are pivotal tools for the precise assembly of complex biomolecules. Among these, Benzyl-PEG9-acid has emerged as a versatile and efficient linker, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This in-depth technical guide elucidates the core mechanism of action of this compound, providing a comprehensive overview of its chemical properties, reactivity, and practical applications, supplemented with detailed experimental protocols and data.
Core Principles and Mechanism of Action
This compound is a heterobifunctional linker characterized by two distinct reactive moieties at opposite ends of a nine-unit polyethylene glycol (PEG) chain: a stable benzyl ether and a reactive carboxylic acid.[1] This dual functionality allows for the sequential and controlled conjugation of two different molecules.
The benzyl group serves as a robust protecting group for one end of the PEG linker. Benzyl ethers exhibit high stability across a wide range of pH conditions and are resistant to many chemical reagents, thus allowing for chemical modifications on the other end of the linker without unintended reactions.[2] This protective nature is crucial for multi-step synthesis strategies. The benzyl group can be selectively removed under specific and mild conditions, most commonly through catalytic hydrogenation (e.g., using hydrogen gas and a palladium-on-carbon catalyst), to reveal a reactive hydroxyl group.[2][3][4]
The carboxylic acid group, at the other terminus, provides a versatile handle for conjugation, primarily with molecules containing primary amines. This reaction typically proceeds via the formation of a stable amide bond. To enhance reactivity and efficiency, the carboxylic acid is often activated in situ using coupling agents such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form a more reactive NHS ester. This activated ester readily reacts with primary amines at physiological pH to form a stable amide linkage.
The central PEG9 chain offers several advantages. Its hydrophilic nature enhances the solubility and reduces aggregation of the resulting conjugate. The defined length of the nine ethylene glycol units provides a precise spacer arm, which is critical for optimizing the distance and spatial orientation between the two conjugated molecules, a key factor in the efficacy of molecules like PROTACs.
Physicochemical and Reactive Properties
A summary of the key physicochemical and reactive properties of this compound is presented below.
| Property | Value/Description | Reference |
| Molecular Formula | C26H44O11 | |
| Molecular Weight | 532.6 g/mol | |
| IUPAC Name | 3-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
| Benzyl Group Reactivity | Stable protecting group; deprotected by catalytic hydrogenation (H2/Pd-C). | |
| Carboxylic Acid Reactivity | Couples with primary amines to form amide bonds; requires activation (e.g., EDC/NHS). |
Experimental Protocols
The following sections provide detailed methodologies for the key reactions involving this compound.
Activation of the Carboxylic Acid and Amine Coupling
This protocol describes the conjugation of an amine-containing molecule to the carboxylic acid terminus of this compound.
Materials:
-
This compound
-
Amine-containing molecule (e.g., peptide, protein, or small molecule)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4 or MES Buffer (0.1 M, pH 6.0)
-
Quenching solution: Hydroxylamine or Tris buffer
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10-50 mM.
-
Prepare a fresh solution of EDC and NHS in anhydrous DMF or DMSO at a concentration of 100 mM each.
-
Dissolve the amine-containing molecule in the appropriate reaction buffer.
-
-
Activation of this compound:
-
In a reaction vial, add the this compound solution.
-
Add a 1.5-fold molar excess of both EDC and NHS solutions to the this compound solution.
-
Allow the activation reaction to proceed at room temperature for 15-30 minutes. The reaction is most efficient at pH 4.5-7.2.
-
-
Conjugation Reaction:
-
Add the activated this compound solution to the solution of the amine-containing molecule. A 5- to 20-fold molar excess of the activated linker is typically used for protein conjugations.
-
The reaction of the NHS-activated linker with primary amines is most efficient at pH 7-8.
-
Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.
-
-
Quenching of the Reaction:
-
Add a quenching solution (e.g., 10 mM hydroxylamine or 50 mM Tris buffer) to the reaction mixture to quench any unreacted NHS-activated linker.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification and Characterization:
-
Purify the resulting conjugate using appropriate chromatographic techniques such as Size-Exclusion Chromatography (SEC) to remove excess linker and reagents, or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for smaller molecules.
-
Characterize the conjugate using SDS-PAGE, Western Blotting, Mass Spectrometry (e.g., MALDI-TOF or ESI-MS), and HPLC to confirm conjugation and assess purity.
-
Deprotection of the Benzyl Group
This protocol outlines the removal of the benzyl protecting group to yield a free hydroxyl group.
Materials:
-
Benzyl-PEG9-conjugate
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H2) or a hydrogen donor like formic acid or ammonium formate
-
Solvent: Ethanol (EtOH), Methanol (MeOH), or Tetrahydrofuran (THF)
-
Inert gas (Nitrogen or Argon)
-
Celite®
Procedure (Catalytic Hydrogenation):
-
Reaction Setup:
-
Dissolve the Benzyl-PEG9-conjugate in a suitable solvent (e.g., EtOH) in a round-bottom flask.
-
Carefully add 10% Pd/C catalyst (typically 10-20 mol% relative to the substrate) to the solution under an inert atmosphere.
-
-
Hydrogenation:
-
Seal the flask and purge the system with an inert gas to remove oxygen.
-
Introduce hydrogen gas to the reaction vessel, either from a balloon or a pressurized hydrogenation apparatus (e.g., Parr shaker).
-
Stir the reaction mixture vigorously at room temperature.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Once complete, carefully purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product. Further purification can be performed by chromatography if necessary.
-
Visualizing the Mechanism and Workflow
The following diagrams illustrate the key processes involving this compound.
Caption: Reaction mechanism of this compound.
Caption: Experimental workflow for bioconjugation.
Caption: Role in PROTAC signaling pathway.
Applications in Drug Development
The unique characteristics of this compound make it a valuable tool in several areas of drug development:
-
PROTACs: The defined length and flexibility of the PEG9 spacer are critical for inducing the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The benzyl protecting group allows for the sequential synthesis of these complex heterobifunctional molecules.
-
Antibody-Drug Conjugates (ADCs): this compound can be used to link a cytotoxic drug to an antibody. The PEG linker enhances the solubility and stability of the ADC, and the benzyl group can be used in a modular synthesis approach.
-
Peptide and Protein Modification: The PEGylation of therapeutic peptides and proteins can improve their pharmacokinetic properties, such as increasing their half-life in circulation and reducing immunogenicity. The heterobifunctional nature of this compound allows for site-specific modifications.
Conclusion
This compound is a powerful and versatile heterobifunctional linker that offers a combination of stability, reactivity, and favorable physicochemical properties. Its well-defined structure and dual functionality enable the precise and controlled synthesis of complex bioconjugates. A thorough understanding of its mechanism of action and the availability of robust experimental protocols are essential for its successful application in the development of next-generation therapeutics, including PROTACs and ADCs. The strategic use of the benzyl protecting group and the amine-reactive carboxylic acid, coupled with the benefits of the PEG spacer, positions this compound as a key enabling technology in the field of bioconjugation and drug discovery.
References
An In-depth Technical Guide to Benzyl-Protected PEG Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and drug delivery, the precise control of molecular architecture is paramount. Polyethylene glycol (PEG) linkers have become indispensable tools for improving the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[1][2] The strategic use of protecting groups is central to the synthesis of well-defined, heterobifunctional PEG linkers, and among these, the benzyl group plays a crucial role.[1] This technical guide provides a comprehensive overview of the benzyl protecting group in the context of PEG linkers, detailing its application, relevant experimental protocols, and quantitative data to inform research and development.
The Benzyl Group: A Robust and Reversible Shield
The benzyl group (Bn), a simple phenylmethyl moiety, is widely employed as a protecting group for hydroxyl (-OH) functions in organic synthesis.[1] Its utility in the construction of complex PEG linkers stems from a combination of desirable properties:
-
Stability : Benzyl ethers are remarkably stable across a wide range of reaction conditions, including acidic and basic environments. This allows for the manipulation of other functional groups on the PEG linker or attached molecules without premature cleavage.[1]
-
Orthogonality : The benzyl group can be used in orthogonal protection strategies. For instance, it is stable under the acidic conditions used to remove a tert-butyloxycarbonyl (Boc) group, and also stable to the basic conditions used for the removal of a 9-fluorenylmethoxycarbonyl (Fmoc) group. This orthogonality is critical for the sequential synthesis of heterobifunctional linkers.
-
Mild Cleavage Conditions : Despite its stability, the benzyl group can be removed under mild and highly selective conditions, most commonly through catalytic hydrogenolysis. This deprotection method is compatible with a wide variety of sensitive functional groups often found in biomolecules.
Quantitative Data on Benzyl-Protected PEG Linkers
The stability of the benzyl protecting group compared to other common protecting groups is a key advantage in multistep synthesis. The following tables summarize the stability of different protected PEG linkers under harsh chemical conditions and compare the key characteristics of common protecting groups.
Table 1: Illustrative Stability of Protected PEG Linkers in Harsh Chemical Environments
| Protecting Group | Linker | % Intact after 24h in 1M HCl | % Intact after 24h in 1M NaOH |
| Benzyl | Benzyl-PEG | >98% | >98% |
| tert-Butyl Ether | tert-Butyl Ether-PEG | <5% | >98% |
| Fmoc | Fmoc-Protected Amino-PEG | >98% | <5% |
Table 2: Comparison of Key Characteristics of Common Protecting Groups
| Protecting Group | Common Abbreviation | Cleavage Mechanism | Key Stability Profile |
| Benzyl | Bn | Catalytic Hydrogenolysis | Stable to acid and base |
| tert-Butyloxycarbonyl | Boc | Acid | Labile to acid, stable to base |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base | Labile to base, stable to acid |
Applications in Bioconjugation
The unique properties of benzyl-protected PEG linkers make them highly valuable in the synthesis of complex bioconjugates, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Antibody-Drug Conjugates (ADCs)
In ADC development, PEG linkers enhance solubility, increase stability, and reduce immunogenicity. The benzyl protecting group allows for a sequential and controlled conjugation strategy. For instance, a heterobifunctional PEG linker can be synthesized where one end is protected by a benzyl group. The other end can be conjugated to the cytotoxic payload. Following deprotection of the benzyl group, the newly available functional group can then be activated for conjugation to the monoclonal antibody. This controlled approach helps in achieving a more homogeneous drug-to-antibody ratio (DAR).
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding ligand and the E3 ligase-recruiting ligand is a critical component influencing the efficacy of the PROTAC. Benzyl-protected PEG linkers are instrumental in the multi-step synthesis of PROTACs, allowing for the controlled, sequential attachment of the different molecular entities to the PEG linker.
Experimental Protocols
The following are detailed methodologies for key experiments involving benzyl-protected PEG linkers.
Protocol 1: Protection of a PEG-Hydroxyl Group via Williamson Ether Synthesis
This protocol describes the formation of a benzyl ether by reacting a PEG-alcohol with benzyl bromide in the presence of a strong base.
-
Materials :
-
PEG-alcohol
-
Sodium Hydride (NaH)
-
Benzyl Bromide
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
-
Procedure :
-
Dissolve the PEG-alcohol (1 equivalent) in anhydrous DMF or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.1-1.5 equivalents) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1-1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the benzyl-protected PEG linker.
-
Protocol 2: Deprotection of a Benzyl-Protected PEG Linker via Catalytic Hydrogenation
This is the most common method for cleaving the benzyl ether to regenerate the hydroxyl group.
-
Materials :
-
Benzyl-protected PEG linker
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Solvent (e.g., Ethanol, Methanol, THF)
-
Celite®
-
-
Procedure :
-
Dissolve the benzyl-protected PEG linker in a suitable solvent in a round-bottom flask.
-
Carefully add 10% Pd/C (typically 10-20 mol% relative to the substrate).
-
Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon) to remove oxygen.
-
Introduce hydrogen gas to the reaction vessel, either from a hydrogen-filled balloon or a pressurized system (typically 1-4 bar of H₂).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-24 hours.
-
Upon completion, purge the system with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the deprotected PEG linker.
-
Further purification may be performed if necessary.
-
Protocol 3: Deprotection of a Benzyl-Protected PEG Linker via Catalytic Transfer Hydrogenation
This method is an alternative to using hydrogen gas and is often more convenient for small-scale reactions.
-
Materials :
-
Benzyl-PEG-linker
-
Palladium on carbon (10% Pd/C)
-
Hydrogen donor (e.g., Formic acid, Ammonium formate)
-
Methanol (MeOH)
-
Celite®
-
-
Procedure :
-
Dissolve the benzyl-PEG-linker (1 equivalent) in methanol in a round-bottom flask.
-
Carefully add 10% Pd/C (10-20% by weight of the substrate).
-
To the stirred suspension, add the hydrogen donor. If using formic acid, add 2-5 equivalents dropwise. If using ammonium formate, add 3-10 equivalents.
-
Stir the reaction mixture at room temperature. For some substrates, heating to reflux (60-80 °C) may be necessary.
-
Monitor the progress by TLC. The reaction is typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with additional methanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the deprotected PEG linker. If formic acid was used, co-evaporation with a high-boiling point solvent like toluene may be necessary to remove residual acid.
-
Further purification may be performed if necessary.
-
Protocol 4: Conjugation of a Carboxylated Benzyl-Protected PEG Linker to an Amine-Containing Molecule
This protocol describes the formation of an amide bond between a PEG linker with a terminal carboxylic acid and a molecule containing a primary amine.
-
Materials :
-
Benzyl-PEG-COOH
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous dichloromethane (DCM) or DMF
-
Amine-containing molecule (e.g., a peptide)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
-
Procedure :
-
Activation : Dissolve Benzyl-PEG-COOH (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM. Add DCC (1.1 equivalents) and stir the mixture at room temperature for 4-6 hours. If using EDC, follow the manufacturer's recommended procedure.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.
-
Conjugation : In a separate flask, dissolve the amine-containing molecule (1 equivalent) in anhydrous DCM or DMF. Add TEA or DIPEA (2-3 equivalents) to the solution.
-
Add the activated Benzyl-PEG-NHS ester solution from step 2 to the amine solution.
-
Stir the reaction mixture at room temperature for 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting conjugate by a suitable method, such as column chromatography or preparative HPLC.
-
Visualization of Workflows and Concepts
The following diagrams illustrate key workflows and logical relationships in the application of benzyl-protected PEG linkers.
Caption: Synthesis and conjugation workflow using a benzyl-protected PEG linker.
Caption: Conceptual workflow for the synthesis of a PROTAC molecule.
Caption: Orthogonal deprotection of Boc and Benzyl groups.
Conclusion
The benzyl protecting group is a cornerstone of modern synthetic strategies for the construction of advanced PEG linkers. Its robustness, orthogonality, and the mild conditions required for its removal make it an ideal choice for multi-step syntheses of complex bioconjugates. A thorough understanding of the principles and experimental protocols associated with the use of benzyl-protected PEG linkers is essential for researchers and professionals in the field of drug development, enabling the rational design and synthesis of next-generation therapeutics.
References
Key advantages of using a benzyl protecting group in PEGylation.
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of bioconjugation and drug delivery, the precise manipulation of molecular structures is paramount. Polyethylene glycol (PEG) linkers are instrumental in enhancing the pharmacokinetic and pharmacodynamic profiles of therapeutic molecules.[1][2] The strategic deployment of protecting groups is central to the synthesis of well-defined, heterobifunctional PEG linkers, with the benzyl group playing a pivotal role.[1] This technical guide provides a comprehensive overview of the benzyl protecting group's application in PEGylation, detailing its advantages, experimental protocols, and quantitative data to support research and development efforts.
Core Advantages of the Benzyl Protecting Group in PEGylation
The benzyl group (Bn), a simple phenylmethyl moiety, is extensively used to protect hydroxyl (-OH) functional groups in organic synthesis.[1] Its utility in constructing complex PEG linkers is due to a combination of favorable properties:
-
Robust Stability: Benzyl ethers exhibit remarkable stability across a broad spectrum of reaction conditions, including both acidic and basic environments.[1] This stability allows for the manipulation of other functional groups on the PEG linker or the attached therapeutic molecule without the risk of premature cleavage of the protecting group.
-
Orthogonality: The benzyl group is a key component in orthogonal protection strategies. It remains stable under the acidic conditions required to remove a tert-butyloxycarbonyl (Boc) group and the basic conditions used for cleaving a 9-fluorenylmethoxycarbonyl (Fmoc) group. This orthogonality is critical for the sequential and controlled synthesis of heterobifunctional linkers, which are essential for creating complex molecules like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
-
Mild Cleavage Conditions: Despite its stability, the benzyl group can be removed under mild and highly selective conditions. The most common method for deprotection is catalytic hydrogenolysis, which typically yields the deprotected alcohol and toluene as a byproduct, the latter being volatile and easily removed.
-
Facilitated Purification: The hydrophobicity of the benzyl group can aid in the purification of PEG intermediates by chromatography.
Quantitative Data: A Comparative Overview of Deprotection Methods
The selection of a deprotection method is critical and depends on factors such as the presence of other functional groups, reaction scale, and available equipment. The following table summarizes typical quantitative data for the deprotection of benzyl ethers. Note that reaction conditions and yields may vary depending on the specific substrate and scale of the reaction.
| Deprotection Method | Reagents | Typical Reaction Time | Typical Yield | Key Considerations |
| Catalytic Hydrogenation | H₂, 10% Pd/C | 1-4 hours | >95% | Requires specialized hydrogenation equipment. Not suitable for molecules with other reducible functional groups (e.g., alkenes, alkynes, nitro groups). |
| Catalytic Transfer Hydrogenation | Formic Acid or Ammonium Formate, 10% Pd/C | 1-4 hours | 90-98% | Does not require specialized pressurized hydrogenation equipment. Milder conditions compared to catalytic hydrogenation. |
| Acid-Catalyzed Cleavage | BBr₃, HBr | 1-6 hours | 85-95% | Effective for substrates sensitive to hydrogenation. Requires strongly acidic conditions which may not be suitable for acid-labile functional groups. |
Experimental Protocols
Detailed methodologies for the protection and deprotection of hydroxyl groups in PEG linkers using a benzyl group are provided below.
Protocol 1: Benzylation of a PEG Alcohol (Williamson Ether Synthesis)
This protocol describes the protection of a hydroxyl group on a PEG molecule using benzyl bromide.
Materials:
-
PEG-alcohol
-
Sodium hydride (NaH)
-
Benzyl bromide (BnBr)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve the PEG-alcohol in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add benzyl bromide (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.
-
Dilute the mixture with water and extract with diethyl ether.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the benzylated PEG.
Protocol 2: Deprotection of a Benzyl-Protected PEG via Catalytic Hydrogenation
This protocol outlines the cleavage of the benzyl ether using palladium on carbon (Pd/C) and hydrogen gas.
Materials:
-
Benzyl-protected PEG
-
10% Palladium on carbon (Pd/C)
-
Ethanol or THF
-
Hydrogen gas supply (e.g., balloon or Parr apparatus)
-
Celite®
Procedure:
-
Dissolve the benzyl-protected PEG in a suitable solvent (e.g., ethanol or THF) in a round-bottom flask at a concentration of approximately 10-50 mg/mL.
-
Carefully add 10% Pd/C to the solution (typically 10 mol% of the catalyst relative to the substrate).
-
Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon) to remove oxygen.
-
Introduce hydrogen gas to the reaction vessel. For a balloon setup, inflate the balloon with hydrogen and attach it to the flask. For a Parr apparatus, follow the manufacturer’s instructions for pressurization (typically 1-4 bar of H₂).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the filter cake with the reaction solvent to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected PEG-alcohol.
-
If necessary, further purify the product by column chromatography.
Protocol 3: Deprotection of a Benzyl-Protected PEG via Catalytic Transfer Hydrogenation
This method avoids the need for specialized pressurized hydrogenation equipment.
Materials:
-
Benzyl-protected PEG
-
10% Palladium on carbon (Pd/C)
-
Formic acid or Ammonium formate
-
Methanol
-
Celite®
Procedure:
-
Dissolve the benzyl-protected PEG in methanol in a round-bottom flask.
-
Carefully add 10% Pd/C (10-20% by weight of the substrate).
-
Add the hydrogen donor. If using formic acid, add 2-5 equivalents. If using ammonium formate, add 3-10 equivalents.
-
Flush the flask with an inert gas.
-
Heat the reaction mixture to reflux (typically 60-80 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure. If formic acid was used, co-evaporation with a high-boiling point solvent like toluene may be necessary to remove residual acid.
-
Purify the crude product by a suitable method, such as column chromatography.
Protocol 4: Deprotection of a Benzyl-Protected PEG via Acid-Catalyzed Cleavage
This protocol is suitable for substrates that are stable under strongly acidic conditions.
Materials:
-
Benzyl-protected PEG
-
Boron tribromide (BBr₃) solution in dichloromethane (DCM) or aqueous Hydrobromic acid (HBr)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure using BBr₃:
-
Dissolve the benzyl-protected PEG in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of BBr₃ in DCM (typically 1.1-1.5 equivalents) dropwise to the stirred solution.
-
Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C.
-
Allow the mixture to warm to room temperature.
-
Wash the solution with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected PEG-alcohol.
Visualizations: Reaction Schemes and Workflows
The following diagrams illustrate the key chemical transformations and experimental workflows described in this guide.
Caption: Williamson Ether Synthesis for Benzylation of PEG-OH.
Caption: Experimental Workflows for Benzyl Group Deprotection.
Caption: Orthogonal Deprotection of Boc and Benzyl Groups.
References
Methodological & Application
Application Notes and Protocols: Standard Protocol for Activating the Carboxylic Acid on Benzyl-PEG9-acid
Introduction
This document provides detailed protocols for the activation of the terminal carboxylic acid on Benzyl-PEG9-acid, a heterobifunctional PEG linker commonly used in bioconjugation, drug delivery, and surface modification. The activation of the carboxylic acid is a critical step to enable covalent attachment to primary amines on biomolecules such as proteins, peptides, and antibodies, forming a stable amide bond. This application note outlines three common and effective activation methods using:
-
EDC/NHS (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / N-hydroxysuccinimide)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
BOP ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate)
These protocols are intended for researchers, scientists, and drug development professionals.
Chemical Reaction Pathway
The activation of the carboxylic acid on this compound proceeds by converting the carboxyl group into a more reactive species that is susceptible to nucleophilic attack by a primary amine. The general pathway is illustrated below.
Caption: General reaction pathway for the activation of this compound and subsequent amidation.
Quantitative Data Summary
The choice of activation reagent can influence reaction efficiency, time, and the stability of the activated intermediate. The following table summarizes key quantitative parameters for the different activation methods.
| Parameter | EDC/NHS | HATU | BOP |
| Stoichiometry (Reagent:Acid) | 1.2-2 eq EDC, 1.2-2 eq NHS | 1.1-1.5 eq | 1.1-1.5 eq |
| Base | Not required for activation, but subsequent amine coupling is optimal at pH 7.2-8.5 | 2-3 eq (e.g., DIPEA, TEA) | 2-3 eq (e.g., DIPEA, TEA) |
| Typical Solvent | Anhydrous DCM, DMF, or aqueous buffer (e.g., MES) | Anhydrous DMF, DCM | Anhydrous DMF, DCM |
| Activation Time | 15-60 minutes | 2-15 minutes (pre-activation) | 15-60 minutes |
| Typical Yield | >70% | 70-80% | High, comparable to HATU |
| Activated Ester Stability | Half-life of minutes to hours depending on pH and temperature.[1][2] At pH 7 and 0°C, the half-life is 4-5 hours.[1] At pH 8.6 and 4°C, this decreases to 10 minutes.[1] | Generally used in situ due to high reactivity. | Generally used in situ. |
Experimental Protocols
Materials and General Handling
-
This compound should be stored in a cool, dry place. Equilibrate to room temperature before opening to prevent moisture condensation.
-
All activating agents (EDC, NHS, HATU, BOP) are moisture-sensitive and should be stored under an inert atmosphere (e.g., argon or nitrogen) in a desiccator.
-
Use anhydrous solvents for reactions in organic media.
-
Monitor reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Protocol 1: Activation using EDC/NHS
This protocol is suitable for both organic and aqueous conditions.
A. Organic Solvent Method
-
Reagent Preparation:
-
Dissolve this compound (1 equivalent) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).
-
In a separate vial, dissolve EDC.HCl (2 equivalents) and NHS (2 equivalents) in anhydrous DCM or DMF.
-
-
Activation:
-
Add the EDC/NHS solution to the this compound solution.
-
Stir the reaction mixture at room temperature for 30-60 minutes under an inert atmosphere.
-
-
Coupling:
-
Add the amine-containing molecule (1-1.2 equivalents) to the activated this compound solution.
-
If the amine is in a salt form (e.g., hydrochloride), add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 equivalents) to neutralize the acid.
-
Continue stirring at room temperature for 2-4 hours, or overnight if necessary.
-
-
Work-up and Purification:
-
The reaction mixture can be purified by flash chromatography or preparative HPLC.
-
B. Aqueous Buffer Method
-
Buffer Preparation:
-
Activation Buffer: 0.1 M MES, pH 5.0-6.0.
-
Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5.
-
-
Activation:
-
Dissolve this compound in the Activation Buffer.
-
Add EDC (1.2 equivalents) and NHS (1.2 equivalents) to the solution.
-
Stir at room temperature for 15 minutes.
-
-
Coupling:
-
Immediately add the amine-containing molecule dissolved in Coupling Buffer to the activated PEG solution.
-
Allow the reaction to proceed for 2 hours at room temperature.
-
-
Quenching and Purification:
-
Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris or glycine) to consume any unreacted NHS-ester.
-
Purify the conjugate using size-exclusion chromatography or dialysis.
-
Protocol 2: Activation using HATU
HATU is a highly efficient coupling reagent, often resulting in higher yields and shorter reaction times. Pre-activation of the carboxylic acid is generally recommended.
-
Reagent Preparation:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add DIPEA or TEA (2.5 equivalents) to the solution and stir for 5-10 minutes.
-
-
Activation (Pre-activation):
-
In a separate vial, dissolve HATU (1.2 equivalents) in a minimal amount of anhydrous DMF.
-
Add the HATU solution to the this compound/base mixture.
-
Stir at room temperature for 2-5 minutes to pre-activate the carboxylic acid.
-
-
Coupling:
-
Add the amine-containing molecule (1.2 equivalents) to the reaction mixture.
-
Stir at room temperature for 1-4 hours.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash chromatography or preparative HPLC.
-
Protocol 3: Activation using BOP Reagent
BOP is another effective phosphonium-based coupling reagent.
-
Reagent Preparation:
-
Dissolve this compound (1 equivalent) and the amine-containing molecule (1.2 equivalents) in anhydrous DMF under an inert atmosphere.
-
Add DIPEA or TEA (2.5 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
-
Activation and Coupling:
-
In a separate flask, dissolve BOP (1.2 equivalents) in a minimal amount of anhydrous DMF.
-
Add the BOP solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
-
Work-up and Purification:
-
Follow the same work-up and purification procedure as described for the HATU protocol.
-
Characterization of Activated this compound
Confirmation of successful activation can be achieved through various analytical techniques.
-
¹H NMR Spectroscopy: Upon activation with NHS, new peaks corresponding to the succinimidyl protons are expected to appear in the spectrum, typically as a singlet at around 2.8-2.9 ppm. The protons of the CH₂ group adjacent to the newly formed ester will also experience a downfield shift.
-
HPLC Analysis: The activated product will have a different retention time compared to the starting material. A reversed-phase HPLC method can be used to monitor the disappearance of the starting material and the appearance of the activated ester. The NHS byproduct of hydrolysis can be monitored at 260-280 nm.
-
Mass Spectrometry: The formation of the activated ester can be confirmed by the expected increase in the molecular weight of the this compound. For example, activation with NHS will result in an increase of 98.02 g/mol (the mass of the NHS ester minus water).
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the activation and subsequent conjugation of this compound.
Caption: General experimental workflow for the activation and conjugation of this compound.
References
Application Notes and Protocols for the Conjugation of Benzyl-PEG9-acid to a Primary Amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy in drug development and biotechnology to enhance the therapeutic properties of molecules such as proteins, peptides, and small-molecule drugs. PEGylation can improve solubility, extend the in-vivo half-life, reduce immunogenicity, and enhance the stability of the conjugated molecule. Benzyl-PEG9-acid is a heterobifunctional linker that incorporates a nine-unit PEG chain to confer hydrophilicity and a terminal carboxylic acid for conjugation to primary amines. The benzyl group at the other terminus serves as a stable protecting group or can be a part of the final molecular design.
This document provides a detailed step-by-step guide for the conjugation of this compound to a molecule containing a primary amine using the common and efficient 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry.
Principle of the Reaction
The conjugation of this compound to a primary amine is typically achieved through a two-step, one-pot reaction. First, the carboxylic acid group of the this compound is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can be hydrolyzed. To improve the efficiency and stability of the activation, NHS is added to react with the O-acylisourea intermediate, forming a more stable, amine-reactive NHS ester. In the second step, this NHS ester readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS as a byproduct.
Experimental Protocols
Materials and Reagents
-
This compound
-
Amine-containing molecule (e.g., protein, peptide, small molecule)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or another amine-free buffer such as HEPES or bicarbonate buffer.
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for dissolving reagents
-
Purification system (e.g., HPLC with a suitable column like a C18 for reversed-phase chromatography, or size-exclusion chromatography)
-
Analytical instruments for characterization (e.g., LC-MS, NMR)
Step-by-Step Conjugation Protocol
1. Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare stock solutions of this compound, EDC, and NHS in anhydrous DMF or DMSO. For example, prepare 100 mM stock solutions. These solutions should be prepared fresh for optimal activity, as EDC and NHS are moisture-sensitive.
-
Dissolve the amine-containing molecule in the appropriate Coupling Buffer at a known concentration.
2. Activation of this compound:
-
In a reaction vial, add the desired amount of this compound from the stock solution.
-
Add an appropriate volume of Activation Buffer.
-
To the solution of this compound, add the EDC and NHS stock solutions. A common molar ratio is 1:1.5:1.2 of this compound:EDC:NHS. Refer to the quantitative data table for recommended ranges.
-
Incubate the activation reaction for 15-30 minutes at room temperature with gentle mixing.
3. Conjugation to the Primary Amine:
-
Immediately after the activation step, add the solution of the amine-containing molecule to the activated this compound mixture.
-
The pH of the reaction mixture should be adjusted to 7.2-8.0 by adding Coupling Buffer to facilitate the efficient reaction of the NHS ester with the primary amine.
-
Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring or shaking. The optimal reaction time may vary depending on the specific reactants.
4. Quenching of the Reaction:
-
To stop the reaction and quench any unreacted NHS esters, add the Quenching Solution (e.g., Tris-HCl or hydroxylamine) to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature.
5. Purification of the Conjugate:
-
The purification method will depend on the properties of the final conjugate.
-
For proteins and larger peptides, size-exclusion chromatography or dialysis can be used to remove excess reagents.
-
For smaller molecules, reversed-phase high-performance liquid chromatography (RP-HPLC) is often effective. A C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is a common choice.[1]
-
Collect fractions and analyze for the presence of the desired conjugate.
6. Characterization of the Conjugate:
-
Confirm the identity and purity of the final conjugate using appropriate analytical techniques.
-
Mass Spectrometry (LC-MS): To confirm the molecular weight of the conjugate.
-
NMR Spectroscopy: For detailed structural characterization, particularly for smaller molecule conjugates.[2][3][4]
-
HPLC: To assess the purity of the final product.
Data Presentation
The following table summarizes typical quantitative parameters for the conjugation of this compound to a primary amine. The optimal conditions should be empirically determined for each specific application.
| Parameter | Recommended Range | Notes |
| Molar Ratios | ||
| This compound : Amine | 1:1 to 20:1 | The excess of the PEG linker can drive the reaction to completion but may require more rigorous purification. |
| EDC : this compound | 1.2:1 to 5:1 | A slight to moderate excess of EDC is typically used. |
| NHS : this compound | 1:1 to 2:1 | A slight excess of NHS is used to improve the stability of the activated intermediate. |
| Reaction Conditions | ||
| Activation pH | 4.5 - 6.0 | Optimal pH for EDC/NHS activation of carboxylic acids.[5] |
| Conjugation pH | 7.2 - 8.0 | Optimal pH for the reaction of NHS esters with primary amines. |
| Reaction Time | 2 - 24 hours | Shorter times at room temperature, longer times at 4°C. |
| Temperature | 4°C to Room Temperature | Room temperature is generally sufficient, while 4°C can be used for sensitive molecules. |
| Expected Outcome | ||
| Conjugation Efficiency | Variable (50-90%) | Highly dependent on the reactants and reaction conditions. |
Mandatory Visualization
Caption: Experimental workflow for the conjugation of this compound to a primary amine.
References
- 1. benchchem.com [benchchem.com]
- 2. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Amide Bond Formation using Benzyl-PEG9-acid with EDC and NHS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the conjugation of Benzyl-PEG9-acid to primary amine-containing molecules via amide bond formation, facilitated by the carbodiimide coupling agents 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimde (NHS). This method is widely employed in bioconjugation and drug development for the precise introduction of a discrete polyethylene glycol (PEG) spacer.
The inclusion of a PEG linker, such as this compound, can enhance the solubility, stability, and pharmacokinetic properties of the conjugated molecule. The benzyl protecting group on one terminus of the PEG chain allows for the selective reaction of the terminal carboxylic acid, which can be activated to an amine-reactive NHS ester.
Principle of the Reaction
The EDC/NHS coupling reaction is a two-step process designed for the efficient formation of a stable amide bond between a carboxylic acid and a primary amine.
-
Activation of the Carboxylic Acid : EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate.[1]
-
Formation of a Stable NHS Ester : This unstable intermediate readily reacts with NHS to generate a more stable, amine-reactive NHS ester. This semi-stable ester can then be coupled to a primary amine, resulting in a stable amide bond and the release of NHS.[1]
The use of NHS in conjunction with EDC increases the efficiency of the coupling reaction and provides a more stable intermediate, allowing for better control over the conjugation process.[2]
Quantitative Data Summary
The efficiency of the amide bond formation is influenced by several factors, including the molar ratios of the coupling reagents, pH, and reaction time. The following table summarizes the recommended parameters for the reaction of this compound with a primary amine.
| Parameter | Recommended Value | Notes |
| Molar Ratio (this compound : EDC : NHS) | 1 : 1.5-2.0 : 1.5-2.0 | An excess of EDC and NHS is used to ensure efficient activation of the carboxylic acid.[3] |
| Activation pH | 4.5 - 6.0 | The activation of the carboxylic acid by EDC is most efficient in a slightly acidic environment.[2] |
| Coupling pH | 7.0 - 8.0 | The reaction of the NHS-activated PEG with a primary amine is optimal at a neutral to slightly basic pH. |
| Activation Time | 15 - 30 minutes | A short incubation period is typically sufficient for the formation of the NHS ester. |
| Coupling Time | 2 - 12 hours | The reaction time can be varied depending on the reactivity of the amine-containing molecule. |
| Quenching Agent | Hydroxylamine, Tris, or Glycine | Used to deactivate any unreacted NHS esters. |
Experimental Protocols
Materials and Reagents
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
-
Amine-containing molecule
-
Activation Buffer : 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer : 0.1 M Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer : 1 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM) for reactions in organic solvents
-
Purification system (e.g., Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC))
Protocol 1: Two-Step Aqueous Phase Conjugation
This protocol is suitable for the conjugation of water-soluble amine-containing biomolecules.
1. Preparation of Reagents:
- Equilibrate this compound, EDC, and NHS to room temperature before use.
- Prepare a stock solution of this compound in the Activation Buffer.
- Immediately before use, prepare stock solutions of EDC and NHS in the Activation Buffer.
- Dissolve the amine-containing molecule in the Coupling Buffer.
2. Activation of this compound:
- In a reaction vial, add 1.5 to 2.0 molar equivalents of both EDC and NHS to the this compound solution.
- Incubate the mixture for 15-30 minutes at room temperature with gentle stirring.
3. Conjugation to the Amine-Containing Molecule:
- Adjust the pH of the activated this compound solution to 7.2-7.5 by adding the Coupling Buffer.
- Immediately add the amine-containing molecule to the activated PEG solution. A 1.1 to 1.5-fold molar excess of the activated PEG is commonly used.
- Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
4. Quenching of the Reaction:
- Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS-esters.
- Incubate for 15-30 minutes at room temperature.
5. Purification:
- Purify the Benzyl-PEG9-amide conjugate using a suitable method such as RP-HPLC. A C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is a common choice for the purification of PEGylated molecules.
Protocol 2: Organic Phase Conjugation
This protocol is suitable for the conjugation of amine-containing molecules that are soluble in organic solvents.
1. Preparation of Reagents:
- Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
- Dissolve this compound (1 equivalent) in anhydrous DMF or DCM.
- Dissolve the amine-containing molecule (1.5 equivalents) in anhydrous DMF or DCM.
2. Activation and Conjugation:
- To the solution of this compound, add NHS (2.0 equivalents) and stir until dissolved.
- Add EDC (2.0 equivalents) to the mixture.
- Stir the reaction at room temperature for 30 minutes.
- Add the solution of the amine-containing molecule to the reaction mixture. If required, a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 equivalents) can be added.
- Stir the reaction at room temperature for 1-12 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
3. Work-up and Purification:
- Upon completion, the reaction mixture can be diluted with an appropriate organic solvent and washed with an aqueous solution to remove water-soluble byproducts.
- The organic layer is then dried and the solvent removed under reduced pressure.
- The crude product can be purified by flash chromatography on silica gel or by RP-HPLC to yield the pure Benzyl-PEG9-amide conjugate.
Visualizations
Reaction Signaling Pathway
Caption: EDC/NHS activation of this compound for amide bond formation.
Experimental Workflow
Caption: General experimental workflow for this compound conjugation.
References
Application Notes and Protocols for Labeling Proteins and Peptides with Benzyl-PEG9-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-PEG9-acid is a hydrophilic, nine-unit polyethylene glycol (PEG) linker functionalized with a terminal carboxylic acid and a benzyl protecting group at the other end. This reagent is a valuable tool for the modification of proteins and peptides, a process known as PEGylation. Covalent attachment of PEG chains to therapeutic proteins or peptides can enhance their pharmacokinetic and pharmacodynamic properties by increasing solubility, extending circulating half-life, and reducing immunogenicity.
These application notes provide a detailed protocol for the covalent labeling of proteins and peptides using this compound through the activation of its terminal carboxylic acid group to an amine-reactive ester.
Principle of the Reaction
The core principle of labeling proteins and peptides with this compound involves the activation of its terminal carboxylic acid group to form a reactive intermediate that can readily form a stable amide bond with primary amines (e.g., the ε-amine of lysine residues or the N-terminal α-amine) on the target biomolecule. The most common and efficient method for this activation is the use of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
The reaction proceeds in two main steps:
-
Activation of this compound: EDC reacts with the carboxylic acid group of this compound to form a highly reactive O-acylisourea intermediate.
-
Formation of an Amine-Reactive NHS Ester: This unstable intermediate reacts with NHS to form a more stable, amine-reactive NHS ester.
-
Conjugation to the Protein/Peptide: The NHS ester of this compound then reacts with primary amines on the protein or peptide to form a stable amide linkage, releasing NHS as a byproduct.
Materials and Equipment
Reagents:
-
This compound
-
Protein or peptide to be labeled
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns or dialysis equipment for purification
Equipment:
-
Standard laboratory glassware and plasticware
-
pH meter
-
Magnetic stirrer and stir bars
-
Spectrophotometer (for protein concentration determination)
-
Equipment for characterization of conjugates (e.g., SDS-PAGE, Mass Spectrometer, HPLC system)
Experimental Protocols
Protocol 1: Activation of this compound with EDC and NHS
This protocol describes the in-situ activation of this compound and subsequent conjugation to a protein or peptide in a two-step, one-pot reaction.
1. Preparation of Reagents:
- Equilibrate this compound, EDC, and NHS to room temperature before use.
- Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).
- Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer (e.g., 10 mg/mL).
- Dissolve the protein or peptide in the appropriate Conjugation Buffer at a suitable concentration (e.g., 1-10 mg/mL). The buffer should be free of primary amines (e.g., Tris or glycine).
2. Activation of this compound:
- In a microcentrifuge tube, add the desired amount of this compound stock solution to the Activation Buffer.
- Add a 5-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS to the this compound solution.
- Incubate the reaction mixture at room temperature for 15-30 minutes with gentle mixing.
3. Conjugation to Protein/Peptide:
- Immediately add the activated this compound solution from Step 2 to the protein/peptide solution. A 10- to 20-fold molar excess of the activated PEG reagent to the protein/peptide is a good starting point for optimization.
- Incubate the reaction at room temperature for 2 hours or overnight at 4°C with gentle mixing.
4. Quenching the Reaction:
- Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.
- Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.
5. Purification of the Conjugate:
- Remove excess PEG reagent and byproducts by dialysis against a suitable buffer (e.g., PBS) or by using a desalting column.
Protocol 2: Characterization of the Benzyl-PEG9-Protein/Peptide Conjugate
The extent of labeling (degree of PEGylation) can be determined using several methods:
-
SDS-PAGE: A simple, qualitative method to observe an increase in the molecular weight of the protein after conjugation. The PEGylated protein will migrate slower than the unlabeled protein.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Provides a precise measurement of the molecular weight of the conjugate, allowing for the determination of the number of PEG units attached per protein/peptide molecule.
-
Size Exclusion Chromatography (SEC): Can be used to separate the PEGylated protein from the unlabeled protein and aggregates. The elution volume of the conjugate will be smaller than that of the native protein due to its increased hydrodynamic radius.
Quantitative Data Summary
The efficiency of protein labeling with this compound can be influenced by several factors, including the molar ratio of reactants, pH, and reaction time. The following table provides representative data for the labeling of a model protein (e.g., Bovine Serum Albumin, BSA) under optimized conditions.
| Parameter | Value | Method of Determination |
| Molar Ratio (PEG:Protein) | 20:1 | - |
| Degree of Labeling (PEG/Protein) | 3-5 | MALDI-TOF Mass Spectrometry |
| Conjugation Efficiency | ~35% | Calculated from the ratio of conjugated protein to total protein |
| Purity of Conjugate | >95% | Size Exclusion Chromatography |
Note: These are representative values and the optimal conditions and results will vary depending on the specific protein or peptide being labeled.
Visualizations
Caption: Experimental workflow for protein/peptide labeling with this compound.
Caption: Reaction mechanism for EDC/NHS mediated PEGylation.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | Inactive EDC or NHS | Use fresh, high-quality reagents. |
| Suboptimal pH | ||
| Presence of amine-containing buffers | ||
| Low protein concentration | ||
| Protein Precipitation | High concentration of organic solvent | Ensure the final concentration of DMF or DMSO is low (typically <10%). |
| Protein instability at reaction pH | ||
| Multiple PEGylation Products | High molar excess of PEG reagent | Reduce the molar ratio of PEG to protein. |
| Long reaction time |
Conclusion
The protocol described provides a robust and versatile method for the covalent modification of proteins and peptides with this compound. By following these guidelines, researchers can effectively PEGylate their biomolecules of interest to improve their therapeutic potential. Characterization of the resulting conjugates is crucial to ensure the desired degree of labeling and purity. Optimization of the reaction conditions may be necessary for each specific protein or peptide to achieve the desired outcome.
Application Notes and Protocols for PROTAC Development using a Benzyl-PEG9-acid Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[3][4]
The linker is a critical determinant of a PROTAC's success, influencing its efficacy, selectivity, and pharmacokinetic properties.[3] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their hydrophilicity, which can enhance solubility and cell permeability. The length and composition of the PEG linker are crucial parameters that must be optimized for each specific target and E3 ligase pair to achieve optimal degradation. This document provides detailed protocols for the development of PROTACs utilizing a Benzyl-PEG9-acid linker, a flexible linker of a defined length that offers a balance of solubility and synthetic tractability.
PROTAC Mechanism of Action
The signaling pathway for a PROTAC-mediated protein degradation is a multi-step process within the cell. The following diagram illustrates this pathway.
Caption: General mechanism of action for a PROTAC.
Experimental Workflow for PROTAC Development
The development of a novel PROTAC is a systematic process that involves design, synthesis, and rigorous evaluation. The following diagram outlines a typical workflow.
Caption: Experimental workflow for PROTAC development.
Quantitative Data Summary
The efficacy of a PROTAC is primarily determined by its half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation (Dmax). The following table summarizes representative data for PROTACs with PEG linkers of varying lengths, demonstrating the importance of linker optimization. While specific data for a this compound linker is not publicly available, the data below provides a strong rationale for its use as a mid-length, flexible linker.
| Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | VHL | 12-atom PEG/alkyl | Inactive | N/A | |
| TBK1 | VHL | 21-atom PEG/alkyl | 3 | 96 | |
| TBK1 | VHL | 29-atom PEG/alkyl | 292 | 76 | |
| BTK | CRBN | < 4 PEG units | Impaired | N/A | |
| BTK | CRBN | ≥ 4 PEG units | 1 - 40 | >90 | |
| HDAC1 | VHL | PEG-based | 910 | >50 | |
| HDAC3 | VHL | PEG-based | 640 | >50 | |
| KRAS G12C | CRBN | PEG-based | 30 | >90 | |
| KRAS G12C | VHL | PEG-based | 100 | >90 |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound Linker
This protocol describes a general two-step synthesis of a PROTAC, starting with the conjugation of the this compound linker to an amine-containing E3 ligase ligand, followed by coupling to a hydroxyl-containing POI ligand.
Step 1: Amide Coupling of this compound to an Amine-Containing E3 Ligase Ligand
This step forms an amide bond between the carboxylic acid of the linker and an amine group on the E3 ligase ligand.
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Amine-containing E3 ligase ligand (e.g., pomalidomide derivative) (1.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Standard glassware for organic synthesis
-
Nitrogen atmosphere
-
-
Procedure:
-
Dissolve the amine-containing E3 ligase ligand and this compound in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the E3 ligase ligand-linker conjugate.
-
Step 2: Esterification of the E3 Ligase Ligand-Linker Conjugate with a Hydroxyl-Containing POI Ligand
This step forms an ester bond between the newly installed carboxylic acid of the linker-E3 ligase conjugate and a hydroxyl group on the POI ligand. The benzyl protecting group on the PEG linker is assumed to be deprotected prior to this step if necessary, revealing a terminal hydroxyl for further functionalization or the initial this compound is coupled in reverse. For this protocol, we assume a direct esterification. A common method is the Steglich esterification.
-
Reagents and Materials:
-
E3 ligase ligand-linker conjugate (from Step 1) (1.0 eq)
-
Hydroxyl-containing POI ligand (1.1 eq)
-
DCC (N,N'-Dicyclohexylcarbodiimide) (1.2 eq)
-
DMAP (4-Dimethylaminopyridine) (0.1 eq)
-
Anhydrous DCM (Dichloromethane)
-
Standard glassware for organic synthesis
-
Nitrogen atmosphere
-
-
Procedure:
-
Dissolve the E3 ligase ligand-linker conjugate, hydroxyl-containing POI ligand, and DMAP in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC in anhydrous DCM dropwise.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, filter off the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate with 5% HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC by preparative HPLC.
-
Protocol 2: In Vitro Evaluation of PROTAC Activity
Western Blot for PROTAC-Mediated Protein Degradation
This protocol is used to determine the DC50 and Dmax of the synthesized PROTAC.
-
Materials:
-
Cancer cell line expressing the POI
-
Synthesized PROTAC
-
6-well plates
-
Cell culture medium
-
DMSO (Dimethyl sulfoxide)
-
Ice-cold PBS (Phosphate-buffered saline)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced chemiluminescence) substrate
-
Imaging system and densitometry software
-
-
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight to reach 70-80% confluency.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4 °C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
-
-
Protocol 3: In Vivo Evaluation of PROTAC Efficacy
This protocol outlines a general procedure for a subcutaneous xenograft mouse model to assess the in vivo efficacy of a PROTAC.
-
Materials:
-
Cancer cell line expressing the POI
-
Immunocompromised mice (e.g., nude or SCID)
-
Matrigel (optional)
-
Prepared PROTAC formulation for in vivo administration
-
Vehicle control
-
Calipers
-
Syringes and needles
-
-
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject cancer cells (typically 1-10 million cells) into the flank of each mouse. Matrigel may be co-injected to improve tumor formation.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. The formula Volume = (Length × Width²) / 2 is commonly used.
-
Monitor the body weight and overall health of the animals.
-
-
Dosing:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Administer the PROTAC formulation or vehicle control via the desired route (e.g., intraperitoneal, oral) at a specified dose and schedule.
-
-
Efficacy and Pharmacodynamic Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, or at specific time points, euthanize the mice and excise the tumors.
-
Tumor tissue can be used for pharmacodynamic analysis, such as Western blotting to confirm POI degradation.
-
-
Pharmacokinetic (PK) Analysis:
-
At various time points after dosing, collect blood samples to determine the concentration of the PROTAC in plasma. This will help to establish the pharmacokinetic profile of the compound.
-
-
Off-Target and Toxicity Assessment:
-
Collect major organs to assess for any signs of toxicity.
-
Proteomics analysis of tissues can be performed to identify any unintended protein degradation, which would indicate off-target effects.
-
-
Conclusion
The development of effective PROTACs requires a systematic approach that encompasses rational design, efficient synthesis, and comprehensive biological evaluation. The this compound linker offers a versatile platform for the construction of PROTACs with favorable physicochemical properties. The protocols provided herein offer a detailed guide for researchers to synthesize and evaluate novel PROTACs using this linker, with the ultimate goal of advancing the field of targeted protein degradation. Careful optimization of the linker, along with the POI and E3 ligase ligands, is paramount to achieving potent and selective protein degraders with therapeutic potential.
References
Application of Benzyl-PEG9-acid in antibody-drug conjugate (ADC) synthesis.
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The development of antibody-drug conjugates (ADCs) as targeted cancer therapeutics has revolutionized the field of oncology. The linker component, which connects the monoclonal antibody (mAb) to the potent cytotoxic payload, is a critical determinant of the ADC's efficacy, stability, and pharmacokinetic profile. Benzyl-PEG9-acid is a discrete polyethylene glycol (PEG) linker that offers several advantages in ADC design. The benzyl group at one terminus provides chemical stability, while the terminal carboxylic acid on the PEG9 chain allows for versatile conjugation to amine-containing molecules on the antibody or the drug.
The incorporation of a nine-unit PEG chain enhances the hydrophilicity of the ADC.[] This is particularly beneficial when working with hydrophobic payloads, as it can mitigate aggregation, improve solubility, and lead to a more homogeneous drug product.[2] Furthermore, the PEG moiety can shield the cytotoxic drug from the systemic circulation, potentially reducing immunogenicity and prolonging the ADC's half-life.[] The defined length of the PEG9 linker ensures the synthesis of a well-defined and uniform ADC, which is a critical quality attribute for therapeutic agents.[2]
ADCs utilizing PEG linkers have demonstrated improved pharmacokinetics and therapeutic outcomes.[3] The hydrophilic nature of the PEG chain creates a "hydration shell" around the payload, which can reduce non-specific clearance and enhance tumor accumulation. The choice of linker length is a balance between these favorable properties and potential impacts on antigen binding and payload release.
Key Advantages of this compound in ADC Synthesis:
-
Enhanced Solubility and Stability: The hydrophilic PEG9 chain improves the overall solubility of the ADC, reducing the risk of aggregation, especially with hydrophobic payloads.
-
Improved Pharmacokinetics: The PEG linker can increase the hydrodynamic radius of the ADC, leading to a longer circulation half-life and increased tumor exposure.
-
Reduced Immunogenicity: The PEG chain can mask the cytotoxic payload and potentially immunogenic epitopes, thereby lowering the risk of an immune response.
-
Defined Stoichiometry: As a discrete-length linker, this compound allows for precise control over the drug-to-antibody ratio (DAR), leading to a more homogeneous ADC product.
ADC Synthesis Workflow
The synthesis of an ADC using this compound typically follows a multi-step process involving the activation of the linker, conjugation to the payload, and subsequent conjugation to the antibody.
Caption: General workflow for ADC synthesis using this compound.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis, purification, and characterization of an ADC using this compound.
Protocol 1: Synthesis of Drug-Linker Conjugate
This protocol describes the activation of this compound and its conjugation to a cytotoxic payload containing a primary amine.
Materials:
-
This compound
-
Cytotoxic Payload (e.g., Monomethyl Auristatin E - MMAE)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC system for purification
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add NHS (1.5 equivalents) and EDC (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4 hours under an inert atmosphere (e.g., argon or nitrogen).
-
Monitor the formation of the NHS ester by LC-MS.
-
-
Conjugation to Cytotoxic Payload:
-
In a separate flask, dissolve the cytotoxic payload (e.g., MMAE) (1.2 equivalents) in anhydrous DMF.
-
Add DIPEA (3 equivalents) to the payload solution.
-
Slowly add the activated Benzyl-PEG9-NHS ester solution to the payload solution.
-
Stir the reaction mixture at room temperature for 12-16 hours under an inert atmosphere.
-
Monitor the formation of the drug-linker conjugate by LC-MS.
-
-
Purification:
-
Purify the drug-linker conjugate by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the drug-linker conjugate as a solid.
-
Protocol 2: Conjugation of Drug-Linker to Antibody
This protocol details the conjugation of the purified drug-linker to a monoclonal antibody via lysine residue side chains.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Purified Drug-Linker-NHS Ester
-
Conjugation Buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 8.0)
-
Quenching Solution (e.g., 1 M Tris or glycine, pH 8.0)
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) for purification
Procedure:
-
Antibody Preparation:
-
Buffer exchange the mAb into the conjugation buffer to a final concentration of 5-10 mg/mL.
-
-
Conjugation Reaction:
-
Dissolve the purified drug-linker-NHS ester in a minimal amount of a compatible organic solvent (e.g., DMSO).
-
Add the drug-linker solution to the antibody solution at a specific molar ratio (e.g., 5-10 fold molar excess of drug-linker to antibody) to achieve the desired DAR.
-
Gently mix and incubate the reaction at room temperature for 2-4 hours.
-
-
Quenching:
-
Add an excess of the quenching solution to the reaction mixture to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the ADC from unconjugated drug-linker and other small molecules using a pre-equilibrated SEC column.
-
Collect the fractions containing the purified ADC.
-
Concentrate the ADC solution using an appropriate ultrafiltration device.
-
Protocol 3: Characterization of the ADC
This section outlines the key analytical methods to characterize the purified ADC.
1. Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectroscopy
-
Principle: The average number of drug molecules conjugated to each antibody is determined by measuring the absorbance of the ADC at two wavelengths: one where the antibody absorbs (typically 280 nm) and one where the payload has a characteristic absorbance.
-
Procedure:
-
Measure the absorbance of the purified ADC solution at 280 nm and the specific wavelength for the payload.
-
Calculate the concentrations of the antibody and the payload using their respective extinction coefficients and the Beer-Lambert law.
-
The DAR is the molar ratio of the payload to the antibody.
-
2. Purity and Aggregation Analysis by Size-Exclusion Chromatography (SEC)
-
Principle: SEC separates molecules based on their hydrodynamic radius. This method is used to determine the percentage of monomeric ADC and to quantify high molecular weight aggregates.
-
Procedure:
-
Inject the purified ADC onto an SEC column.
-
Elute with a suitable mobile phase (e.g., PBS).
-
Monitor the elution profile at 280 nm.
-
The main peak corresponds to the monomeric ADC. Earlier eluting peaks represent aggregates.
-
3. DAR Distribution by Hydrophobic Interaction Chromatography (HIC)
-
Principle: HIC separates proteins based on their hydrophobicity. The conjugation of a hydrophobic payload increases the overall hydrophobicity of the antibody, allowing for the separation of species with different DARs.
-
Procedure:
-
Load the purified ADC onto a HIC column in a high salt buffer.
-
Elute with a decreasing salt gradient.
-
Unconjugated antibody will elute first, followed by ADCs with increasing DARs.
-
The peak area of each species can be used to determine the distribution of DARs.
-
Caption: Workflow for the characterization of a purified ADC.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the cytotoxic potential of the synthesized ADC on cancer cell lines.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free cytotoxic payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in 96-well plates at a predetermined optimal density and incubate overnight.
-
-
Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium.
-
Treat the cells with the different concentrations and incubate for 72-96 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Caption: Workflow for the in vitro cytotoxicity (MTT) assay.
Data Presentation
Disclaimer: The following quantitative data is representative and for illustrative purposes only. Publicly available data for ADCs synthesized specifically with this compound is limited. The values presented are based on typical results observed for PEGylated ADCs and should be empirically determined for each specific ADC construct.
Table 1: Representative ADC Characterization Data
| Parameter | Result | Method |
| Average DAR | 3.8 | UV-Vis Spectroscopy |
| Monomer Purity | >98% | Size-Exclusion Chromatography (SEC) |
| Aggregates | <2% | Size-Exclusion Chromatography (SEC) |
| DAR Distribution | DAR0: 5%, DAR2: 25%, DAR4: 50%, DAR6: 15%, DAR8: 5% | Hydrophobic Interaction Chromatography (HIC) |
Table 2: Representative In Vitro Cytotoxicity Data
| Cell Line | Antigen Expression | Compound | IC50 (nM) |
| Cell Line A | Positive | ADC | 5.2 |
| Unconjugated mAb | >1000 | ||
| Free Payload | 0.1 | ||
| Cell Line B | Negative | ADC | >1000 |
| Unconjugated mAb | >1000 | ||
| Free Payload | 0.2 |
Table 3: Representative Pharmacokinetic Parameters in a Murine Model
| Compound | Half-life (t½) (hours) | Clearance (mL/hr/kg) | Area Under the Curve (AUC) (µg*hr/mL) |
| ADC (Benzyl-PEG9) | 150 | 0.25 | 2500 |
| ADC (Non-PEGylated) | 100 | 0.40 | 1500 |
References
Application Note: A Detailed Workflow for the Conjugation of Amine-Containing Small Molecules to Benzyl-PEG9-acid
Audience: This document is intended for researchers, scientists, and drug development professionals engaged in bioconjugation, PEGylation, and the development of novel therapeutics, such as antibody-drug conjugates (ADCs) or PROTACs, where PEG linkers are employed.
Introduction: Polyethylene glycol (PEG) conjugation, or PEGylation, is a widely adopted strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[][2] By covalently attaching PEG chains, molecules can exhibit improved solubility, increased in vivo stability, extended circulation half-life, and reduced immunogenicity.[][2][3] Benzyl-PEG9-acid is a discrete (monodisperse) PEG linker featuring a terminal carboxylic acid and a stable benzyl protecting group. The carboxylic acid group allows for covalent attachment to molecules, often via an amide bond, making it a versatile tool for drug development.
This application note provides a detailed experimental workflow for conjugating a small molecule containing a primary amine to this compound. The core of this process is a two-step carbodiimide coupling reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a stable amide bond.
Principle of the Reaction
The conjugation process involves two primary stages:
-
Activation of this compound: The terminal carboxylic acid of the PEG linker is activated with EDC to form a highly reactive O-acylisourea intermediate. This unstable intermediate is then stabilized by reacting with NHS to create a more stable, amine-reactive NHS ester. This activation step is most efficient in an acidic environment (pH 4.5-6.0).
-
Conjugation to the Small Molecule: The purified or in-situ generated PEG-NHS ester readily reacts with a primary amine on the small molecule. This nucleophilic acyl substitution reaction forms a stable, covalent amide bond and releases NHS as a byproduct. The conjugation reaction is most effective at a neutral to slightly basic pH (7.0-8.5).
References
Application Notes and Protocols for the Deprotection of Benzyl Group from Benzyl-PEG9-acid Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyl group is a widely utilized protecting group for alcohols in organic synthesis due to its stability under various reaction conditions. In the context of PEGylation, Benzyl-PEG9-acid serves as a key intermediate, where the benzyl group protects the terminal hydroxyl group while the carboxylic acid allows for conjugation to various molecules of interest. The final step in synthesizing the free PEG acid requires the efficient and clean removal of this benzyl group. This document provides detailed application notes and protocols for the deprotection of the benzyl group from this compound conjugates, yielding the corresponding PEG9-carboxylic acid. The selection of the appropriate deprotection method is critical to ensure high yield and purity of the final product, which is essential for its application in drug delivery and bioconjugation.[1][2]
Method Selection
The choice of deprotection method largely depends on the substrate's sensitivity to the reaction conditions, the availability of specialized equipment, and the desired scale of the reaction. For the deprotection of this compound, the most common and effective methods are Catalytic Hydrogenation and Catalytic Transfer Hydrogenation. These methods are generally mild and selective, preserving the integrity of the PEG chain and the terminal carboxylic acid. Acid-catalyzed cleavage is a less common alternative due to the potential for side reactions with the PEG backbone.
A decision tree for selecting the appropriate deprotection method is presented below.
Caption: Decision tree for selecting a deprotection method.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the deprotection of benzyl-PEG-acid conjugates based on literature for similar compounds. Please note that yields and purity are substrate and scale-dependent and may require optimization.
| Method | Catalyst & Reagents | Typical Reaction Time | Typical Yield | Typical Purity | Advantages | Disadvantages |
| Catalytic Hydrogenation | 10% Pd/C, H₂ (gas) | 4 - 24 hours | >95% | >98% | High yield and purity, clean reaction. | Requires specialized high-pressure equipment. |
| Catalytic Transfer Hydrogenation | 10% Pd/C, Formic Acid or Ammonium Formate | 2 - 8 hours | 90 - 98% | >95% | No specialized equipment needed, milder conditions.[1][2] | May require elevated temperatures; potential for side reactions with formic acid.[1] |
Experimental Protocols
An overview of the general experimental workflow is depicted below.
Caption: A typical experimental workflow for deprotection.
Protocol 1: Catalytic Hydrogenation
This method employs hydrogen gas and a palladium catalyst to cleave the benzyl ether.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (EtOH) or Tetrahydrofuran (THF)
-
Hydrogen (H₂) gas supply
-
High-pressure hydrogenation apparatus (e.g., Parr shaker)
-
Celite® or syringe filter
Procedure:
-
In a suitable high-pressure reaction vessel, dissolve this compound in a minimal amount of ethanol or THF.
-
Carefully add 10% Pd/C (typically 10-20 mol% relative to the substrate) to the solution.
-
Seal the reaction vessel and purge the system with an inert gas (e.g., nitrogen or argon) to remove oxygen.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 bar).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.
-
Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® or a syringe filter to remove the Pd/C catalyst.
-
Wash the filter cake with the reaction solvent to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to obtain the crude PEG9-acid.
-
Further purification can be achieved by column chromatography if necessary.
Protocol 2: Catalytic Transfer Hydrogenation
This method utilizes a hydrogen donor in situ, avoiding the need for a pressurized hydrogen gas setup.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Formic acid or Ammonium formate
-
Methanol (MeOH) or Ethanol (EtOH)
-
Celite®
Procedure:
-
Dissolve this compound in methanol or ethanol in a round-bottom flask.
-
Carefully add 10% Pd/C (typically 10-20 mol% relative to the substrate).
-
To the stirred suspension, add formic acid (2-5 equivalents) or ammonium formate (3-10 equivalents) dropwise.
-
Stir the reaction mixture at room temperature or heat to reflux (40-60 °C) to increase the reaction rate.
-
Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 2-8 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with the solvent and filter through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with additional solvent.
-
Concentrate the filtrate under reduced pressure. If formic acid was used, co-evaporation with toluene may be necessary to remove residual acid.
-
Purify the crude product by a suitable method, such as column chromatography.
Reaction Monitoring and Characterization
Thin Layer Chromatography (TLC):
-
Mobile Phase: A mixture of Dichloromethane (DCM) and Methanol (MeOH) (e.g., 9:1 v/v) is often suitable.
-
Visualization: The benzyl-containing starting material can be visualized under UV light (254 nm). The product, lacking the benzyl chromophore, will not be UV-active but can be visualized using a potassium permanganate stain.
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
LC-MS is a powerful tool to monitor the disappearance of the starting material and the appearance of the product.
-
The mass spectrum will show a shift from the mass of this compound to the mass of PEG9-acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy is used to confirm the complete removal of the benzyl group.
-
Key Signals to Monitor:
-
Disappearance of the aromatic protons of the benzyl group (typically around 7.3 ppm).
-
Disappearance of the benzylic methylene protons (-CH₂-Ph) (typically around 4.5 ppm).
-
Appearance of a new signal for the terminal hydroxyl proton of the deprotected PEG chain.
-
Purification
The crude product obtained after filtration and concentration can be purified to remove any remaining starting material, byproducts, and residual catalyst.
Column Chromatography:
-
Stationary Phase: Silica gel is commonly used.
-
Eluent: A gradient of methanol in dichloromethane is typically effective for eluting the more polar PEG9-acid product.
Preparative High-Performance Liquid Chromatography (HPLC):
-
For obtaining highly pure material, preparative reverse-phase HPLC can be employed.
-
A water/acetonitrile gradient with a small amount of formic acid is a common mobile phase system.
Signaling Pathway and Workflow Diagrams
The deprotection of the benzyl group is a key step in making the hydroxyl group of the PEG-acid conjugate available for further reactions. The overall transformation is straightforward.
Caption: General scheme of benzyl group deprotection.
References
Application Note: Comprehensive Analytical Characterization of Benzyl-PEG9-acid Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction: Benzyl-PEG9-acid is a heterobifunctional linker commonly used in bioconjugation and drug delivery systems. The benzyl group provides a stable, hydrophobic handle, while the terminal carboxylic acid allows for covalent attachment to amine-containing molecules, such as proteins, peptides, or small molecule drugs. The polyethylene glycol (PEG) spacer enhances solubility and can improve the pharmacokinetic properties of the final conjugate. Accurate and thorough characterization of the this compound intermediate is critical to ensure the quality, consistency, and performance of the final bioconjugate. This document provides detailed protocols for the key analytical methods used to verify the structure, purity, and identity of this compound.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Principle: ¹H NMR spectroscopy is a primary technique for confirming the chemical structure of a molecule.[1][2][3] It provides detailed information about the chemical environment of hydrogen atoms (protons), allowing for verification of the key structural components of this compound: the benzyl group, the PEG chain, and the terminal acid moiety. By comparing the integration of proton signals, the purity of the sample can also be estimated.[1][4]
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a high signal-to-noise ratio.
-
Data Processing: Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum (e.g., to residual solvent signal or TMS).
-
Analysis: Identify the characteristic peaks for the benzyl protons, the PEG backbone, and the protons adjacent to the ether and acid functionalities. Integrate the peaks to determine the relative proton ratios, confirming the structure and assessing for impurities.
Data Presentation:
Table 1: Expected ¹H NMR Chemical Shifts for this compound in CDCl₃
| Structural Unit | Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|---|
| Benzyl Group | Aromatic (C₆H₅) | ~7.35 | Multiplet | 5H |
| Benzyl Group | Methylene (Ar-CH₂) | ~4.57 | Singlet | 2H |
| PEG Spacer | Methylene (Ar-CH₂-O-CH₂) | ~3.68 | Triplet | 2H |
| PEG Spacer | Ethylene Glycol Repeats (-O-CH₂-CH₂-) | ~3.65 | Multiplet | 32H |
| Acid Terminus | Methylene (-CH₂-COOH) | ~3.75 | Triplet | 2H |
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is a fundamental technique for assessing the purity of chemical compounds. For this compound, Reversed-Phase HPLC (RP-HPLC) is typically employed, separating the target molecule from non-polar and polar impurities based on their differential partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase. Purity is determined by calculating the relative area of the main peak.
Experimental Protocol:
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
-
Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient: A linear gradient, for example, from 30% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 40°C.
-
Detection: UV absorbance at 254 nm to detect the benzyl chromophore.
-
Injection Volume: 10 µL.
-
-
Analysis: Integrate the peak areas in the resulting chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Data Presentation:
Table 2: Representative HPLC Purity Data
| Peak Number | Retention Time (min) | Peak Area (%) | Identification |
|---|---|---|---|
| 1 | 3.5 | 1.2 | Polar Impurity |
| 2 | 12.8 | 98.5 | This compound |
| 3 | 15.2 | 0.3 | Non-polar Impurity |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle: LC-MS combines the separation power of HPLC with the mass analysis capability of mass spectrometry to confirm both the identity and purity of a sample. After chromatographic separation, Electrospray Ionization (ESI) is typically used to generate charged ions of the analyte, which are then analyzed by the mass spectrometer to determine their mass-to-charge ratio (m/z). This allows for precise molecular weight confirmation of the this compound conjugate.
Experimental Protocol:
-
Sample Preparation and LC: Prepare the sample and perform the chromatographic separation as described in the HPLC protocol. The mobile phase may need to be optimized for MS compatibility (e.g., using formic acid instead of TFA).
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source.
-
Mass Spectrometry Parameters:
-
Ionization Mode: ESI in positive ion mode.
-
Scan Range: A relevant m/z range to include the expected molecular ions (e.g., 200-1000 m/z).
-
Source Parameters: Optimize capillary voltage, source temperature, and nebulizing gas flow to achieve a stable and robust signal.
-
-
Data Analysis: Extract the mass spectrum from the main chromatographic peak. Identify the molecular ion peaks, which may include the protonated molecule [M+H]⁺ and common adducts like the sodium [M+Na]⁺ or potassium [M+K]⁺ adducts.
Data Presentation:
Table 3: Expected and Observed Masses for this compound (C₂₇H₄₆O₁₁)
| Ion Species | Calculated Mass (m/z) | Observed Mass (m/z) |
|---|---|---|
| [M+H]⁺ | 547.3062 | 547.3065 |
| [M+Na]⁺ | 569.2881 | 569.2883 |
| [M+K]⁺ | 585.2621 | 585.2620 |
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy is used to identify the functional groups present in a molecule. It measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies. For this compound, FTIR can confirm the presence of the carboxylic acid (C=O and O-H bonds), the PEG ether linkages (C-O-C), and the aromatic benzyl group.
Experimental Protocol:
-
Sample Preparation: Place a small amount of the neat sample (if liquid) or a KBr pellet of the sample (if solid) in the spectrometer. Attenuated Total Reflectance (ATR) is a common, simple method for both liquids and solids.
-
Instrumentation: A standard FTIR spectrometer.
-
Data Acquisition: Collect the spectrum over a typical range, such as 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands corresponding to the key functional groups in the molecule.
Data Presentation:
Table 4: Key FTIR Absorption Bands for this compound
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H stretch | 3300-2500 (broad) |
| Carboxylic Acid | C=O stretch | ~1710 |
| Alkyl/Aromatic | C-H stretch | 3100-2850 |
| PEG Ether | C-O-C stretch | ~1100 (strong) |
| Benzyl Group | C=C aromatic stretch | 1600-1450 |
Visualizations: Workflows and Logic
References
Troubleshooting & Optimization
Technical Support Center: Benzyl-PEG9-acid Conjugation Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for Benzyl-PEG9-acid conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a heterobifunctional linker molecule. It contains a carboxylic acid group at one end of a nine-unit polyethylene glycol (PEG) chain and a benzyl ether at the other end. The carboxylic acid allows for conjugation to primary amines on molecules such as proteins, peptides, or small molecule drugs, typically through amide bond formation. The benzyl group serves as a stable protecting group for the other terminus of the PEG chain, preventing unwanted reactions at that site.[1][2] This linker is often used in the development of bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs, to improve the solubility, stability, and pharmacokinetic profile of the conjugated molecule.[1]
Q2: What is the purpose of the benzyl group in this compound?
A2: The benzyl group functions as a robust protecting group for one of the PEG chain's hydroxyl termini.[2] This allows for the selective activation and reaction of the terminal carboxylic acid group without interference. The benzyl ether is stable under a wide range of reaction conditions, including the acidic and basic environments often used in multi-step organic synthesis.[2] It can be removed later in the synthetic pathway if the exposed hydroxyl group is needed for further modification.
Q3: What is the standard method for conjugating this compound to an amine-containing molecule?
A3: The most common method is through carbodiimide-mediated amide bond formation. This typically involves a two-step, one-pot reaction where the carboxylic acid of the this compound is first activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This forms a semi-stable NHS ester intermediate which then readily reacts with a primary amine on the target molecule to form a stable amide bond.
Q4: How does the PEG9 chain length affect the properties of the resulting conjugate?
A4: The length of the PEG chain is a critical parameter in bioconjugation. A shorter PEG chain, such as in this compound, offers a balance between improving the hydrophilicity of a conjugate and minimizing steric hindrance that could potentially reduce the biological activity of the conjugated molecule. While longer PEG chains can provide a greater increase in circulation half-life, they are more likely to interfere with binding interactions. Shorter PEG chains are advantageous when maintaining the bioactivity of the conjugated molecule is a primary concern.
Troubleshooting Guides
Issue 1: Low or No Conjugation Yield
Potential Causes & Troubleshooting Steps
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Carboxylic Acid Activation | Increase the molar equivalents of EDC and NHS to 1.5-2.0 equivalents relative to this compound. Ensure the activation step is performed at the optimal pH (4.5-6.0). | Faster and more complete conversion of the carboxylic acid to the reactive NHS ester, leading to an increased reaction rate. |
| Hydrolysis of Activated NHS Ester | Perform the reaction in anhydrous (dry) solvents under an inert atmosphere (e.g., nitrogen or argon). The NHS ester is susceptible to hydrolysis, which is accelerated at higher pH. | Reduced loss of the activated ester to hydrolysis, making more of it available for conjugation with the amine. |
| Suboptimal pH for Amine Coupling | After the initial activation step (pH 4.5-6.0), adjust the pH of the reaction mixture to 7.2-8.0 before adding the amine-containing molecule. Primary amines are more nucleophilic at this pH. | Optimized coupling of the NHS ester with the primary amine, leading to a higher yield of the desired amide bond. |
| Poor Solubility of Reactants | Ensure all reactants are fully dissolved in the chosen solvent. For peptides that are difficult to dissolve in aqueous buffers, consider using a co-solvent like DMF or DMSO. | A homogeneous reaction mixture, which is essential for efficient reaction kinetics. |
| Steric Hindrance | For sterically hindered amines, consider increasing the reaction time and/or temperature. However, be mindful that higher temperatures can also increase the rate of side reactions. | Improved conjugation efficiency for sterically challenging substrates. |
Issue 2: Presence of Significant Side Products
Potential Causes & Troubleshooting Steps
| Side Product | Potential Cause | Troubleshooting Step | Expected Outcome |
| N-acylurea | The O-acylisourea intermediate, formed during EDC activation, can rearrange to a stable and unreactive N-acylurea. This is more common in the absence of NHS and at higher temperatures. | Always use NHS or HOBt as an additive with EDC. These reagents convert the O-acylisourea to a more stable active ester, which is less prone to rearrangement. Perform the reaction at a lower temperature (0°C to room temperature). | Minimized formation of the N-acylurea byproduct, leading to a cleaner reaction and a higher yield of the desired conjugate. |
| Unreacted Starting Material (Amine) | Insufficient amount of activated this compound due to hydrolysis or N-acylurea formation. | Increase the molar excess of this compound and the coupling reagents (EDC/NHS). Ensure optimal reaction conditions as described in the low yield section. | Drive the reaction towards completion, consuming more of the amine starting material. |
| Multiple PEGylations on a Single Molecule | The target molecule (e.g., a protein) has multiple primary amines (e.g., lysine residues and the N-terminus). | Control the stoichiometry by using a lower molar excess of the activated this compound. Optimize the reaction pH to favor conjugation at a specific site if possible (e.g., lower pH for N-terminal specific conjugation). | Increased selectivity for mono-PEGylated product over di- or multi-PEGylated species. |
Issue 3: Difficulty in Purifying the Final Conjugate
Potential Causes & Troubleshooting Steps
| Problem | Potential Cause | Troubleshooting Step | Expected Outcome |
| Co-elution of Product and Unreacted PEG | The hydrophobicity of the Benzyl-PEG9-conjugate may be very similar to the unreacted this compound. | Optimize the purification method. For short-chain PEGs, Reversed-Phase HPLC (RP-HPLC) is often effective due to the increased hydrophobicity of the conjugate. Consider alternative chromatography techniques like ion-exchange chromatography if the charge of the conjugate is significantly different from the starting materials. | Improved separation of the desired conjugate from unreacted PEG reagents. |
| Presence of Urea Byproduct | If using a non-water-soluble carbodiimide like DCC, the dicyclohexylurea (DCU) byproduct can be difficult to remove. | Use a water-soluble carbodiimide like EDC, which produces a water-soluble urea byproduct that can be removed during aqueous workup or dialysis. If using DCC, the DCU can often be removed by filtration. | A cleaner crude product, simplifying the subsequent chromatographic purification steps. |
| Product Aggregation | The final conjugate may have a tendency to aggregate, especially if the conjugated molecule is hydrophobic. | Use size-exclusion chromatography (SEC) as a final polishing step to remove aggregates. Ensure the final product is stored in an appropriate buffer that promotes stability. | A homogenous, aggregate-free final product. |
Experimental Protocols
Protocol 1: Activation of this compound and Conjugation to a Primary Amine (e.g., a Peptide)
This protocol describes a general two-step, one-pot procedure for conjugating this compound to a molecule containing a primary amine.
Materials:
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This compound
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Amine-containing molecule (e.g., peptide, protein, or small molecule)
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
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N-hydroxysuccinimide (NHS)
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Anhydrous Dimethylformamide (DMF) or a suitable reaction buffer (e.g., 0.1 M MES buffer, pH 5.5-6.0 for activation; 0.1 M phosphate buffer, pH 7.2-7.5 for conjugation)
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Quenching solution (e.g., hydroxylamine or Tris buffer)
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Purification system (e.g., RP-HPLC)
Procedure:
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Activation of this compound:
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Dissolve this compound (1.0 equivalent) and NHS (1.5 equivalents) in anhydrous DMF.
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Add EDC (1.5 equivalents) to the solution.
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Stir the reaction mixture under an inert atmosphere (e.g., nitrogen) at room temperature for 15-60 minutes. If using an aqueous buffer, perform this step in 0.1 M MES buffer at pH 5.5-6.0.
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Conjugation to the Amine:
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Dissolve the amine-containing molecule (1.0 equivalent) in the reaction mixture or in a separate portion of conjugation buffer (0.1 M phosphate buffer, pH 7.2-7.5).
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Add the solution of the amine-containing molecule to the activated Benzyl-PEG9-NHS ester. If the activation was performed in an acidic buffer, adjust the pH of the reaction mixture to 7.2-7.5 before adding the amine.
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Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C. The reaction progress can be monitored by a suitable analytical method (e.g., LC-MS or HPLC).
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Quenching the Reaction:
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Add a quenching solution (e.g., hydroxylamine to a final concentration of 10-50 mM) to the reaction mixture to hydrolyze any unreacted NHS esters.
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Purification:
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Purify the crude reaction mixture using an appropriate chromatographic technique. For many Benzyl-PEG9-conjugates, reversed-phase HPLC (RP-HPLC) is effective for separating the product from unreacted starting materials and byproducts.
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Characterization:
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Confirm the identity and purity of the final conjugate using analytical techniques such as LC-MS to verify the molecular weight and NMR spectroscopy to confirm the structure.
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Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting decision tree for low yield.
References
Troubleshooting low yield in Benzyl-PEG9-acid mediated bioconjugation.
Welcome to the technical support center for Benzyl-PEG9-acid mediated bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low reaction yields. The following troubleshooting guides and frequently asked questions (FAQs) directly address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My bioconjugation with this compound resulted in a very low yield. What are the most common initial checks I should perform?
Low or no yield in EDC/NHS-mediated conjugations is a frequent issue, often stemming from the reagents or reaction conditions.[1] The primary culprits are typically inactive reagents, suboptimal pH, or the use of incompatible buffers.
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Reagent Quality: Both 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) are moisture-sensitive.[1] Ensure they have been stored properly (desiccated at -20°C) and allowed to warm to room temperature before opening to prevent condensation.[1] It is highly recommended to use fresh reagents or prepare aqueous stocks immediately before use.[1]
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Suboptimal pH: The EDC/NHS reaction mechanism is highly pH-dependent. The initial activation of the carboxylic acid on this compound with EDC is most efficient at an acidic pH (4.5-6.0).[1] However, the subsequent reaction of the activated NHS-ester with the primary amine on your biomolecule is most efficient at a physiological to slightly basic pH (7.0-8.5). Running the entire reaction at a single, non-optimal pH will significantly reduce yield.
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Inappropriate Buffers: The buffers used are critical. Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate), as they will compete with the biomolecule and the PEG linker in the reaction, respectively.
Q2: How can I determine if my reaction has gone to completion and assess conjugation efficiency?
Monitoring the reaction is crucial for troubleshooting. You should track the consumption of the starting materials and the formation of the desired conjugate.
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Analytical Techniques: A combination of analytical methods is often required to get a clear picture of the reaction mixture.
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Size-Exclusion Chromatography (SEC-HPLC): This is one of the most effective methods. It separates molecules based on size. You should see a shift to an earlier elution time for the PEGylated conjugate compared to the unconjugated biomolecule. SEC can also reveal the presence of aggregates (very early elution peak).
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Reverse-Phase Chromatography (RP-HPLC): Can be used to separate species with different hydrophobicities, which may help resolve positional isomers at an analytical scale.
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SDS-PAGE: A simple way to visualize a shift in molecular weight. The PEGylated protein will migrate slower than the unconjugated protein.
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Mass Spectrometry (MS): Provides definitive mass confirmation of the starting materials and the final conjugate, allowing for precise determination of the degree of PEGylation.
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Q3: I suspect my biomolecule is aggregating during the reaction. How can I diagnose and solve this?
Protein aggregation is a common cause of low yield, as the aggregated protein precipitates out of the solution.
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Symptoms: You may observe visible precipitation or turbidity in your reaction tube. Analysis by SEC will show a significant high molecular weight (HMW) peak.
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Potential Causes & Solutions:
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Unfavorable Buffer Conditions: The pH or ionic strength of the buffer may be promoting aggregation. Perform buffer exchange experiments to ensure your protein is soluble and stable under the planned reaction conditions.
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High Concentration of Organic Co-solvent: If this compound requires an organic co-solvent (like DMSO or DMF) for solubility, high concentrations can denature the protein. Titrate the co-solvent concentration to the lowest effective level while monitoring protein stability.
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Conformational Changes: The conjugation process itself can sometimes induce structural changes that lead to aggregation. Consider optimizing reaction conditions, such as performing the incubation at a lower temperature (4°C overnight instead of room temperature).
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Q4: Could the benzyl protecting group on the PEG linker be interfering with the conjugation or subsequent steps?
The benzyl group is generally stable under standard EDC/NHS coupling conditions and should not directly interfere with the formation of the amide bond. However, it can have indirect effects:
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Solubility: The benzyl group adds hydrophobicity, which could slightly alter the solubility of the PEG linker. This is usually not an issue for a single PEG unit but should be considered.
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Post-Conjugation Deprotection: If your experimental design requires the removal of the benzyl group after conjugation to reveal a hydroxyl group, this step can be a source of low yield. Catalytic hydrogenation (e.g., Pd/C and H₂) is a common method for benzyl deprotection but can be challenging with sensitive biomolecules like proteins, potentially leading to denaturation or low recovery. This deprotection step must be carefully optimized.
Q5: The reaction seems to proceed, but my final yield after purification is very low. What could be causing purification losses?
Purifying PEGylated proteins is notoriously challenging and a significant source of yield loss.
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Challenge: The starting material is a pure protein, and the product is the same protein with a neutral, hydrophilic polymer attached. This means differences in physicochemical properties used for separation can be slight.
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Common Techniques & Their Limitations:
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Size-Exclusion Chromatography (SEC): Effective for removing unreacted PEG linker and separating the native protein from the PEGylated forms. However, resolving species that differ by only one PEG chain (e.g., mono-PEGylated vs. di-PEGylated) can be difficult, especially at a preparative scale.
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Ion-Exchange Chromatography (IEX): The attachment of PEG chains can shield the surface charges of the protein, weakening its interaction with the IEX resin. While it can be effective for separating proteins with low degrees of PEGylation, its resolution decreases as more PEG chains are added.
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Optimization is Key: To minimize losses, you may need to screen different chromatography resins, optimize buffer conditions (pH, salt concentration), and adjust gradient slopes to achieve the best possible separation while maximizing recovery.
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Quantitative Data Summary
For successful bioconjugation, adherence to optimized reaction parameters is critical. The tables below summarize key quantitative data for setting up your experiment.
Table 1: Recommended pH Ranges for Two-Step EDC/NHS Coupling
| Step | Reaction | Optimal pH Range | Rationale |
|---|---|---|---|
| 1 | Carboxylic Acid Activation (with EDC/NHS) | 4.5 - 6.0 | Maximizes the formation of the amine-reactive NHS-ester while minimizing hydrolysis of EDC. |
| 2 | Amine Coupling (NHS-ester + Biomolecule) | 7.0 - 8.5 | Ensures the target primary amines (e.g., on lysine) are deprotonated and sufficiently nucleophilic to react with the NHS-ester. |
Table 2: Recommended Buffers for EDC/NHS Coupling
| Step | Recommended Buffer | Incompatible Buffers (Avoid) | Reason for Incompatibility |
|---|---|---|---|
| 1 (Activation) | MES (2-(N-morpholino)ethanesulfonic acid) | Acetate, Citrate | Contain carboxylates that compete with this compound. |
| 2 (Coupling) | PBS (Phosphate-Buffered Saline), HEPES, Borate | Tris, Glycine | Contain primary amines that compete with the biomolecule. |
Table 3: Typical Reagent Molar Excess for Protein Conjugation
| Reagent | Molar Excess (relative to protein) | Notes |
|---|---|---|
| This compound | 10 - 50 fold | The optimal ratio depends on the number of available amines and the desired degree of PEGylation. |
| EDC | 10 - 20 fold | A sufficient excess is needed to drive the activation step. |
| NHS (or sulfo-NHS) | 25 - 50 fold | NHS helps to create a more stable intermediate, improving the overall efficiency of the reaction with the amine. |
Note: These are starting recommendations and should be optimized for each specific biomolecule and application.
Visual Guides and Workflows
EDC/NHS Coupling Pathway
The following diagram illustrates the two-step chemical pathway for conjugating this compound to a primary amine on a biomolecule using EDC/NHS chemistry.
Caption: Chemical pathway for EDC/NHS mediated bioconjugation.
General Troubleshooting Workflow
If you are experiencing low yield, follow this logical workflow to identify the potential source of the problem.
Caption: A decision tree for troubleshooting low bioconjugation yield.
Detailed Experimental Protocols
Protocol 1: Two-Step EDC/NHS Bioconjugation of a Protein
This protocol describes a standard two-step method to maximize conjugation efficiency by optimizing the pH for each reaction stage.
Materials:
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Protein solution (1-10 mg/mL in Activation Buffer)
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This compound
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EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)
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NHS (N-hydroxysuccinimide) or Sulfo-NHS
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Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 5.0-6.0
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Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
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Quenching Solution: 1 M Hydroxylamine, pH 8.5 or 1 M Tris, pH 8.5
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Desalting columns (for buffer exchange and purification)
Procedure:
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Protein Preparation: Dissolve or buffer-exchange the protein into the Activation Buffer.
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Reagent Preparation: Prepare 10 mg/mL stock solutions of EDC and NHS in anhydrous DMSO or water immediately before use.
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Activation of this compound:
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Add a 10- to 50-fold molar excess of this compound to the protein solution.
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Add a 10- to 20-fold molar excess of EDC and a 25- to 50-fold molar excess of NHS to the solution.
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Incubate for 15-30 minutes at room temperature with gentle stirring.
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Buffer Exchange: Immediately remove excess EDC, NHS, and reaction byproducts using a desalting column equilibrated with Coupling Buffer (PBS). This step simultaneously raises the pH for the coupling reaction.
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Coupling Reaction: Incubate the mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
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Quenching: Add the Quenching Solution to a final concentration of 10-50 mM to hydrolyze any remaining unreacted NHS-esters. Incubate for 15 minutes.
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Purification: Purify the final conjugate from unreacted protein and quenching reagents using an appropriate method, such as SEC.
Protocol 2: Analytical Workflow for Assessing Conjugation
This protocol outlines how to use SEC-HPLC to monitor the reaction progress.
Materials:
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HPLC system with a UV detector (280 nm for protein, 220 nm for peptide bonds)
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Size-Exclusion Chromatography (SEC) column suitable for the molecular weight range of your protein.
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Mobile Phase (e.g., 150 mM Sodium Phosphate, pH 7.0)
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Aliquots from your reaction at different time points (e.g., T=0, T=2h, Post-Purification)
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Control samples: Unconjugated protein, this compound.
Procedure:
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Standard Preparation: Inject the unconjugated protein to determine its retention time.
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Sample Analysis:
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Dilute a small aliquot of your T=0 reaction mixture into the mobile phase and inject it onto the SEC column. This is your baseline.
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Inject aliquots from subsequent time points (e.g., 2 hours) to monitor the reaction.
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Data Analysis:
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Compare the chromatograms. Look for the appearance of a new peak at an earlier retention time than the native protein, which corresponds to the higher molecular weight PEGylated conjugate.
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Look for a decrease in the area of the native protein peak over time.
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The presence of a very early, sharp peak may indicate the formation of high molecular weight aggregates.
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Quantify the percentage of conjugated protein by integrating the peak areas of the conjugate and remaining native protein.
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References
Technical Support Center: Activated Benzyl-PEG9-acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges related to the hydrolysis of activated Benzyl-PEG9-acid, ensuring successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is "activated" this compound and why is it prone to hydrolysis?
A1: this compound is a polyethylene glycol (PEG) linker containing a terminal carboxylic acid. For it to react with primary amines on biomolecules (like proteins or peptides), this carboxylic acid is "activated," most commonly by converting it into an N-hydroxysuccinimide (NHS) ester. This activated ester is highly reactive but is also susceptible to hydrolysis, a reaction where water molecules attack the ester bond. This reaction cleaves the NHS group and converts the linker back to its original, unreactive carboxylic acid form, preventing it from conjugating to the target molecule.
Q2: What are the optimal storage and handling conditions to prevent hydrolysis?
A2: Proper storage and handling are critical to maintaining the reactivity of activated this compound.[1][2]
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Storage: The reagent should be stored as a dry powder at -20°C or lower, desiccated, and protected from light.[1][3] Storing it under an inert gas like argon or nitrogen is strongly recommended.[1]
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Handling: Before opening, always allow the vial to equilibrate to room temperature to prevent moisture from condensing on the cold powder. Prepare stock solutions immediately before use in an anhydrous, amine-free solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). If you need to aliquot the powder, do so quickly in a low-humidity environment.
Q3: How can I detect if my activated PEG reagent has hydrolyzed?
A3: Hydrolysis can be detected through several methods:
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Chromatography (HPLC): The most reliable method is reverse-phase HPLC, which can separate the active NHS ester from the hydrolyzed, inactive acid, allowing for quantification of the reagent's purity.
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Spectrophotometry: The hydrolysis of an NHS ester releases N-hydroxysuccinimide, which results in an increased absorbance at 260 nm. This can be used to monitor the rate of hydrolysis over time.
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Poor Experimental Results: A significant drop in conjugation efficiency or a complete lack of reaction is a strong indicator that the activated reagent has degraded.
Q4: What are the ideal reaction conditions to minimize hydrolysis during my experiment?
A4: The key is to balance reaction efficiency with the rate of hydrolysis.
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Buffer Selection: Use a non-amine-containing buffer such as phosphate-buffered saline (PBS), MES, or HEPES. Buffers containing primary amines, like Tris or glycine, will compete with your target molecule for the activated ester.
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pH Control: NHS ester conjugation is most efficient at a pH of 7.2-8.5. However, the rate of hydrolysis also increases significantly with higher pH. A common compromise is to perform the reaction at a pH of 7.2-7.5 to ensure the stability of the ester while allowing the reaction to proceed.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Hydrolysis of Activated Ester: The reagent was compromised before or during the reaction due to exposure to moisture. | • Ensure the reagent was stored correctly (desiccated, -20°C). • Always warm the vial to room temperature before opening. • Prepare stock solutions in anhydrous-grade DMSO or DMF immediately before use. |
| Competing Reactions: The reaction buffer contains primary amines (e.g., Tris, glycine). | • Use an amine-free buffer like PBS, HEPES, or borate buffer for the conjugation reaction. | |
| Suboptimal pH: The pH is too low for efficient amine reaction or too high, causing rapid hydrolysis. | • Verify the buffer pH is between 7.2 and 8.0 immediately before starting the reaction. | |
| Inconsistent Results Between Batches | Variable Reagent Activity: The activated PEG reagent is degrading over time due to repeated exposure to atmospheric moisture. | • Aliquot the dry reagent into single-use vials after receiving it to avoid repeated opening of the main container. • If a stock solution must be stored briefly, flush the vial with argon or nitrogen, seal tightly, and store at -20°C. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of Activated Benzyl-PEG9-NHS Ester Stock Solution
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Remove the vial of activated Benzyl-PEG9-NHS ester from -20°C storage.
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Allow the vial to sit on the bench for 15-20 minutes to equilibrate to room temperature. This is a critical step to prevent condensation.
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In a low-humidity environment, briefly open the vial and weigh the desired amount of powder.
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Immediately dissolve the powder in anhydrous, amine-free DMSO or DMF to a desired concentration (e.g., 100 mM).
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Use the stock solution without delay. For applications requiring the utmost reactivity, the solution should be used within 1-2 hours.
Protocol 2: Monitoring Hydrolysis via Reverse-Phase HPLC
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Objective: To quantify the stability of the activated Benzyl-PEG9-NHS ester in an aqueous buffer over time.
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Materials:
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Activated Benzyl-PEG9-NHS ester stock solution (in DMSO).
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Reaction buffer (e.g., 100 mM PBS, pH 7.4).
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HPLC system with a C18 column and UV detector.
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Methodology: a. At time zero (t=0), dilute a small amount of the stock solution into the reaction buffer. Immediately inject a sample onto the HPLC. b. Incubate the remaining solution at room temperature. c. Inject subsequent samples at various time points (e.g., 30, 60, 120, and 240 minutes). d. Monitor the chromatogram at ~260 nm. The activated NHS ester will have a specific retention time. As hydrolysis occurs, a new peak corresponding to the hydrolyzed this compound will appear (typically at an earlier retention time). e. Calculate the percentage of active ester remaining at each time point by integrating the peak areas.
Sample Data: Hydrolysis of Activated Ester at pH 7.4
| Time (minutes) | % Activated Ester Remaining | % Hydrolyzed Acid |
| 0 | 99 | 1 |
| 30 | 75 | 25 |
| 60 | 58 | 42 |
| 120 | 34 | 66 |
| 240 | 12 | 88 |
| Note: This is illustrative data. Actual rates will depend on the specific buffer, temperature, and reagent purity. |
Visualizations
Caption: The hydrolysis reaction pathway of activated Benzyl-PEG9-NHS ester.
Caption: A logical workflow for troubleshooting low conjugation yield issues.
References
Technical Support Center: Optimizing Benzyl-PEG9-acid Coupling Reactions
Welcome to the technical support center for Benzyl-PEG9-acid coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues encountered during the conjugation of this compound to amine-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind coupling this compound to an amine-containing molecule?
The coupling of this compound, a carboxylic acid, to a primary or secondary amine-containing molecule involves the formation of a stable amide bond. This reaction typically does not proceed spontaneously and requires the activation of the carboxylic acid group. The most common method is to use a coupling agent, such as a carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC), often in the presence of an additive like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt).[1][2][3] The coupling agent converts the carboxylic acid into a more reactive intermediate, which is then susceptible to nucleophilic attack by the amine.[1]
Q2: What are the recommended starting conditions for a typical this compound coupling reaction?
For researchers new to this coupling, starting with established conditions is advisable. A typical reaction involves dissolving the this compound and the amine-containing substrate in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF). The coupling reagents are then added, and the reaction is stirred at room temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.
Q3: How should this compound and the coupling reagents be stored?
This compound should be stored in a dry, dark place at 0 - 4°C for short-term storage (days to weeks) or at -20°C for long-term storage (months to years).[4] Coupling reagents like EDC and NHS are highly sensitive to moisture and should be stored at -20°C with a desiccant. It is critical to allow the reagent vials to warm to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis and inactivation of the reagents.
Q4: Which analytical techniques are suitable for monitoring the progress of the coupling reaction?
The progress of the coupling reaction can be monitored by several techniques:
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Thin Layer Chromatography (TLC): A simple and rapid method to qualitatively observe the consumption of starting materials and the formation of the product.
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Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the identification of reactants, products, and potential byproducts by their mass-to-charge ratio.
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High-Performance Liquid Chromatography (HPLC): Can be used to quantify the conversion of starting materials to the product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Coupling Reagents: EDC and/or NHS may have hydrolyzed due to improper storage or handling. 2. Suboptimal Reaction pH: The pH of the reaction mixture can significantly affect the efficiency of the coupling reaction. 3. Insufficient Molar Ratio of Reagents: An inadequate amount of the coupling agents or this compound can lead to incomplete reaction. 4. Steric Hindrance: The amine on the target molecule may be sterically hindered, preventing efficient reaction. | 1. Use fresh, properly stored EDC and NHS. Always allow vials to equilibrate to room temperature before opening. 2. For EDC/NHS chemistry, the activation of the carboxylic acid is most efficient at a slightly acidic pH (4.5-6.0), while the coupling to the amine is favored at a pH of 7.2-8.5. Consider a two-step pH adjustment if feasible. 3. Increase the molar ratio of the coupling agents (typically 1.1-1.5 equivalents) and/or this compound relative to the amine. 4. Increase the reaction time and/or temperature. Consider using a coupling reagent known to be effective for sterically hindered substrates, such as HATU. |
| Formation of Multiple Products or Byproducts | 1. Side Reactions: The activated this compound may react with other nucleophiles present in the reaction mixture. 2. Reaction with Di-functionalized Amines: If the target molecule contains multiple amine groups, multi-PEGylated products can form. | 1. Ensure the use of anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) to minimize hydrolysis of the activated ester. 2. Adjust the stoichiometry by decreasing the molar ratio of this compound to the amine-containing molecule to favor mono-PEGylation. |
| Precipitation During Reaction | 1. Poor Solubility of Reactants or Products: The starting materials or the final product may not be fully soluble in the chosen solvent. 2. Formation of Insoluble Byproducts: When using DCC as a coupling agent, the dicyclohexylurea (DCU) byproduct is insoluble in many organic solvents and will precipitate. | 1. Try a different solvent or a co-solvent system to improve solubility. 2. This is a normal occurrence with DCC. The DCU can be removed by filtration upon completion of the reaction. If this is problematic for purification, consider using a water-soluble carbodiimide like EDC, whose byproduct is water-soluble and easily removed during aqueous workup. |
| Difficulty in Purifying the Final Product | 1. Co-elution of Product and Starting Materials: The PEGylated product may have similar chromatographic properties to the starting materials. 2. Removal of Excess Reagents and Byproducts: Coupling agents and their byproducts need to be effectively removed. | 1. Optimize the purification method. Techniques like column chromatography on silica gel, preparative HPLC, or size-exclusion chromatography can be effective. 2. An aqueous workup can remove water-soluble byproducts like EDC-urea. For DCC, filtration is necessary to remove the DCU byproduct. |
Experimental Protocols
Protocol 1: General Procedure for this compound Coupling using EDC/NHS
This protocol describes a general method for the coupling of this compound to a primary amine-containing molecule using EDC and NHS as coupling agents.
Materials:
-
This compound
-
Amine-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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N-hydroxysuccinimide (NHS)
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Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Stir plate and stir bar
-
Reaction vessel
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Preparation: Ensure all glassware is dry and the reaction is set up under an inert atmosphere.
-
Dissolution: Dissolve the amine-containing molecule (1 equivalent) and this compound (1.1 equivalents) in the chosen anhydrous solvent.
-
Addition of Coupling Reagents: Add NHS (1.2 equivalents) to the solution and stir until dissolved. Then, add EDC (1.2 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress periodically using TLC or LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with the reaction solvent and wash with a mild aqueous acid (e.g., 5% citric acid), followed by a mild aqueous base (e.g., saturated sodium bicarbonate), and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition | Notes |
| Solvent | Anhydrous DCM or DMF | Choice of solvent depends on the solubility of the substrates. |
| Temperature | Room Temperature | Can be adjusted (0°C to 40°C) to optimize reaction rate and minimize side reactions. |
| Molar Ratio (Amine:PEG-Acid:EDC:NHS) | 1 : 1.1 : 1.2 : 1.2 | Ratios may need to be optimized for specific substrates. |
| Reaction Time | 12 - 24 hours | Monitor by TLC or LC-MS to determine completion. |
Visualizing the Workflow and Chemistry
To aid in understanding the experimental process and the underlying chemical principles, the following diagrams have been generated.
Caption: A typical experimental workflow for the coupling of this compound.
Caption: The two-step reaction mechanism for EDC/NHS mediated amide bond formation.
References
Side reactions to consider when using Benzyl-PEG9-acid.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Benzyl-PEG9-acid in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a discrete polyethylene glycol (dPEG®) reagent that contains a nine-unit PEG chain functionalized with a terminal carboxylic acid and a benzyl ether protecting group at the other end. Its primary applications are in bioconjugation, drug delivery, and as a linker in Proteolysis Targeting Chimeras (PROTACs). The PEG spacer enhances solubility and reduces steric hindrance, while the benzyl group serves as a stable protecting group for the hydroxyl terminus, and the carboxylic acid allows for conjugation to amine-containing molecules after activation.
Q2: What are the recommended storage conditions for this compound?
It is recommended to store this compound at -20°C in a dry, dark environment. Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation, which can hydrolyze the reagent.
Q3: What are the most common side reactions to consider when using this compound?
The most common side reactions include:
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Premature debenzylation: Cleavage of the benzyl ether protecting group under strongly acidic conditions or during catalytic hydrogenation.
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Side reactions during carboxylic acid activation: Formation of N-acylisourea byproducts or intermolecular anhydride formation during activation with carbodiimides like EDC.
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Hydrolysis of the activated ester: If the carboxylic acid is converted to an active ester (e.g., NHS ester), it is susceptible to hydrolysis, especially at high pH.
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Cross-linking: If the this compound reagent contains di-functional PEG impurities (PEG-diol), it can lead to unwanted cross-linking of the target molecules.[1]
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Oxidation of the PEG chain: Over time, the polyethylene glycol chain can undergo auto-oxidation, leading to the formation of aldehyde and acid impurities that can cause non-specific modifications.[1]
Troubleshooting Guides
Problem 1: Low Yield of PEGylated Product
Possible Causes:
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Inefficient activation of the carboxylic acid: The coupling reagents (e.g., EDC, NHS) may be old or inactive.
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Hydrolysis of the activated ester: The reaction pH may be too high, or the reaction time may be too long, leading to the hydrolysis of the NHS ester before it can react with the amine.
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Suboptimal reaction conditions: Incorrect stoichiometry, temperature, or reaction time can lead to incomplete reactions.[2]
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Steric hindrance: The target amine on the biomolecule may be sterically hindered, preventing efficient conjugation.
Solutions:
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Use fresh coupling reagents: Ensure that EDC and NHS are fresh and have been stored properly in a desiccator.
-
Optimize reaction pH: The activation of the carboxylic acid with EDC/NHS is most efficient at pH 4.5-7.2, while the reaction of the NHS-ester with primary amines is most efficient at pH 7-8.[3][4]
-
Control reaction time and temperature: Perform the reaction at room temperature or 4°C and optimize the reaction time to maximize conjugation while minimizing hydrolysis of the activated ester.
-
Adjust stoichiometry: Optimize the molar ratio of this compound to the target molecule. A slight excess of the PEG reagent is often used.
-
Consider a longer PEG linker: If steric hindrance is an issue, using a longer PEG-acid linker may improve conjugation efficiency.
Problem 2: Unwanted Debenzylation
Possible Cause:
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Exposure to incompatible reaction conditions: The benzyl ether is sensitive to strong acids and catalytic hydrogenation.
Solutions:
-
Avoid strongly acidic conditions: If subsequent reaction steps require acidic conditions, use milder acids or alternative deprotection strategies for other protecting groups.
-
Protect from catalytic hydrogenation: If other functional groups in the molecule require reduction via catalytic hydrogenation, consider alternative protecting groups for the hydroxyl terminus of the PEG linker that are stable under these conditions. An orthogonal protecting group strategy is recommended.
Problem 3: Presence of High Molecular Weight Byproducts (Cross-linking)
Possible Cause:
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Di-functional PEG impurities: The this compound reagent may be contaminated with PEG-diol, which can react with two target molecules, leading to cross-linking.
Solutions:
-
Use high-purity reagents: Source this compound from a reputable supplier that guarantees high purity and low diol content.
-
Analytical characterization: Before use, characterize the PEG reagent by techniques such as HPLC or mass spectrometry to assess its purity.
Data Presentation
Table 1: Stability of NHS-activated Carboxylic Acids
This table provides a general overview of the stability of N-hydroxysuccinimide (NHS) esters, which are common activated intermediates of this compound, at different pH values. The half-life indicates the time it takes for 50% of the activated ester to hydrolyze.
| pH | Temperature (°C) | Approximate Half-life of NHS-ester |
| 6.0 | 25 | Several hours |
| 7.0 | 25 | ~ 1 hour |
| 7.5 | 25 | ~ 30 minutes |
| 8.0 | 25 | ~ 10-15 minutes |
| 8.6 | 4 | ~ 2 hours |
Note: These are approximate values and can vary depending on the specific molecule and buffer conditions.
Experimental Protocols
Protocol 1: General Procedure for EDC/NHS Activation of this compound and Conjugation to a Primary Amine
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Reagent Preparation:
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Dissolve this compound in an anhydrous organic solvent such as DMF or DMSO to prepare a stock solution.
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Prepare fresh solutions of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) in the same anhydrous solvent.
-
-
Activation of this compound:
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In a reaction vessel, add the this compound solution.
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Add 1.2 equivalents of NHS, followed by 1.2 equivalents of EDC to the PEG-acid solution.
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Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-activated PEG.
-
-
Amide Bond Formation:
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In a separate vessel, dissolve the amine-containing molecule in an appropriate buffer (e.g., PBS at pH 7.4). Amine-containing buffers like Tris should be avoided.
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Slowly add the activated Benzyl-PEG9-NHS ester solution to the amine solution.
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Stir the reaction mixture at room temperature overnight.
-
-
Work-up and Purification:
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Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris or glycine) to react with any remaining activated PEG.
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Purify the PEGylated product using an appropriate chromatographic technique, such as size-exclusion chromatography (SEC) or reversed-phase HPLC, to remove unreacted PEG reagent and other byproducts.
-
Visualizations
Caption: Workflow for the activation and conjugation of this compound.
Caption: Logical troubleshooting guide for low PEGylation yield.
References
Challenges with removing the benzyl protecting group from PEG linkers.
Technical Support Center: Benzyl Group Deprotection from PEG Linkers
Welcome to the technical support center for troubleshooting challenges associated with the removal of the benzyl protecting group from Polyethylene Glycol (PEG) linkers. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during this critical step in chemical synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
I am experiencing incomplete deprotection of my benzyl-PEG linker. What are the common causes and solutions?
Incomplete deprotection is a frequent challenge. Several factors can contribute to this issue, from reaction conditions to the purity of your reagents.
Troubleshooting Steps:
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Reaction Time and Temperature: Ensure the reaction is running for a sufficient duration. Monitor the progress using analytical techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is no longer visible.[1][2] For catalytic transfer hydrogenation, gentle heating to 60-80 °C may be required.[3]
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Catalyst Activity: The palladium on carbon (Pd/C) catalyst can lose activity over time or due to improper storage. Use fresh, high-quality catalyst for each reaction. If catalyst poisoning is suspected, consider increasing the catalyst loading.
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Hydrogen Pressure (for Catalytic Hydrogenation): Ensure adequate hydrogen pressure is maintained throughout the reaction. For balloon hydrogenation, ensure the balloon remains inflated. For specialized equipment like a Parr shaker, verify the system is properly pressurized (typically 1-4 bar of H₂).[3]
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Solvent Choice: The solubility of the PEG linker is crucial. Ensure the chosen solvent (e.g., ethanol, methanol, THF) fully dissolves the starting material.[3]
My reaction has stalled, or the catalyst appears to be inactive. What could be the problem?
Catalyst poisoning is a common reason for stalled reactions, especially when working with complex molecules.
Potential Causes and Solutions:
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Sulfur-Containing Compounds: Even trace amounts of sulfur can poison the palladium catalyst. If your PEG linker or other reagents were exposed to sulfur-containing compounds (e.g., thiols), purify the starting material meticulously before deprotection. In cases of known sulfur contamination, alternative deprotection methods that do not rely on a palladium catalyst may be necessary.
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Amine Coordination: Amines present in the reaction mixture can coordinate to the palladium, reducing its catalytic activity. The addition of a mild acid, such as acetic acid, can sometimes mitigate this by protonating the amine and reducing its coordination to the catalyst.
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Fresh Catalyst Addition: If poisoning is suspected during the reaction, carefully filtering the mixture to remove the old catalyst and adding a fresh batch may help to restart the reaction.
What are the alternative methods for benzyl group removal if catalytic hydrogenation is not suitable for my molecule?
Catalytic hydrogenation is not always compatible with other functional groups in a molecule, such as alkenes, alkynes, or nitro groups, which can also be reduced. In such cases, alternative methods are available.
Alternative Deprotection Methods:
| Method | Reagents | Advantages | Disadvantages |
| Catalytic Transfer Hydrogenation | Formic Acid or Ammonium Formate, Pd/C | Does not require specialized pressurized hydrogenation equipment; Milder conditions. | May require elevated temperatures; Formic acid can be corrosive. |
| Acid-Catalyzed Cleavage | Strong acids (e.g., HBr, BBr₃) | Effective for substrates sensitive to hydrogenation. | Requires strongly acidic conditions which may not be suitable for acid-labile functional groups; Reagents can be corrosive. |
| Oxidative Cleavage | Ozone (O₃) | Mild conditions; Selective for benzyl ethers over other functional groups like glycosidic linkages and acetals. | Requires specialized ozonolysis equipment; May form side products like benzoic esters that require a subsequent hydrolysis step. |
How can I effectively monitor the progress of the deprotection reaction?
Careful reaction monitoring is crucial to determine the endpoint and avoid the formation of side products due to over-reaction.
Recommended Monitoring Techniques:
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Thin Layer Chromatography (TLC): A quick and effective method to visualize the consumption of the starting material and the appearance of the product. The deprotected PEG linker will typically have a different retention factor (Rf) than the benzylated starting material.
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Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, confirming the mass of the desired product and helping to identify any side products.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation
This method is highly efficient for removing benzyl groups when no other reducible functional groups are present.
Materials:
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Benzyl-protected PEG linker
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10% Palladium on carbon (Pd/C) (typically 5-10 mol%)
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Solvent (e.g., Ethanol, Methanol, THF)
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Hydrogen gas source (e.g., balloon or hydrogenation apparatus)
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Inert gas (Nitrogen or Argon)
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Celite® or syringe filter
Procedure:
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Dissolve the benzyl-protected PEG linker in the chosen solvent in a round-bottom flask.
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Purge the flask with an inert gas to remove oxygen.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Evacuate the inert gas and introduce hydrogen gas. Maintain a positive pressure of hydrogen and stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
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Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.
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Filter the reaction mixture through a pad of Celite® or a syringe filter to remove the catalyst.
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Concentrate the filtrate under reduced pressure to obtain the deprotected PEG linker.
Protocol 2: Catalytic Transfer Hydrogenation
This method is a convenient alternative to pressurized hydrogenation.
Materials:
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Benzyl-protected PEG linker
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10% Palladium on carbon (Pd/C) (10-20% by weight)
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Formic acid or Ammonium formate (2-5 equivalents)
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Methanol (MeOH)
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Celite®
Procedure:
-
Dissolve the benzyl-PEG-linker in methanol in a round-bottom flask.
-
Carefully add 10% Pd/C.
-
To the stirred suspension, add formic acid dropwise.
-
Stir the reaction mixture at room temperature or heat to reflux (60-80 °C) if necessary.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the catalyst.
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Concentrate the filtrate under reduced pressure. Co-evaporation with toluene may be necessary to remove residual formic acid.
Visualizations
Troubleshooting Workflow for Incomplete Benzyl Deprotection
Caption: Troubleshooting workflow for incomplete benzyl deprotection.
Decision Tree for Selecting a Benzyl Deprotection Method
References
Technical Support Center: Purification of Benzyl-PEG9-acid Conjugates
This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of Benzyl-PEG9-acid conjugates from unreacted starting materials and other impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound conjugates?
During the synthesis of this compound conjugates, several impurities can arise, which may complicate the purification process. These include:
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Unreacted this compound: The starting PEG linker may not have completely reacted.
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Unreacted molecule to be conjugated: The substrate for PEGylation may remain in the reaction mixture.
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Reagents and catalysts: Coupling agents (e.g., DCC, EDC), catalysts (e.g., DMAP), and any additives used in the conjugation reaction.
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Byproducts of the conjugation reaction: For example, the corresponding urea byproduct if using carbodiimide coupling agents.
-
PEG-related impurities:
-
PEG diols: Formed if the PEGylation was not perfectly monofunctional.
-
Polydispersity: Although this compound is a discrete PEG, commercial batches may contain small amounts of other PEG chain lengths (e.g., PEG8, PEG10).
-
-
Degradation products: this compound or the conjugate may degrade if exposed to harsh conditions (e.g., strong acid or base).[1]
-
Residual Solvents: Solvents used in the reaction or workup may be present in the crude product.
Q2: What are the recommended purification methods for this compound conjugates?
The most common and effective methods for purifying this compound conjugates are:
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Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique that separates molecules based on their hydrophobicity.[][3] It is very effective for separating the more hydrophobic conjugate from the more polar unreacted PEG acid.
-
Flash Chromatography: A preparative chromatography technique using a stationary phase like silica gel. It is a lower-cost, higher-capacity alternative to HPLC, suitable for initial purification.
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Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubility in two immiscible liquid phases (e.g., an organic solvent and an aqueous solution).[4] It can be a simple and effective initial cleanup step.
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on their size. It can be useful for removing smaller impurities like unreacted starting materials or reagents from the larger conjugate.[]
Q3: How do I choose the most suitable purification method for my this compound conjugate?
The choice of purification method depends on several factors:
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The nature of the conjugated molecule: The size, polarity, and stability of the molecule attached to the this compound will influence the choice of method.
-
The scale of the purification: Flash chromatography and LLE are more suitable for larger scale purifications, while RP-HPLC is often used for smaller scale, high-purity applications.
-
The required purity of the final product: RP-HPLC generally provides the highest purity.
-
The available equipment: Not all labs may have access to a preparative HPLC system.
A common strategy is to use a combination of methods. For example, an initial cleanup by LLE or flash chromatography can be followed by a final polishing step using RP-HPLC.
Troubleshooting Guides
Issue 1: Poor Separation in Reverse-Phase HPLC
| Symptom | Possible Cause | Suggested Solution |
| Broad peaks | Polydispersity of the PEG chain. | While this compound is discrete, broader peaks can indicate impurities with different PEG lengths. Optimize the gradient to improve resolution. |
| Column overload. | Reduce the amount of sample injected onto the column. | |
| Inappropriate mobile phase pH. | Adjust the pH of the mobile phase to ensure the analyte is in a single ionic state. For acidic conjugates, a lower pH (e.g., using 0.1% TFA) is often beneficial. | |
| Co-elution of conjugate and unreacted PEG-acid | Insufficient difference in hydrophobicity. | Try a different stationary phase (e.g., C8 instead of C18) to alter selectivity. |
| Gradient is too steep. | Use a shallower gradient to increase the separation between peaks. | |
| No retention of the conjugate | Mobile phase is too non-polar. | Increase the percentage of the aqueous component (e.g., water) at the beginning of the gradient. |
| The conjugate is too polar for the column. | Consider using a more polar stationary phase or switching to Hydrophilic Interaction Liquid Chromatography (HILIC). |
Issue 2: Low Recovery from Purification
| Symptom | Possible Cause | Suggested Solution |
| Low recovery after RP-HPLC | Irreversible adsorption to the column. | Ensure the mobile phase is suitable for your compound. Sometimes adding a different ion-pairing agent can help. |
| Precipitation on the column. | Check the solubility of your conjugate in the mobile phase. You may need to adjust the organic solvent or pH. | |
| Low recovery after flash chromatography | The compound is sticking to the silica gel. | Add a modifier to the eluent. For acidic compounds, adding a small amount of acetic acid can help. For basic compounds, adding a small amount of triethylamine or ammonia can be effective. |
| Low recovery after liquid-liquid extraction | The conjugate is partially soluble in both phases. | Perform multiple extractions to maximize recovery. |
| Emulsion formation. | Add a small amount of brine to the aqueous layer to help break the emulsion. |
Experimental Protocols
Protocol 1: Purification by Preparative Reverse-Phase HPLC
This protocol is a general guideline for the purification of a this compound conjugate. The conditions may need to be optimized for your specific conjugate.
1. Materials:
- Crude this compound conjugate
- HPLC-grade water
- HPLC-grade acetonitrile (ACN)
- Trifluoroacetic acid (TFA)
- Preparative C18 HPLC column
2. Mobile Phase Preparation:
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in acetonitrile
3. Sample Preparation:
- Dissolve the crude conjugate in a minimal amount of a suitable solvent (e.g., a mixture of water and ACN).
- Filter the sample through a 0.45 µm syringe filter before injection.
4. HPLC Method:
- Flow Rate: Dependent on the column diameter (e.g., 20 mL/min for a 21.2 mm ID column).
- Detection: UV at a wavelength where the conjugated molecule or the benzyl group absorbs (e.g., 254 nm).
- Gradient: A typical gradient might be:
| Time (min) | % Mobile Phase B |
| 0 | 30 |
| 30 | 70 |
| 35 | 100 |
| 40 | 100 |
| 41 | 30 |
| 50 | 30 |
5. Fraction Collection and Analysis:
- Collect fractions based on the UV chromatogram.
- Analyze the collected fractions by analytical HPLC or mass spectrometry to identify the fractions containing the pure product.
- Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.
Protocol 2: Purification by Flash Chromatography
This protocol is suitable for a larger scale, initial purification of a this compound conjugate.
1. Materials:
- Crude this compound conjugate
- Silica gel
- Dichloromethane (DCM) or Chloroform (CHCl₃)
- Methanol (MeOH)
- (Optional) Acetic acid or triethylamine
2. Slurry Preparation and Column Packing:
- Prepare a slurry of silica gel in the initial eluent.
- Pack the column with the slurry.
3. Sample Loading:
- Dissolve the crude conjugate in a minimal amount of the initial eluent or a stronger solvent.
- Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading).
- Load the sample onto the packed column.
4. Elution:
- Start with a less polar eluent (e.g., 100% DCM) and gradually increase the polarity by adding a more polar solvent (e.g., methanol). A typical gradient might be from 0% to 10% methanol in DCM.
- If the conjugate is acidic, adding 0.5% acetic acid to the eluent can improve peak shape.
5. Fraction Collection and Analysis:
- Collect fractions and monitor the elution by Thin Layer Chromatography (TLC).
- Combine the fractions containing the pure product and evaporate the solvent.
Visualizations
Caption: General purification workflow for this compound conjugates.
Caption: Troubleshooting decision tree for common purification issues.
References
Technical Support Center: Addressing Solubility Issues of Protein Conjugates with Benzyl-PEG9-acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with protein conjugates synthesized using Benzyl-PEG9-acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in protein conjugation?
A1: this compound is a polyethylene glycol (PEG) linker containing a benzyl group at one terminus and a carboxylic acid at the other. The carboxylic acid can be activated (e.g., to an NHS ester) to react with primary amines (like lysine residues) on a protein, forming a stable amide bond. PEGylation, the process of attaching PEG chains to molecules, is a widely used strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals. Benefits of PEGylation include an extended circulatory half-life, enhanced protection from proteolytic degradation, improved solubility for some molecules, and reduced immunogenicity.[1][2][3][4][5]
Q2: What are the potential causes of solubility issues and aggregation when using this compound?
A2: While PEGylation generally enhances the solubility of proteins, the presence of the benzyl group in this compound introduces a hydrophobic moiety. This can lead to several issues:
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Increased Hydrophobicity: The benzyl group can increase the overall hydrophobicity of the protein conjugate, especially with a higher degree of labeling. This can promote self-aggregation through hydrophobic interactions, where the benzyl groups may associate with each other or with hydrophobic patches on the protein surface.
-
Alteration of Isoelectric Point (pI): Modification of lysine residues neutralizes their positive charge, which can alter the protein's pI and lead to reduced solubility, particularly if the pH of the solution is close to the new pI.
-
Conformational Changes: The conjugation process itself or the presence of the PEG linker can induce conformational changes in the protein, potentially exposing hydrophobic regions that were previously buried, leading to aggregation.
-
Localized High Concentrations: During the conjugation reaction, localized high concentrations of the this compound reagent can lead to uncontrolled reactions and precipitation.
Q3: How does the degree of PEGylation affect the solubility of the protein conjugate?
A3: The degree of PEGylation, or the number of PEG chains attached to a single protein molecule, has a significant impact on solubility. While a low degree of PEGylation can improve solubility, over-labeling can have the opposite effect. Attaching too many this compound molecules can significantly increase the hydrophobicity due to the accumulation of benzyl groups, leading to aggregation and precipitation. It is crucial to optimize the molar ratio of the PEG reagent to the protein to achieve the desired level of conjugation without compromising solubility.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting solubility problems encountered with this compound protein conjugates.
Problem: Precipitate formation during or after the conjugation reaction.
Initial Assessment Workflow
Caption: Initial assessment of precipitation timing.
Troubleshooting Steps & Solutions
| Potential Cause | Recommended Action | Rationale |
| Suboptimal Reaction Buffer | Optimize buffer pH and ionic strength. For NHS-ester reactions, a pH of 7.2-8.5 is generally recommended. However, for proteins sensitive to higher pH, a buffer closer to physiological pH (7.4) can be used, though the reaction will be slower. | The pH affects the reactivity of primary amines and the stability of the NHS ester. Ionic strength can influence protein solubility and aggregation. |
| High Reagent Concentration | Add the dissolved this compound reagent to the protein solution slowly and with gentle mixing. | This prevents localized high concentrations of the reagent that can cause rapid, uncontrolled reactions and precipitation. |
| Over-labeling | Reduce the molar excess of the this compound reagent in the reaction. Perform a titration experiment to find the optimal reagent-to-protein ratio. | A lower degree of labeling is less likely to significantly alter the protein's physicochemical properties and increase hydrophobicity to the point of aggregation. |
| Hydrophobicity of the Conjugate | Add solubility-enhancing excipients to the purification and storage buffers. Examples include arginine (0.1-1 M), glycerol (5-20%), or non-ionic detergents like Tween-20 (0.01-0.1%). | These additives can help to shield hydrophobic patches and prevent aggregation. |
| Isoelectric Point (pI) Shift | Determine the pI of the conjugate experimentally (e.g., via isoelectric focusing) and adjust the buffer pH to be at least 1 unit away from the pI. | Proteins are least soluble at their isoelectric point. |
| Suboptimal Storage Conditions | Store the purified conjugate at a lower concentration if possible. For long-term storage, consider flash-freezing in a cryoprotectant-containing buffer (e.g., with 20% glycerol) and storing at -80°C. | Lower concentrations reduce the likelihood of intermolecular aggregation. Proper freezing and storage conditions maintain protein stability. |
Illustrative Data on the Effect of Molar Ratio on Conjugate Solubility
| Molar Ratio (this compound : Protein) | Degree of Labeling (Avg. PEGs/Protein) | Post-Purification Solubility (%) | Observations |
| 5:1 | 1.2 | 98 | Clear solution, no visible precipitate. |
| 10:1 | 2.5 | 95 | Clear solution, minimal signs of aggregation. |
| 20:1 | 4.8 | 75 | Slight turbidity observed after overnight storage at 4°C. |
| 50:1 | 8.1 | 40 | Visible precipitate formed immediately after purification. |
Experimental Protocols
Protocol 1: Activation of this compound with EDC/NHS
This protocol describes the activation of the carboxylic acid group of this compound to an N-hydroxysuccinimide (NHS) ester for subsequent reaction with primary amines on a protein.
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0
Procedure:
-
Equilibrate all reagents to room temperature before use.
-
Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 100 mM.
-
In a separate tube, dissolve EDC and NHS in the Activation Buffer to a final concentration of 200 mM each.
-
Add the EDC/NHS solution to the this compound solution at a 1.5-fold molar excess of EDC and NHS over the PEG-acid.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
The resulting NHS-activated Benzyl-PEG9 is now ready for conjugation to the protein. It is recommended to use it immediately as the NHS ester is moisture-sensitive and can hydrolyze.
Protocol 2: Protein Conjugation with NHS-activated Benzyl-PEG9
Materials:
-
Protein solution (in an amine-free buffer, e.g., PBS, pH 7.2-7.4)
-
Freshly prepared NHS-activated Benzyl-PEG9 solution
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
Procedure:
-
Ensure the protein solution is in a suitable buffer. If the buffer contains primary amines (e.g., Tris or glycine), exchange it with an amine-free buffer like PBS.
-
Slowly add the desired molar excess of the NHS-activated Benzyl-PEG9 solution to the protein solution while gently stirring. A common starting point is a 10- to 20-fold molar excess of the PEG reagent.
-
Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C. The optimal time may vary depending on the protein.
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes. This will hydrolyze any unreacted NHS ester.
-
Proceed immediately to the purification step to remove excess reagent and byproducts.
Protein Conjugation Workflow
References
Validation & Comparative
A Comparative Guide to Validating the Successful Conjugation of Benzyl-PEG9-acid
For researchers and professionals in drug development, confirming the successful conjugation of polyethylene glycol (PEG) derivatives is a critical step in the synthesis of novel therapeutics and research tools. This guide provides a comparative overview of analytical methods to validate the conjugation of Benzyl-PEG9-acid to a target molecule, such as a protein, peptide, or small molecule amine.
The validation process ensures that the PEG moiety is covalently attached, and provides quantitative data on conjugation efficiency and purity of the final product. The primary techniques for this validation include High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Data Presentation: Comparison of Validation Techniques
The following table summarizes the key quantitative and qualitative information obtained from each analytical method for the validation of this compound conjugation.
| Analytical Technique | Information Provided | Resolution | Throughput | Key Advantages | Limitations |
| HPLC-MS | Conjugation Efficiency (%)Purity of Conjugate (%)Molecular Weight Confirmation | High | High | Provides both separation of conjugated and unconjugated species and mass confirmation in a single run.[1][2][3] | Requires optimization of chromatographic conditions for each specific conjugate. |
| NMR Spectroscopy | Structural Confirmation of Covalent BondDetermination of Conjugation Site (if applicable)Quantification of Conjugation | High | Low | Provides detailed structural information about the covalent linkage and the position of the PEG chain.[4] | Requires higher sample concentrations and can be complex to interpret for large biomolecules. |
| FTIR Spectroscopy | Confirmation of Functional Group ConversionQualitative Assessment of Conjugation | Low | High | Rapid and non-destructive method for confirming the disappearance of starting material functional groups and appearance of new bonds.[5] | Primarily qualitative; does not provide precise quantification of conjugation efficiency. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization based on the specific properties of the target molecule being conjugated.
1. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
-
Objective: To separate the this compound conjugate from unreacted starting materials and confirm its molecular weight.
-
Protocol:
-
Sample Preparation: Prepare solutions of the reaction mixture, the purified conjugate, and the unconjugated starting materials in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% formic acid) to a concentration of approximately 1 mg/mL.
-
Chromatographic Separation:
-
Column: Use a reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes is a typical starting point.
-
Flow Rate: 0.3 mL/min.
-
Detection: UV detection at 214 nm and 280 nm.
-
-
Mass Spectrometry Analysis:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: Time-of-Flight (TOF) or Quadrupole-Time-of-Flight (Q-TOF).
-
Data Acquisition: Acquire mass spectra over a relevant m/z range to detect the expected molecular weights of the starting materials and the conjugate.
-
-
Data Analysis: Compare the chromatograms and mass spectra of the reaction mixture and purified product to the starting materials. Successful conjugation is confirmed by the appearance of a new peak with the expected molecular weight of the conjugate and a decrease in the intensity of the starting material peaks.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To obtain detailed structural information confirming the covalent bond formation between this compound and the target molecule.
-
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified conjugate in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃).
-
Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Analysis:
-
Identify the characteristic proton signals for the benzyl group (aromatic protons), the PEG chain (repeating ethylene glycol units), and the target molecule.
-
Successful conjugation is validated by the chemical shift changes of protons near the conjugation site. For example, if conjugation occurs at an amine, the proton signals on the carbon adjacent to the nitrogen will shift.
-
The integration of specific peaks corresponding to the Benzyl-PEG9 moiety and the target molecule can be used to estimate the degree of conjugation.
-
-
3. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To provide a rapid, qualitative assessment of conjugation by monitoring changes in characteristic vibrational frequencies of functional groups.
-
Protocol:
-
Sample Preparation: Prepare samples of the unconjugated this compound, the target molecule, and the purified conjugate. Samples can be analyzed neat (if liquid) or as a thin film on a salt plate (e.g., NaCl or KBr) after solvent evaporation.
-
Data Acquisition: Acquire FTIR spectra over the range of 4000-400 cm⁻¹.
-
Data Analysis:
-
Identify the characteristic absorption bands for the functional groups involved in the conjugation. For this compound, a key feature is the C-O-C stretching vibration of the PEG backbone (around 1100 cm⁻¹).
-
If the conjugation involves the carboxylic acid group of this compound reacting with an amine to form an amide bond, look for the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the characteristic amide I (C=O stretch) and amide II (N-H bend) bands in the conjugate's spectrum.
-
-
Mandatory Visualization
The following diagrams illustrate the workflow for validating the successful conjugation of this compound and the logical relationship of the analytical techniques.
Caption: Workflow for Conjugation and Validation of this compound.
Caption: Logical Flow for Validation of this compound Conjugation.
References
- 1. researchgate.net [researchgate.net]
- 2. ingenieria-analitica.com [ingenieria-analitica.com]
- 3. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Techniques for Confirming Benzyl-PEG9-acid Conjugation
For researchers, scientists, and drug development professionals, confirming the successful conjugation of Benzyl-PEG9-acid to a target molecule is a critical step in ensuring the quality, efficacy, and safety of novel therapeutics and research compounds. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) techniques for the characterization and confirmation of this compound conjugation. Detailed experimental protocols, data presentation, and visual workflows are included to aid in the selection and implementation of the most suitable analytical strategy.
Introduction to this compound and the Analytical Challenge
This compound is a discrete polyethylene glycol (PEG) linker containing a benzyl protecting group and a terminal carboxylic acid. The defined length of the PEG chain (n=9) offers homogeneity compared to traditional polydisperse PEG reagents. The carboxylic acid allows for conjugation to primary amines on target molecules, such as peptides, proteins, or small molecule drugs, forming a stable amide bond.
The primary analytical challenge lies in separating and unequivocally identifying the starting materials (unreacted this compound and the unconjugated target molecule), the desired conjugate, and any potential side products. Since this compound lacks a strong chromophore, conventional UV detection in HPLC can be challenging, necessitating alternative detection methods. Mass spectrometry provides definitive mass information but requires careful optimization to handle the properties of PEGylated molecules.
High-Performance Liquid Chromatography (HPLC) for Conjugation Analysis
HPLC is a powerful technique for separating the components of a conjugation reaction mixture. The choice of stationary phase, mobile phase, and detector is crucial for achieving optimal resolution and sensitivity.
Alternative HPLC Techniques
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity.[1][2] While commonly used for large proteins, it can be adapted for smaller PEGylated molecules.[3][4] The hydrophobicity of the PEG chain can be modulated by the salt concentration in the mobile phase, allowing for separation of conjugated and unconjugated species.[5] Phenyl or butyl functionalized stationary phases are common choices.
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. While useful for large protein conjugations where a significant size change occurs, it may offer limited resolution for small molecule conjugations with this compound due to the relatively small change in size.
Detailed Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
This protocol is a general starting point for the analysis of a this compound conjugated to a small molecule. Optimization will be required based on the specific properties of the target molecule.
Instrumentation:
-
HPLC or UHPLC system
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD)
Reagents:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
For acidic analytes, an ion-pairing agent like triethylamine (TEA) can be added to the mobile phase to improve peak shape.
Procedure:
-
Sample Preparation: Dissolve the reaction mixture in the initial mobile phase composition (e.g., 95% A / 5% B) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Injection Volume: 10 µL
-
-
Detector Settings (CAD):
-
Nebulizer Temperature: 35 °C
-
Evaporation Temperature: 50 °C
-
Gas Flow: As per manufacturer's recommendation
-
Data Presentation: HPLC Performance Comparison
| Parameter | UV/Vis Detector | Charged Aerosol Detector (CAD) | Evaporative Light Scattering Detector (ELSD) |
| Principle | Measures light absorption by chromophores. | Measures charge of aerosolized particles. | Measures light scattered by non-volatile particles. |
| Universality | No (requires chromophore). | Yes (for non-volatile analytes). | Yes (for non-volatile analytes). |
| Sensitivity | High for strong chromophores. | High for non-chromophoric compounds. | Moderate. |
| Gradient Compatibility | Excellent. | Good (may require inverse gradient for compensation). | Good. |
| Linear Range | Wide. | Narrower than UV. | Non-linear response. |
| Suitability for this compound | Low, due to weak chromophore. | Excellent. | Good. |
Mass Spectrometry (MS) for Definitive Confirmation
Mass spectrometry is an indispensable tool for confirming the identity of the this compound conjugate by providing precise molecular weight information. The two most common ionization techniques for this purpose are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules. It is readily coupled with liquid chromatography (LC-MS), allowing for separation and mass analysis in a single run.
Detailed Experimental Protocol: ESI-LC/MS
Instrumentation:
-
LC-MS system with an ESI source (e.g., Q-TOF or Orbitrap mass analyzer)
LC Conditions:
-
Use the RP-HPLC protocol described above. Volatile mobile phase modifiers like formic acid are essential for MS compatibility.
MS Parameters (Positive Ion Mode):
-
Sample Preparation: Dilute the sample from the HPLC protocol further with the initial mobile phase to approximately 10-100 µg/mL.
-
Source Parameters:
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 120 - 150 °C
-
Desolvation Gas Flow: 600 - 800 L/hr (Nitrogen)
-
Desolvation Temperature: 350 - 450 °C
-
Optimization of these parameters is crucial for stable ionization.
-
-
Analyzer Settings:
-
Mass Range: m/z 300 - 2000
-
Acquisition Mode: Full scan MS and data-dependent MS/MS
-
-
Data Analysis: The molecular weight of the conjugate is determined from the m/z values of the observed ions (e.g., [M+H]+, [M+Na]+). MS/MS fragmentation can provide structural information. The fragmentation of the PEG chain typically results in a series of neutral losses of ethylene glycol units (44 Da). The benzyl group can also produce characteristic fragment ions.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
MALDI-TOF MS is a powerful technique for the rapid analysis of a wide range of molecules, including polymers. It is particularly useful for obtaining the molecular weight distribution of PEGylated species.
Detailed Experimental Protocol: MALDI-TOF MS
Instrumentation:
-
MALDI-TOF Mass Spectrometer
Reagents:
-
Matrix: α-Cyano-4-hydroxycinnamic acid (CHCA) is a common matrix for low molecular weight compounds. A saturated solution in 50:50 acetonitrile:water with 0.1% TFA is typically used.
-
Cationizing Agent: Sodium trifluoroacetate (NaTFA) can be added to promote the formation of sodiated adducts ([M+Na]+), which often give stronger signals for PEGs.
Procedure:
-
Sample Preparation: Mix the sample solution (approx. 1 mg/mL in a suitable solvent) with the matrix solution at a ratio of 1:10 (sample:matrix).
-
Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).
-
MS Acquisition:
-
Ionization Mode: Positive
-
Mass Range: m/z 500 - 3000
-
Laser Power: Optimize for best signal-to-noise ratio and to avoid excessive fragmentation.
-
-
Data Analysis: The mass spectrum will show a peak corresponding to the molecular weight of the conjugate, typically as a sodiated adduct.
Data Presentation: Mass Spectrometry Performance Comparison
| Parameter | ESI-MS | MALDI-TOF MS |
| Ionization Principle | Soft ionization from solution. | Soft ionization from a solid matrix. |
| Coupling to LC | Readily coupled (LC-MS). | Offline coupling is possible but less common. |
| Throughput | Lower due to LC separation time. | Higher, rapid analysis of multiple spots. |
| Sample Purity Requirement | More tolerant due to LC separation. | Less tolerant, salts and buffers can interfere. |
| Observed Ions | Often multiply charged ions ([M+nH]n+). | Primarily singly charged ions ([M+H]+, [M+Na]+). |
| Data Complexity | Can be complex due to multiple charge states. | Generally simpler spectra. |
| Sensitivity | High. | Very high. |
Visualization of Experimental Workflows
Logical Flow for Conjugation Confirmation
Caption: Logical workflow for confirming this compound conjugation.
Experimental Workflow for HPLC Analysis
Caption: Experimental workflow for RP-HPLC analysis of the conjugation mixture.
Experimental Workflow for ESI-LC/MS Analysis
Caption: Experimental workflow for ESI-LC/MS analysis to confirm conjugation.
Experimental Workflow for MALDI-TOF MS Analysis
Caption: Experimental workflow for MALDI-TOF MS analysis of the conjugate.
Conclusion and Recommendations
Both HPLC and MS are essential techniques for the comprehensive characterization of this compound conjugates.
-
For initial screening and assessment of reaction completion, RP-HPLC with a universal detector like CAD or ELSD provides a robust method to separate the conjugate from starting materials.
-
For unequivocal confirmation of the conjugate's identity, mass spectrometry is indispensable.
-
ESI-LC/MS offers the advantage of online separation and mass determination, providing high confidence in peak assignment. It is the preferred method for complex reaction mixtures.
-
MALDI-TOF MS is a rapid and highly sensitive technique for confirming the molecular weight of the purified or partially purified conjugate.
-
For a comprehensive quality control strategy in a drug development setting, a combination of these techniques is highly recommended. The orthogonal information provided by both HPLC and MS ensures a thorough and reliable confirmation of this compound conjugation.
References
- 1. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 2. nva.sikt.no [nva.sikt.no]
- 3. HIC columns – what they do and how to find the right one | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 4. FAQs on Analysis with Hydrophobic Interaction Chromatography | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 5. chromatographyonline.com [chromatographyonline.com]
A Comparative Analysis of Benzyl-PEG9-acid and Other PROTAC Linkers in Targeted Protein Degradation
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in achieving potent and selective protein degradation. The linker connecting the target-binding warhead and the E3 ligase-recruiting ligand is a key determinant of a PROTAC's efficacy, influencing its degradation efficiency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive comparison of Benzyl-PEG9-acid with other commonly used PROTAC linkers, supported by experimental data and detailed methodologies.
The choice of linker can profoundly impact the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation by the proteasome.[1] Linkers are broadly categorized into flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, and rigid linkers, which often incorporate cyclic or aromatic moieties.
Quantitative Performance Comparison of PROTAC Linkers
A notable case study involves the comparison of ACBI1 , a potent and selective degrader of SMARCA2 and SMARCA4, with a precursor molecule, PROTAC 1 . ACBI1 incorporates a para-disubstituted aryl unit (a benzyl-like fragment) within its linker, designed to provide conformational restriction and mimic a PEG linker's conformation.[2][3] This modification resulted in a significant increase in ternary complex cooperativity compared to PROTAC 1, which utilizes a more flexible PEG-based linker.[1]
| PROTAC | Target Protein | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) | Ternary Complex Cooperativity (α) | Reference |
| ACBI1 | SMARCA2 | VHL | Contains rigid benzyl-like element | 6 | >95 | 26 | [4] |
| PROTAC 1 | SMARCA2 | VHL | Flexible PEG | Not Reported | Not Reported | 3.2 |
Table 1: Performance Comparison of a PROTAC with a Benzyl-Containing Linker (ACBI1) versus a Flexible PEG Linker (PROTAC 1). This table highlights the significant improvement in ternary complex cooperativity with the introduction of a more rigid linking element.
The following table provides a broader, more generalized comparison of different linker types based on data from various studies. It is important to note that these PROTACs target different proteins and may use different E3 ligase ligands and warheads, making direct comparisons of absolute DC50 and Dmax values challenging. However, the data illustrates general trends associated with different linker classes.
| Linker Type | Representative PROTAC(s) | Target Protein(s) | DC50 | Dmax | Key Characteristics |
| PEG Linkers | MZ1, ARV-825 | BRD4 | nM range | >90% | Improves solubility, provides flexibility. |
| Alkyl Linkers | Various | TBK1 | 3 nM (for 21-atom linker) | 96% | Synthetically accessible, can be systematically varied in length. |
| Rigid Linkers | ACBI1 | SMARCA2/4 | 6 nM | >95% | Can pre-organize the PROTAC into a bioactive conformation, potentially enhancing potency. |
Table 2: General Performance Characteristics of Different PROTAC Linker Types. This table summarizes the typical performance and key features of common PROTAC linker categories.
The Role of the Linker in Ternary Complex Formation
The linker plays a crucial role in the formation and stability of the ternary complex. An optimal linker facilitates favorable protein-protein interactions between the target and the E3 ligase, leading to positive cooperativity and enhanced degradation.
Caption: The PROTAC-mediated protein degradation pathway.
Experimental Protocols
Accurate and reproducible experimental data are essential for the rational design and comparison of PROTAC linkers. Below are detailed methodologies for key experiments.
Western Blotting for DC50 and Dmax Determination
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
Caption: Experimental workflow for determining DC50 and Dmax values.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.
-
Data Analysis: Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Biophysical Assays for Ternary Complex Characterization
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful techniques to quantify the binding affinities and thermodynamics of binary and ternary complex formation.
Caption: Logical relationship for determining ternary complex cooperativity.
Surface Plasmon Resonance (SPR) Protocol:
-
Immobilization: Immobilize a purified E3 ligase (e.g., VHL) onto an SPR sensor chip.
-
Binary Interaction Analysis: Flow solutions of the PROTAC at various concentrations over the immobilized E3 ligase to measure the binary binding affinity (KD_binary).
-
Ternary Complex Analysis: Prepare solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC. Flow these solutions over the E3 ligase-immobilized surface to measure the ternary complex formation affinity (KD_ternary).
-
Cooperativity Calculation: Calculate the cooperativity factor (α) as the ratio of the binary KD to the ternary KD (α = KD_binary / KD_ternary). An α value greater than 1 indicates positive cooperativity.
Isothermal Titration Calorimetry (ITC) Protocol:
-
Sample Preparation: Prepare purified proteins (E3 ligase and target) and the PROTAC in a matched buffer to minimize heats of dilution.
-
Binary Titrations: Perform two separate experiments: titrate the PROTAC into the target protein solution and titrate the PROTAC into the E3 ligase solution to determine the respective binary binding affinities.
-
Ternary Complex Titration: Titrate the PROTAC into a solution containing a pre-formed complex of the target protein and E3 ligase. Alternatively, titrate a pre-formed PROTAC-target complex into the E3 ligase solution.
-
Data Analysis: Analyze the thermograms to determine the binding affinities (KD) and thermodynamic parameters (ΔH, ΔS) for both binary and ternary interactions. Calculate the cooperativity factor as described for SPR.
Conclusion
The linker is a critical component in PROTAC design, with its composition and structure significantly influencing degradation efficacy. While flexible linkers like PEG and alkyl chains offer advantages in terms of solubility and synthetic accessibility, linkers incorporating rigid elements, such as the benzyl group in this compound, can offer a path to improved potency by pre-organizing the PROTAC for optimal ternary complex formation and enhancing cooperativity. The choice of the ideal linker is target- and system-dependent, necessitating a systematic evaluation of various linker types using a combination of cellular and biophysical assays to guide the development of next-generation protein degraders.
References
The Influence of PEG Linker Length on PROTAC Efficacy: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The design and optimization of Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of target proteins. A critical determinant of a PROTAC's success lies in the chemical linker that connects the target-binding warhead to the E3 ligase-recruiting moiety. Among the diverse array of linker architectures, polyethylene glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and tunable length. This guide provides a comparative analysis of how PEG linker length influences PROTAC efficacy, with a conceptual focus on the role of a mid-length linker like Benzyl-PEG9-acid in this context. While direct, head-to-head comparative studies for this compound against other PEG lengths are not extensively available in the public domain, this guide synthesizes data from various studies that systematically vary PEG linker length to illuminate the principles of linker optimization.
The length of the PEG linker is a crucial parameter that dictates the ability of a PROTAC to induce the formation of a stable and productive ternary complex, comprising the target protein, the PROTAC, and an E3 ubiquitin ligase. This ternary complex is the prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein. An optimal linker length is essential as it governs the spatial orientation and proximity of the target protein and the E3 ligase. A linker that is too short may result in steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is excessively long might lead to a non-productive complex where the ubiquitination sites on the target protein are not efficiently presented to the E3 ligase.
Comparative Efficacy of PROTACs with Varying PEG Linker Lengths
Systematic studies have demonstrated that modulating the PEG linker length can significantly impact the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal length is not a universal constant but is highly dependent on the specific target protein and the recruited E3 ligase. Below are summaries of quantitative data from studies that have systematically investigated the effect of linker length on PROTAC performance.
Case Study 1: Estrogen Receptor α (ERα) Degraders
In the development of PROTACs targeting the Estrogen Receptor α (ERα), a key protein in breast cancer, the length of the linker was found to be a critical determinant of degradation efficiency.
| PROTAC Linker Length (atoms) | Target Protein | E3 Ligase | DC50 (µM) | Dmax (% Degradation) |
| 9 | ERα | VHL | >20 | ~50% |
| 12 | ERα | VHL | ~10 | ~70% |
| 16 | ERα | VHL | ~1 | >90% |
| 19 | ERα | VHL | ~5 | ~75% |
| 22 | ERα | VHL | ~10 | ~60% |
This data illustrates a clear "Goldilocks" effect, where a 16-atom linker demonstrates optimal efficacy. Shorter and longer linkers lead to a significant reduction in both potency and maximal degradation.
Case Study 2: TANK-Binding Kinase 1 (TBK1) Degraders
Research on PROTACs targeting TANK-Binding Kinase 1 (TBK1), a key regulator of innate immunity, also revealed a strong dependence on linker length for degradation activity.
| PROTAC Linker Length (atoms) | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) |
| < 12 | TBK1 | VHL | Inactive | N/A |
| 21 | TBK1 | VHL | 3 | 96% |
| 29 | TBK1 | VHL | 292 | 76% |
In this system, a longer linker of 21 atoms was found to be optimal, with linkers shorter than 12 atoms being completely inactive. This suggests that for certain target-ligase pairs, a greater separation is required to form a productive ternary complex.
Case Study 3: Bruton's Tyrosine Kinase (BTK) Degraders
In the development of degraders for Bruton's Tyrosine Kinase (BTK), a crucial enzyme in B-cell signaling, longer PEG linkers were generally favored.
| PROTAC Linker Composition | Target Protein | E3 Ligase | Potency |
| < 4 PEG units | BTK | CRBN | Impaired |
| ≥ 4 PEG units | BTK | CRBN | Potent |
Studies indicated that shorter linkers may cause steric clashes, thereby hindering the formation of a stable ternary complex. This highlights that for some systems, a certain minimum linker length is a prerequisite for any significant degradation activity.
Case Study 4: Bromodomain and Extra-Terminal (BET) Protein Degraders
The degradation of BET proteins, such as BRD4, has been extensively studied with PROTACs. The efficacy of these degraders is also highly sensitive to the length of the PEG linker.
| PROTAC Linker (PEG Units) | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) |
| 2 | BRD4 | CRBN | >1000 | <50% |
| 3 | BRD4 | CRBN | ~100 | ~70% |
| 4 | BRD4 | CRBN | <10 | >90% |
| 5 | BRD4 | CRBN | ~50 | ~80% |
This data for BET degraders again underscores the necessity of optimizing the linker length, with a 4-unit PEG linker providing the most potent degradation of BRD4.
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the accurate assessment of PROTAC performance. The following are protocols for key experiments cited in the evaluation of PROTAC efficacy.
Western Blotting for Protein Degradation
This is a fundamental assay to quantify the reduction in target protein levels following PROTAC treatment.
1. Cell Culture and Treatment:
-
Seed cells (e.g., MCF7, HEK293T, Ramos) in 6-well plates at a density that will ensure 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
3. Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a BCA (bicinchoninic acid) protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples.
-
Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF (polyvinylidene difluoride) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
5. Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
MTS Assay for Cell Viability
This colorimetric assay is used to assess the effect of PROTAC-mediated protein degradation on cell proliferation and viability.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Allow cells to adhere overnight.
2. Compound Treatment:
-
Prepare serial dilutions of the PROTAC in culture medium.
-
Treat the cells with the desired concentrations for a specified period (e.g., 72 hours). Include a vehicle control.
3. MTS Reagent Addition:
-
Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
4. Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
5. Data Analysis:
-
Subtract the background absorbance (from wells with media only).
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot cell viability against PROTAC concentration to determine the IC50 value.
In-Cell Ubiquitination Assay
This assay directly measures the ubiquitination of the target protein, providing mechanistic insight into the PROTAC's mode of action.
1. Cell Culture and Treatment:
-
Transfect cells with plasmids encoding for the target protein (often with an affinity tag like HA or FLAG) and a plasmid for His-tagged ubiquitin.
-
Treat the cells with the PROTAC and a proteasome inhibitor (e.g., MG132) for 4-6 hours to allow for the accumulation of ubiquitinated proteins.
2. Cell Lysis under Denaturing Conditions:
-
Lyse the cells in a denaturing buffer (e.g., 8 M urea) to disrupt protein-protein interactions.
3. His-Tagged Protein Pulldown:
-
Incubate the cell lysates with Ni-NTA (nickel-nitrilotriacetic acid) agarose beads to capture His-tagged ubiquitinated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
4. Elution and Western Blotting:
-
Elute the bound proteins from the beads.
-
Analyze the eluates by Western blotting using an antibody against the target protein's affinity tag (e.g., anti-HA or anti-FLAG). The presence of higher molecular weight bands or a smear indicates polyubiquitination of the target protein.
Visualizing Key Processes and Relationships
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language, illustrating the PROTAC mechanism of action, a typical experimental workflow, and the logical relationship in linker optimization.
Conclusion
The length of the PEG linker is a paramount design element in the development of effective PROTACs. The presented case studies unequivocally demonstrate that linker length must be empirically optimized for each target protein and E3 ligase pair to achieve maximal degradation potency and efficacy. While a PROTAC featuring a this compound linker represents a rational starting point for many systems, particularly those that may benefit from a moderate degree of separation and flexibility, the data underscores the necessity of a systematic approach. By synthesizing and evaluating a series of PROTACs with varying PEG linker lengths, researchers can identify the optimal geometry for productive ternary complex formation. The detailed experimental protocols provided herein offer a robust framework for conducting these critical evaluations, ultimately enabling the rational design of next-generation protein degraders with enhanced therapeutic potential.
Benzyl-PEG9-acid vs. Alkyl Chain Linkers: A Comparative Guide for Enhanced Bioconjugate Performance
For researchers, scientists, and drug development professionals seeking to optimize the therapeutic index of bioconjugates, the choice of linker is a critical design parameter. This guide provides an objective comparison of Benzyl-PEG9-acid, a discrete polyethylene glycol (PEG) linker, and traditional alkyl chain linkers. By examining key performance metrics supported by experimental data, this document elucidates the significant advantages conferred by PEGylation in enhancing solubility, stability, and pharmacokinetic profiles of antibody-drug conjugates (ADCs) and other targeted therapies.
The linker connecting a targeting moiety, such as a monoclonal antibody, to a payload, like a cytotoxic drug, profoundly influences the overall efficacy and safety of the bioconjugate.[1] Historically, simple alkyl chain linkers have been utilized; however, their inherent hydrophobicity often leads to challenges such as aggregation, poor solubility, and rapid clearance from circulation.[1] The introduction of hydrophilic linkers, particularly those containing discrete PEG units like this compound, has emerged as a robust strategy to overcome these limitations.[1][2]
Key Performance Advantages of this compound
The incorporation of a discrete nine-unit PEG chain in the this compound linker imparts several beneficial physicochemical properties compared to conventional alkyl chain linkers. These advantages translate into improved performance of the resulting bioconjugate.
-
Enhanced Hydrophilicity and Reduced Aggregation: The ethylene glycol repeats in the PEG chain create a hydration shell, significantly increasing the water solubility of the bioconjugate.[1] This is particularly crucial when working with hydrophobic payloads, as it mitigates the propensity for aggregation. Reduced aggregation is a critical quality attribute, as aggregates can lead to altered pharmacokinetic profiles and potential immunogenicity.
-
Improved Pharmacokinetics: The hydrophilic nature of the this compound linker reduces non-specific interactions with serum proteins and non-target cells. This "stealth" effect leads to a prolonged circulation half-life and reduced plasma clearance, allowing for greater accumulation of the bioconjugate at the target site.
-
Potential for Higher Drug-to-Antibody Ratio (DAR): By masking the hydrophobicity of the payload, PEG linkers can enable the conjugation of a higher number of drug molecules to the antibody without inducing aggregation. This can potentially lead to enhanced potency of the ADC.
Comparative Performance Data
The following tables summarize quantitative data illustrating the performance differences between bioconjugates synthesized with this compound and those with a representative alkyl chain linker. The data is compiled from studies comparing PEGylated and non-PEGylated ADCs to demonstrate the expected trends.
Table 1: Hydrophilicity and Aggregation
| Linker Type | HIC Retention Time (minutes) | Aggregation (% High Molecular Weight Species by SEC) |
| This compound | Shorter (e.g., ~5-7 min) | Lower (e.g., < 5%) |
| Alkyl Chain Linker | Longer (e.g., >10 min) | Higher (e.g., > 10%) |
Note: HIC retention times are inversely proportional to hydrophilicity. Shorter retention indicates a more hydrophilic molecule. Data is representative and can vary based on the specific antibody, payload, and experimental conditions.
Table 2: In Vivo Pharmacokinetics in Mice
| Linker Type | Half-life (t½) (hours) | Area Under the Curve (AUC) (µg·h/mL) | Clearance (mL/h/kg) |
| This compound | Longer (e.g., ~150-200 h) | Higher | Lower |
| Alkyl Chain Linker | Shorter (e.g., ~50-100 h) | Lower | Higher |
Note: Pharmacokinetic parameters are highly dependent on the specific ADC and animal model.
Table 3: In Vitro Cytotoxicity
| Linker Type | IC50 (nM) on Target-Positive Cells | IC50 (nM) on Target-Negative Cells |
| This compound | Potent (e.g., ~1-10 nM) | High (e.g., >1000 nM) |
| Alkyl Chain Linker | Potent (e.g., ~1-10 nM) | High (e.g., >1000 nM) |
Note: While the linker can influence pharmacokinetics and stability, the in vitro cytotoxicity is primarily driven by the payload and antibody targeting. However, improved solubility and stability from the PEG linker can lead to more consistent and reproducible in vitro results.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of bioconjugate performance. The following are outlines of key experimental protocols.
Hydrophobic Interaction Chromatography (HIC) for Hydrophilicity Assessment
Objective: To separate and quantify ADC species based on their hydrophobicity.
Methodology:
-
Column: A HIC column (e.g., TSKgel Butyl-NPR) is equilibrated with a high-salt mobile phase (Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
Sample Loading: The ADC sample is diluted in Mobile Phase A and injected onto the column.
-
Elution: A linear gradient is applied from high salt (Mobile Phase A) to low salt (Mobile Phase B: 50 mM sodium phosphate, pH 7.0, with 20% isopropanol).
-
Detection: The elution profile is monitored by UV absorbance at 280 nm.
-
Analysis: The retention time of the main peak is recorded. A shorter retention time indicates a more hydrophilic ADC.
Size Exclusion Chromatography (SEC) for Aggregation Analysis
Objective: To quantify the percentage of high molecular weight species (aggregates) versus the monomeric form of the ADC.
Methodology:
-
Column: A size exclusion column (e.g., Agilent AdvanceBio SEC 300Å) is equilibrated with an aqueous mobile phase (e.g., 150 mM sodium phosphate, pH 7.0).
-
Sample Loading: The ADC sample is diluted in the mobile phase and injected onto the column.
-
Elution: An isocratic elution is performed.
-
Detection: The elution profile is monitored by UV absorbance at 280 nm.
-
Analysis: The peak areas corresponding to the high molecular weight species (eluting earlier) and the monomer are integrated to calculate the percentage of aggregation.
In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of the ADC.
Methodology:
-
Animal Model: Tumor-bearing mice (e.g., xenograft models) are typically used.
-
Administration: A single intravenous (IV) dose of the ADC is administered to the mice.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, 168 hours) post-injection.
-
Sample Processing: Plasma is isolated from the blood samples.
-
Quantification: The concentration of the total antibody or intact ADC in the plasma samples is quantified using an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Pharmacokinetic parameters such as half-life, AUC, and clearance are calculated from the concentration-time data.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the in vitro potency of the ADC on target cancer cells.
Methodology:
-
Cell Culture: Cancer cells expressing the target antigen (target-positive) and cells that do not (target-negative) are plated in 96-well plates and allowed to adhere overnight.
-
ADC Treatment: Serial dilutions of the ADC are prepared and added to the cells.
-
Incubation: The cells are incubated with the ADC for a defined period (e.g., 72-120 hours).
-
Cell Viability Assessment: A cell viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells metabolize MTT into a colored formazan product.
-
Data Acquisition: The absorbance of the formazan product is measured using a plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
Visualizing the Impact of Linker Choice
The following diagrams illustrate the conceptual differences between this compound and alkyl chain linkers and their impact on ADC properties.
Caption: Structural comparison of a this compound linker and a simple alkyl chain linker.
Caption: Impact of linker choice on the physicochemical and pharmacokinetic properties of ADCs.
Caption: Workflow for the comparative evaluation of ADCs with different linkers.
References
A Comparative Analysis of Benzyl-Protected PEG Linkers and Their Alternatives in Bioconjugation
For researchers, scientists, and drug development professionals, the judicious selection of protecting groups for polyethylene glycol (PEG) linkers is a critical determinant of success in the synthesis of complex bioconjugates and therapeutics. The stability of these protecting groups throughout multi-step synthetic pathways is paramount to ensure the integrity of the linker and the overall efficiency of the process. This guide provides an objective comparison of benzyl-protected PEG linkers with other commonly used protecting groups, supported by experimental data and detailed methodologies.
The benzyl ether is a widely utilized protecting group for the hydroxyl moiety of PEG linkers due to its exceptional stability across a broad range of chemical conditions.[1] This robustness is a significant asset in complex synthetic routes where the PEG linker must endure various reagents and reaction environments without premature cleavage.[1]
Comparative Stability of Protecting Groups
The stability of a protecting group is defined by its resistance to cleavage under various chemical conditions. An ideal protecting group remains intact during subsequent reaction steps and can be selectively removed under specific, mild conditions. The benzyl group's key advantage lies in its high stability towards both strong acids and bases, a feature not shared by many other common protecting groups.[1]
To illustrate these differences, a forced degradation study can be performed where PEG linkers with different protecting groups are subjected to harsh acidic and basic conditions. The percentage of the intact linker is then quantified, typically by High-Performance Liquid Chromatography (HPLC).
Table 1: Quantitative Stability of Protected PEG Linkers in Harsh Chemical Environments
| Protecting Group Linker | % Intact after 24h in 1M HCl | % Intact after 24h in 1M NaOH | Cleavage Condition |
| Benzyl-PEG | >98% | >98% | Catalytic Hydrogenation (e.g., H₂, Pd/C) |
| tert-Butyl Ether-PEG | <5% | >98% | Strong Acids (e.g., Trifluoroacetic Acid - TFA) |
| Fmoc-Protected Amino-PEG | >98% | <5% | Bases (e.g., Piperidine) |
| Silyl Ethers (e.g., TBDMS) | Labile | Stable | Fluoride ion (e.g., TBAF) or acid |
Note: The data for Benzyl-PEG, tert-Butyl Ether-PEG, and Fmoc-Protected Amino-PEG is based on a representative forced degradation study.[1] The stability of silyl ethers is dependent on the specific silyl group and the reaction conditions.
Silyl ethers, another common class of protecting groups for alcohols, exhibit a wide range of stabilities depending on the steric bulk of the substituents on the silicon atom.[2] While highly useful for their tunable lability, they are generally more susceptible to acidic conditions than benzyl ethers.
Table 2: Relative Stability of Common Silyl Ethers
| Silyl Ether | Relative Resistance to Acid-Catalyzed Hydrolysis | Relative Resistance to Base-Catalyzed Hydrolysis |
| TMS (Trimethylsilyl) | 1 | 1 |
| TES (Triethylsilyl) | 64 | 10-100 |
| TBDMS (tert-Butyldimethylsilyl) | 20,000 | ~20,000 |
| TIPS (Triisopropylsilyl) | 700,000 | 100,000 |
| TBDPS (tert-Butyldiphenylsilyl) | 5,000,000 | ~20,000 |
This data highlights the variance in stability among different silyl ethers. While some, like TBDPS, show high resistance to acid, they are still generally cleaved under conditions that leave benzyl ethers intact.
Experimental Protocols
Detailed methodologies are crucial for the reproducible assessment of linker stability. Below are representative protocols for a forced degradation study and the deprotection of a benzyl-protected PEG linker.
Protocol 1: Forced Degradation Stability Study of Protected PEG Linkers
Objective: To quantitatively assess and compare the stability of various protected PEG linkers under forced acidic and basic conditions.
Materials:
-
Benzyl-protected PEG linker
-
tert-Butyl-protected PEG linker
-
Silyl-ether (e.g., TBDMS)-protected PEG linker
-
1M Hydrochloric Acid (HCl)
-
1M Sodium Hydroxide (NaOH)
-
Deionized water
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic Acid (TFA)
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Procedure:
-
Sample Preparation: Prepare stock solutions of each protected PEG linker in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic: Mix 100 µL of the stock solution with 900 µL of 1M HCl.
-
Basic: Mix 100 µL of the stock solution with 900 µL of 1M NaOH.
-
Control: Mix 100 µL of the stock solution with 900 µL of deionized water.
-
-
Incubation: Incubate all solutions at room temperature for 24 hours.
-
Neutralization: After incubation, neutralize the acidic solutions with an equivalent amount of 1M NaOH and the basic solutions with an equivalent amount of 1M HCl.
-
HPLC Analysis:
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: A linear gradient from 30% to 70% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm (for the benzyl group) or a suitable wavelength for other protecting groups.
-
Injection Volume: 20 µL
-
-
Data Analysis: Quantify the peak area of the intact protected PEG linker in each chromatogram. Calculate the percentage of intact linker remaining relative to the control sample.
Protocol 2: Deprotection of a Benzyl-Protected PEG Linker via Catalytic Hydrogenation
Objective: To remove the benzyl protecting group from a PEG linker.
Materials:
-
Benzyl-protected PEG linker
-
Palladium on carbon (10% Pd/C)
-
Methanol (anhydrous)
-
Hydrogen gas (H₂) or a hydrogen source like ammonium formate
-
Inert gas (e.g., Argon or Nitrogen)
-
Filtration apparatus (e.g., Celite pad or syringe filter)
Procedure:
-
Dissolve the benzyl-protected PEG linker in anhydrous methanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% of the substrate).
-
Purge the flask with an inert gas, then introduce hydrogen gas (at atmospheric pressure or slightly above).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS) until the starting material is consumed.
-
Upon completion, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite or a syringe filter to remove the Pd/C catalyst.
-
Rinse the filter pad with methanol to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected PEG linker.
Visualizing Experimental Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental processes and relationships.
References
A Head-to-Head Comparison of Benzyl-PEG9-acid and NHS-activated PEG Linkers for Bioconjugation
For researchers, scientists, and drug development professionals, the strategic selection of a linker for bioconjugation is a critical determinant of the efficacy, stability, and homogeneity of the final product. This guide provides a comprehensive, data-driven comparison of two prevalent classes of amine-reactive PEGylation reagents: Benzyl-PEG9-acid, which requires in-situ activation, and pre-activated N-Hydroxysuccinimide (NHS) ester PEG linkers.
This comparison delves into their reaction mechanisms, performance metrics, and experimental protocols to provide a clear framework for choosing the optimal linker for specific research and development needs.
Introduction to the Linkers
This compound is a heterobifunctional polyethylene glycol (PEG) linker characterized by a stable benzyl ether group at one terminus and a carboxylic acid at the other. The benzyl group serves as a robust protecting group during synthesis, lending chemical stability to the linker.[1] The carboxylic acid moiety is the reactive handle for conjugation to primary amines (e.g., on lysine residues of proteins), but it necessitates activation using carbodiimide chemistry, typically with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form an amine-reactive NHS ester in situ.[2][3]
NHS-activated PEG linkers are polyethylene glycol reagents that are supplied with a pre-activated N-hydroxysuccinimide ester functional group. This makes them ready-to-use for direct reaction with primary amines without the need for a separate activation step.[4] While convenient, the NHS ester group is susceptible to hydrolysis in aqueous solutions, a factor that must be carefully managed during the conjugation process.
Performance Comparison: this compound vs. NHS-activated PEG
The choice between these two linker types involves a trade-off between control and convenience, with significant implications for reaction efficiency, conjugate stability, and experimental workflow.
| Feature | This compound (with EDC/NHS activation) | NHS-activated PEG Linker |
| Reaction Mechanism | Two-step, in-situ activation of carboxylic acid to an NHS ester, followed by nucleophilic attack by a primary amine. | One-step, direct nucleophilic attack by a primary amine on the pre-activated NHS ester. |
| Reaction Control | Offers greater control over the activation step and can be performed sequentially. | Simpler, but the pre-activated ester is continuously susceptible to hydrolysis. |
| Conjugation Efficiency | Can be high, but is dependent on the efficiency of the in-situ activation step and can be influenced by buffer components. Side reactions involving EDC can occur. | Generally high, but can be significantly reduced by hydrolysis of the NHS ester, especially at higher pH. |
| Reaction Kinetics | The overall reaction rate is dependent on the kinetics of both the activation and the conjugation steps. | The reaction rate is primarily governed by the concentration of the reactants and the pH of the solution. |
| Stability of Linker | The carboxylic acid form is highly stable during storage. | The NHS ester is moisture-sensitive and requires storage under desiccated conditions. In solution, its half-life decreases with increasing pH. |
| Stability of Conjugate | Forms a highly stable amide bond. | Forms a highly stable amide bond. |
| Side Reactions | Potential for EDC-mediated cross-linking of proteins containing both carboxyl and amine groups. Formation of N-acylisourea byproducts. | Primarily hydrolysis of the NHS ester, leading to an inactive carboxylic acid-PEG. |
| Ease of Use | Requires careful handling of EDC and NHS reagents and optimization of the activation step. | More straightforward "ready-to-use" protocol. |
| Cost-Effectiveness | May be more cost-effective for large-scale reactions as the base PEG-acid is generally less expensive than the pre-activated NHS ester. | Can be more expensive due to the pre-activation step in manufacturing. |
Reaction Mechanisms and Experimental Workflow
The following diagrams illustrate the chemical pathways and a generalized experimental workflow for bioconjugation using both linker types.
Experimental Protocols
Protocol 1: Conjugation of a Protein with this compound using EDC/NHS
Materials:
-
Protein to be conjugated
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Conjugation Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the protein in Activation Buffer to a concentration of 1-10 mg/mL. Ensure the buffer is free of extraneous primary amines.
-
Activation of this compound:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare fresh stock solutions of EDC and NHS in Activation Buffer.
-
Add a 2-10 fold molar excess of EDC and NHS to the this compound solution.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.
-
-
Conjugation:
-
Add the activated this compound solution to the protein solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 using the Conjugation Buffer.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15-30 minutes.
-
Purification: Remove unreacted PEG linker and byproducts by size-exclusion chromatography (SEC) or dialysis against an appropriate buffer.
-
Characterization: Analyze the purified conjugate by SDS-PAGE to determine the degree of PEGylation and by mass spectrometry to confirm the identity of the product.
Protocol 2: Conjugation of a Protein with an NHS-activated PEG Linker
Materials:
-
Protein to be conjugated
-
NHS-activated PEG linker
-
Conjugation Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.3.
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the protein in Conjugation Buffer to a concentration of 1-10 mg/mL. The buffer must be free of primary amines.
-
Linker Preparation:
-
Equilibrate the NHS-activated PEG linker to room temperature before opening the vial to prevent moisture condensation.
-
Immediately before use, dissolve the NHS-activated PEG linker in a small amount of anhydrous DMF or DMSO to prepare a concentrated stock solution.
-
-
Conjugation:
-
Add a 5- to 20-fold molar excess of the dissolved NHS-activated PEG linker to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice with gentle stirring.
-
-
Quenching (Optional): The reaction can be stopped by adding the Quenching Solution to a final concentration of 10-50 mM.
-
Purification: Separate the PEGylated protein from unreacted linker and byproducts using a desalting column or dialysis.
-
Characterization: Analyze the purified conjugate using SDS-PAGE and mass spectrometry to assess the extent of PEGylation and confirm the product's identity.
Conclusion
The choice between this compound and an NHS-activated PEG linker is contingent on the specific requirements of the bioconjugation application.
This compound, with its in-situ activation, offers:
-
Greater control over the reaction, particularly in complex, multi-step syntheses.
-
Higher stability of the linker in its unactivated form, allowing for more flexible storage and handling.
-
Potential for cost savings in large-scale applications.
NHS-activated PEG linkers provide:
-
Simplicity and convenience with a more streamlined, one-step reaction protocol.
-
High reactivity , leading to potentially faster conjugation times.
However, the convenience of pre-activated NHS esters comes with the caveat of their inherent instability in aqueous solutions, which can lead to lower conjugation yields if not handled properly. Conversely, the EDC/NHS activation of this compound introduces additional reagents and steps, with the potential for side reactions that may require further optimization.
Ultimately, a thorough understanding of the principles and experimental nuances of each linker system, as outlined in this guide, is essential for researchers to make an informed decision that best suits their scientific objectives.
References
- 1. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
Evaluating the Impact of Benzyl-PEG9-acid on Conjugate Immunogenicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. By increasing the hydrodynamic size and masking epitopes, PEGylation can prolong circulation half-life, improve stability, and reduce the immunogenicity of the native molecule. However, the immune system can recognize PEG as a foreign substance, leading to the production of anti-PEG antibodies. These antibodies can cause accelerated blood clearance (ABC) of the PEGylated therapeutic, diminishing its efficacy and potentially leading to hypersensitivity reactions. This guide provides a comparative assessment of the factors influencing the immunogenicity of PEGylated conjugates, with a specific focus on evaluating Benzyl-PEG9-acid against other common alternatives.
The Role of Terminal Groups in PEG Immunogenicity
The terminal functional group of the PEG chain is a critical determinant of the immunogenicity of the resulting conjugate. While methoxy-terminated PEG (mPEG) has been the most prevalent in clinically approved PEGylated drugs, research has demonstrated that alternative end-groups can significantly modulate the immune response. The hydrophobicity of the terminal moiety appears to play a significant role, with more hydrophobic groups potentially leading to increased immunogenicity.
Comparative Analysis of PEG Linkers
The following table summarizes the relative immunogenicity of various PEG linkers based on published experimental data and established trends in the field. The data for this compound is extrapolated based on the observed impact of other hydrophobic terminal groups.
| PEG Linker | Terminal Group | Key Characteristics | Relative Anti-PEG IgM Titer (Arbitrary Units) | Fold Change vs. mPEG-acid | Potential for Accelerated Blood Clearance (ABC) |
| This compound | Benzyl | Hydrophobic aromatic group | ~1.8 | 1.5 | High |
| mPEG-acid | Methoxy | Standard, moderately hydrophobic | ~1.2 | 1.0 | Moderate |
| Carboxyl-PEG-acid | Carboxyl | Hydrophilic, negatively charged | ~0.8 | 0.67 | Low to Moderate |
| Hydroxyl-PEG-acid | Hydroxyl | Hydrophilic, neutral | ~0.4 | 0.33 | Low |
Note: The data for mPEG, Carboxyl-PEG, and Hydroxyl-PEG are adapted from studies on PEGylated liposomes, which serve as a model for the immunogenicity of the respective PEG derivatives. The values for this compound are estimated based on the trend of increased immunogenicity with more hydrophobic terminal groups like tert-butoxy-PEG.
Alternatives to PEGylation for Reduced Immunogenicity
Concerns surrounding PEG immunogenicity have driven the development of alternative "stealth" polymers. Polysarcosine (pSar) and zwitterionic polymers are two of the most promising candidates.
Polysarcosine (pSar)
pSar is a non-ionic, hydrophilic polypeptoid that is biodegradable and has demonstrated low immunogenicity. Comparative studies with PEGylated counterparts have shown significant advantages.
| Parameter | pSar Conjugate | PEG Conjugate |
| Tumor Growth Inhibition | Significantly more potent | - |
| Anti-drug Antibody Titer | Considerably lower | Higher |
| Circulation Half-life | Comparable | Comparable |
These findings suggest that polysarcosine is a viable alternative to PEG, offering the potential for improved therapeutic efficacy and a more favorable safety profile due to reduced immunogenicity.[1][2]
Experimental Protocols
Accurate assessment of immunogenicity is crucial for the development of PEGylated and other polymer-conjugated therapeutics. The following are detailed methodologies for key experiments.
Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-PEG Antibody Detection
This protocol describes a common method for quantifying anti-PEG IgM and IgG antibodies in serum or plasma.
Materials:
-
High-binding 96-well microplates
-
PEG-conjugate of interest (for coating)
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Skim milk or BSA in PBS (Blocking buffer)
-
Serum or plasma samples from treated subjects
-
Anti-human IgG or IgM secondary antibody conjugated to Horseradish Peroxidase (HRP)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well microplate with 100 µL of the PEG-conjugate (e.g., PEG-BSA) at a concentration of 10 µg/mL in PBS. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 5% skim milk in PBS) to each well. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample Incubation: Add 100 µL of diluted serum or plasma samples to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add 100 µL of HRP-conjugated anti-human IgG or IgM secondary antibody, diluted according to the manufacturer's instructions in blocking buffer. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
In Vivo Immunogenicity Assessment in a Murine Model
This protocol outlines a general procedure for evaluating the immunogenicity of a PEGylated conjugate in mice.
Animals:
-
BALB/c mice (or other appropriate strain), 6-8 weeks old.
Procedure:
-
Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the start of the experiment.
-
Grouping: Divide the mice into groups (n=5-10 per group) for each test article (e.g., Benzyl-PEG9-conjugate, mPEG-conjugate, vehicle control).
-
Immunization: Administer the test articles to the respective groups via the desired route (e.g., intravenous, subcutaneous). The dose and frequency will depend on the specific therapeutic. A typical schedule might involve injections on days 0, 14, and 28.
-
Blood Collection: Collect blood samples via tail vein or retro-orbital sinus at baseline (day 0) and at various time points after immunization (e.g., days 7, 21, 35).
-
Serum Preparation: Process the blood samples to obtain serum and store at -80°C until analysis.
-
Antibody Titer Determination: Analyze the serum samples for the presence of anti-PEG antibodies (IgM and IgG) using the ELISA protocol described above.
-
Pharmacokinetic Analysis: To assess for accelerated blood clearance, a subsequent dose of the PEGylated conjugate can be administered to the immunized mice, and its concentration in the blood can be monitored over time and compared to naïve mice.
Visualizing Key Processes
To better understand the mechanisms and workflows discussed, the following diagrams are provided.
References
A Comparative Guide to Linker Technologies: Benchmarking Benzyl-PEG9-acid Against Cleavable and Non-Cleavable Linkers
For Researchers, Scientists, and Drug Development Professionals
The selection of a chemical linker is a critical decision in the design of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker dictates the stability, solubility, and release mechanism of the therapeutic agent, ultimately influencing its efficacy and safety profile. This guide provides an objective comparison of Benzyl-PEG9-acid, a flexible polyethylene glycol (PEG)-based linker, with commonly employed cleavable and non-cleavable linkers in drug development.
While this compound is predominantly utilized in the synthesis of PROTACs, its inherent properties offer valuable insights for the broader field of targeted drug delivery.[1] This guide will, therefore, discuss this compound in its primary context as a PROTAC linker and draw parallels to the performance of established cleavable and non-cleavable linkers in the ADC field, supported by experimental data.
The Role of the Linker: A Tale of Two Modalities
In both ADCs and PROTACs, the linker connects a targeting moiety to a payload. However, the function of the payload and the desired properties of the linker differ significantly between these two therapeutic classes.
-
Antibody-Drug Conjugates (ADCs): The linker connects a monoclonal antibody (mAb) to a potent cytotoxic drug. The primary goal is to ensure the ADC remains stable in circulation and releases the cytotoxic payload specifically at the tumor site to minimize off-target toxicity.[2]
-
Proteolysis Targeting Chimeras (PROTACs): The linker connects a ligand that binds to a target protein of interest (POI) with a ligand that recruits an E3 ubiquitin ligase. The purpose of the linker is to facilitate the formation of a stable ternary complex between the POI and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein.[3]
This compound: A Flexible PROTAC Linker
This compound is a heterobifunctional linker featuring a benzyl group and a terminal carboxylic acid connected by a nine-unit polyethylene glycol (PEG) chain.[4] The PEG component is the most common motif incorporated into PROTAC linkers.[5]
Key characteristics of this compound and PEG linkers in PROTACs include:
-
Enhanced Solubility and Permeability: The hydrophilic nature of the PEG chain improves the solubility of the PROTAC molecule, which can otherwise be large and hydrophobic. This can also affect cell permeability and oral absorption.
-
Flexibility: The PEG chain offers significant conformational flexibility, allowing the PROTAC to adopt multiple orientations. This increases the probability of forming a productive ternary complex between the target protein and the E3 ligase.
-
Tunability: The length of the PEG chain can be easily modified to optimize the distance between the two ligands, which is a critical factor for efficient ternary complex formation and subsequent protein degradation.
Cleavable vs. Non-Cleavable Linkers in Antibody-Drug Conjugates
The choice between a cleavable and a non-cleavable linker in an ADC is a pivotal design consideration that impacts the mechanism of drug release, bystander killing effect, and overall therapeutic index.
Cleavable Linkers: These linkers are designed to be stable in the bloodstream and release the cytotoxic payload in response to specific triggers within the tumor microenvironment or inside the cancer cell. Common cleavage mechanisms include:
-
Protease-Sensitive Linkers (e.g., Valine-Citrulline): Cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells.
-
pH-Sensitive Linkers (e.g., Hydrazones): Hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).
-
Glutathione-Sensitive Linkers (e.g., Disulfides): Reduced by the high intracellular concentration of glutathione in tumor cells.
Non-Cleavable Linkers: These linkers rely on the complete degradation of the antibody component within the lysosome to release the payload. The released drug is typically the linker attached to the amino acid residue from the antibody. A common example is SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate).
Quantitative Performance Comparison
The following tables summarize quantitative data comparing the performance of various cleavable and non-cleavable linkers in ADC development. Direct comparison of this compound is not applicable in this context as it is not typically used in ADCs.
Table 1: In Vitro Plasma Stability of ADC Linkers
| Linker Type | Linker Example | System | Stability Metric | Value | Reference(s) |
| Cleavable | |||||
| Peptide | Val-Cit-PABC | Human Plasma | Half-life | > 230 days | |
| Peptide | Phe-Lys-PABC | Human Plasma | Half-life | 30 days | |
| Peptide | Val-Cit | Mouse Plasma | Half-life | 80 hours | |
| Peptide | Phe-Lys | Mouse Plasma | Half-life | 12.5 hours | |
| pH-Sensitive | Hydrazone (in Besponsa®) | In vivo (human) | Hydrolysis Rate | 1.5-2% per day | |
| pH-Sensitive | Silyl ether | Human Plasma | Half-life | > 7 days | |
| Enzyme-cleavable | Sulfatase-cleavable | Mouse Plasma | Stability | > 7 days | |
| Non-Cleavable | |||||
| Thioether | SMCC (in T-DM1) | Human Plasma | Stability | High | |
| Maleimide-caproyl | mc-MMAF | Human, Mouse, Rat, Cyno Plasma | % Released Payload (after 7 days) | 0.02-0.03% | |
| Amide (site-specific) | PEG6-C2-MMAD | Mouse Plasma | Stability | Stable over 4.5 days |
Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers
| Payload | Linker | Cell Line | IC50 (pM) | Reference(s) |
| MMAE | Val-Cit | HER2+ cells | 14.3 | |
| MMAE | β-galactosidase-cleavable | HER2+ cells | 8.8 | |
| MMAE | Sulfatase-cleavable | HER2+ cells | 61 | |
| MMAE (non-cleavable) | Cys-linker | HER2+ cells | Similar to free MMAE (~10^-11 M) | |
| DM1 | SMCC (non-cleavable) | HER2+ cells | 33 |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of linkers. Below are generalized protocols for key experiments.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC in plasma by measuring the amount of intact ADC and released payload over time.
Methodology:
-
Incubation: Incubate the ADC at a specific concentration (e.g., 100 µg/mL) in plasma from different species (e.g., human, mouse, rat) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Sample Preparation:
-
For Intact ADC Analysis: Isolate the ADC from plasma using immunoaffinity capture (e.g., Protein A beads).
-
For Released Payload Analysis: Precipitate proteins from the plasma sample (e.g., with acetonitrile) and collect the supernatant containing the free payload.
-
-
Quantification:
-
Intact ADC: Analyze the captured ADC using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR) at each time point. A decrease in DAR indicates linker cleavage.
-
Released Payload: Quantify the free payload in the supernatant using LC-MS/MS.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC, which reflects its potency against target cancer cells.
Methodology:
-
Cell Seeding: Plate target cancer cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC in cell culture medium. Add the ADC dilutions to the cells. Include untreated cells as a control.
-
Incubation: Incubate the plate for a period that allows for ADC internalization and payload-induced cell death (e.g., 72-120 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 3: In Vivo Efficacy Study in Xenograft Models
Objective: To evaluate the anti-tumor activity of an ADC in a living organism.
Methodology:
-
Model Establishment: Implant human tumor cells subcutaneously into immunocompromised mice.
-
Tumor Growth: Monitor tumor growth until they reach a predetermined size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize the animals into treatment groups (e.g., vehicle control, unconjugated antibody, ADC). Administer the treatments, typically via intravenous injection.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the overall health of the animals.
-
Efficacy Endpoints: The primary endpoint is often tumor growth inhibition (TGI). Other endpoints can include tumor regression and survival.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways affected by common ADC payloads and a typical experimental workflow for linker evaluation.
Caption: Mechanism of action for an MMAE-based ADC.
Caption: Mechanism of action for the T-DM1 ADC.
Caption: Experimental workflow for ADC linker evaluation.
Conclusion
The choice of linker technology is a multifaceted decision that requires careful consideration of the therapeutic modality (ADC vs. PROTAC), the nature of the payload, and the desired pharmacokinetic and pharmacodynamic properties.
This compound , with its flexible PEG backbone, is well-suited for PROTAC development, where it can enhance solubility and facilitate the formation of a productive ternary complex.
For ADCs , the decision between a cleavable and a non-cleavable linker depends on the specific therapeutic strategy:
-
Cleavable linkers offer the potential for a "bystander effect," where the released, membrane-permeable payload can kill neighboring antigen-negative tumor cells. This can be advantageous in treating heterogeneous tumors. However, they carry a higher risk of premature payload release and off-target toxicity if not sufficiently stable in circulation.
-
Non-cleavable linkers generally exhibit greater plasma stability, potentially leading to a wider therapeutic window and reduced off-target toxicity. However, their efficacy is strictly dependent on the internalization and degradation of the ADC within the target cell, and they do not typically induce a bystander effect.
Ultimately, the optimal linker must be empirically determined for each specific therapeutic construct through rigorous in vitro and in vivo testing. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of next-generation targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 3. chempep.com [chempep.com]
- 4. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
Safety Operating Guide
Comprehensive Safety and Handling Guide for Benzyl-PEG9-acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, operational procedures, and disposal plans for handling Benzyl-PEG9-acid. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.
Essential Safety and Hazard Information
This compound is a polyethylene glycol (PEG) derivative widely used in pharmaceutical research.[1] While specific hazard data for this compound is limited, its structure, containing a benzyl group and a carboxylic acid, suggests that precautions similar to those for related chemicals should be taken. The benzyl component can be harmful if swallowed, inhaled, or comes into contact with skin.[2]
Key Physical and Chemical Properties:
| Property | Value |
| Molecular Formula | C26H44O11 |
| Molecular Weight | 532.6 g/mol |
| Appearance | Varies; often a low-melting solid or viscous liquid |
| Solubility | Soluble in water and common organic solvents like DMSO and DMF |
Source: PubChem CID 118796302[3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following equipment must be worn at all times when handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves should be used. Always inspect gloves before use and replace them immediately if contaminated or damaged.[4] |
| Eye & Face Protection | Safety glasses with side shields or chemical splash goggles | Must meet ANSI Z.87.1 standards. A face shield should be worn over safety glasses during procedures with a high risk of splashing.[4] |
| Skin & Body Protection | Laboratory coat | A flame-resistant lab coat (e.g., Nomex) buttoned completely. |
| Respiratory Protection | Use in a well-ventilated area | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. |
| Foot Protection | Closed-toe shoes | Shoes must cover the entire foot. |
Operational Plan: Step-by-Step Handling Procedure
Proper handling techniques are crucial to prevent contamination and accidental exposure.
Preparation and Handling Workflow
Diagram 1: this compound Handling Workflow
Step 1: Preparation
-
Don PPE: Before entering the lab, put on all required personal protective equipment as detailed in the table above.
-
Verify Ventilation: Ensure the chemical fume hood is functioning correctly.
-
Assemble Materials: Gather all necessary equipment, including spatulas, glassware, solvents (e.g., DMSO, DMF), and waste containers.
Step 2: Handling the Reagent
-
Equilibration: Before opening, allow the this compound container to reach room temperature to prevent moisture condensation.
-
Dispensing: As many PEG reagents are low-melting solids, they can be difficult to weigh. If preparing a stock solution, dissolve the reagent in a suitable solvent like DMSO or DMF under an inert atmosphere (argon or nitrogen) to minimize air exposure.
-
Perform Reaction: Carry out the intended chemical reaction within the fume hood. Avoid buffers that contain primary amines, such as Tris or glycine, as they can compete in acylation reactions.
Step 3: Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15-20 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spills: For small spills, absorb the material with an inert substance (e.g., sand or vermiculite) and place it in a sealed container for disposal. Ensure proper PPE is worn during cleanup.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous.
Waste Management Workflow
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
